Technical Monograph: Synthesis of 3-Bromo-5-nitroaniline Hydrochloride
The following technical guide details the synthesis of 3-Bromo-5-nitroaniline Hydrochloride . This protocol is designed for research and development applications, prioritizing regioselectivity and yield optimization. Par...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 3-Bromo-5-nitroaniline Hydrochloride . This protocol is designed for research and development applications, prioritizing regioselectivity and yield optimization.
Part 1: Strategic Analysis & Retrosynthesis
The Synthetic Challenge
The synthesis of 3-bromo-5-nitroaniline presents a classic problem in aromatic substitution: Meta-Meta Selectivity .
Electrophilic Substitution Fails: Direct bromination of nitroaniline or nitration of bromoaniline yields ortho/para isomers due to the directing effects of the amino or bromo groups.
The Solution (Regiocontrol): The 1,3,5-substitution pattern is best accessed by establishing the meta-relationship before the final functionalization. This necessitates a "reduction-first" strategy starting from a symmetric precursor: 1-Bromo-3,5-dinitrobenzene .
Retrosynthetic Logic
The pathway relies on the Zinin Reduction , a selective partial reduction of polynitroarenes. By exploiting the statistical and electronic properties of the dinitro precursor, we can reduce exactly one nitro group to an amine while leaving the second nitro group and the halogen intact.
Figure 1: Retrosynthetic pathway illustrating the access to the 1,3,5-substitution pattern via selective reduction.[1][2][3]
Part 2: Experimental Protocols
Safety & Hazard Assessment
Nitroarenes: Potentially explosive if heated dry. Handle intermediates in solution.
Sulfides (Na₂S / (NH₄)₂S): Release toxic H₂S gas upon acidification. CRITICAL: All workups involving sulfide reaction mixtures must be performed in a high-velocity fume hood. Quench waste with bleach (hypochlorite) before disposal to oxidize sulfides.
Vesicants: Halo-nitroanilines can be potent skin irritants and sensitizers. Double-gloving (Nitrile/Laminate) is required.
Step 1: Synthesis of 1-Bromo-3,5-dinitrobenzene
Note: This compound is commercially available. If synthesis is required, the NBS/H₂SO₄ method is preferred over silver salt decarboxylation for scalability.
Reagents:
1,3-Dinitrobenzene (1.0 eq)
N-Bromosuccinimide (NBS) (1.4 eq)
Conc. Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)
Procedure:
Dissolve 1,3-dinitrobenzene in concentrated H₂SO₄ (6 mL per gram of substrate).
Heat the solution to 85°C .
Add NBS portion-wise over 30 minutes. Observation: Bromine vapors may evolve.
Stir at 85–90°C for 3 hours.
Cool to room temperature (RT) and pour onto crushed ice.
Filter the resulting precipitate. Wash with water until neutral pH.
Recrystallize from Ethanol/Water (9:1) to yield light yellow crystals.
Step 2: Selective Zinin Reduction (The Core)
This step converts one nitro group to an amine. Stoichiometry is the controlling factor.
Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 1-bromo-3,5-dinitrobenzene (10 mmol) in Ethanol (30 mL). Heat to 60°C .
Reagent Prep: Dissolve Na₂S·9H₂O (25 mmol) in Water (10 mL).
Controlled Addition: Add the sulfide solution dropwise to the ethanolic solution over 20 minutes.
Mechanistic Note: Slow addition prevents high local concentrations of sulfide, which could lead to di-reduction (formation of 3,5-diaminobromobenzene).
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours.
Monitoring: Check TLC (30% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[2][6][7]
Workup:
Cool to RT.
Concentrate ethanol under reduced pressure (Rotavap).
Dilute the residue with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
Wash: Wash combined organics with Brine (sat. NaCl). Dry over anhydrous MgSO₄.
Purification: Evaporate solvent. Purify the crude orange solid via flash column chromatography (Silica Gel, Gradient 10% -> 30% EtOAc in Hexanes).
Yield Target: 65–75%.
Appearance: Orange solid.
Step 3: Hydrochloride Salt Formation
Converting the free base to the HCl salt improves stability and water solubility for biological assays.
3-Bromo-5-nitroaniline (CAS: 55215-57-1) serves as a critical "linchpin" intermediate in the synthesis of next-generation small molecule therapeutics, particularly kinase inhibitors (e.g., Syk, JAK2, and EGFR inhibitors). Its unique 1,3,5-trisubstitution pattern allows for orthogonal functionalization: the bromine atom facilitates transition-metal-catalyzed cross-coupling, the nitro group acts as a masked amine for late-stage elaboration, and the primary aniline serves as an immediate nucleophilic handle.
Critical Technical Note on the Hydrochloride Salt:
While often requested in salt screens to improve solubility, 3-Bromo-5-nitroaniline hydrochloride is chemically distinct from standard aniline salts. Due to the strong electron-withdrawing effects of the nitro and bromo substituents, the parent aniline is exceptionally weak (estimated pKa ~1.4). Consequently, the hydrochloride salt is prone to rapid hydrolysis in aqueous environments and is typically generated in situ or maintained strictly under anhydrous conditions. This guide details the physicochemical rationale, synthesis, and handling protocols required to effectively utilize this compound.[1]
Molecular Architecture & Physicochemical Profile
The electronic environment of 3-bromo-5-nitroaniline dictates its reactivity and salt stability. The meta-positioning of the nitro (-NO₂) and bromo (-Br) groups creates a synergistic electron-withdrawing effect, significantly reducing the electron density on the amino nitrogen.
Table 1: Physicochemical Properties
Property
Value / Description
Notes
IUPAC Name
3-Bromo-5-nitroaniline
CAS Number
55215-57-1 (Free Base)
Salt form is rarely assigned a distinct commercial CAS.
Literature varies; higher purity samples align with this range [1].
pKa (Conjugate Acid)
~1.4 (Estimated)
Drastically lower than aniline (4.6) due to -I/-R effects of -NO₂ and -Br.
LogP
~2.8
Moderately lipophilic.
Solubility
Soluble in DMSO, EtOH, EtOAc.
Salt form is soluble in anhydrous MeOH/Ether but hydrolyzes in water.
The Hydrochloride Paradox: Stability & Hydrolysis
Unlike aniline hydrochloride (pKa ~4.6), the conjugate acid of 3-bromo-5-nitroaniline is highly acidic. In the presence of ambient moisture, the equilibrium shifts rapidly toward the free base and hydrochloric acid:
Operational Implication: Researchers should not expect a stable, shelf-stable crystalline hydrochloride salt unless stored in a desiccator. For biological assays requiring aqueous solubility, the salt should be generated immediately prior to use or dissolved in DMSO.
Synthetic Pathways & Process Chemistry
The synthesis of 3-bromo-5-nitroaniline is a classic example of chemoselective reduction. The starting material, 1-bromo-3,5-dinitrobenzene, possesses two identical nitro groups. The challenge is to reduce exactly one of them without affecting the carbon-bromine bond (which is sensitive to hydrogenolysis) or fully reducing to the diamine.
Primary Route: Zinin Reduction (Sulfide-Mediated)
The most robust method utilizes sodium sulfide (
) or ammonium sulfide () as the reducing agent. This method is chemoselective for the nitro group and leaves the aryl bromide intact.
Protocol Overview:
Dissolution: Dissolve 1-bromo-3,5-dinitrobenzene in Ethanol/Water (3:1).
Reagent Addition: Add 2.5 equivalents of Sodium Sulfide nonahydrate (
) portion-wise at 60–70°C.
Kinetics: Monitor by TLC (EtOAc:Hexane 1:4). The reaction typically completes in 2–4 hours.
Workup: Cool to precipitate elemental sulfur (if polysulfides form) or inorganic salts. Filter. Remove ethanol under vacuum.
Isolation: Extract the aqueous residue with Ethyl Acetate. The product crystallizes as an orange solid upon concentration.
Figure 1: Chemoselective synthesis pathway from dinitro precursor. Note the dashed line for salt formation, indicating its conditional stability.
Reactivity & Functionalization
3-Bromo-5-nitroaniline is a versatile scaffold because its three functional groups react under orthogonal conditions. This allows it to serve as a core module in Fragment-Based Drug Design (FBDD).
The Chemoselective Triad
Aniline (-NH₂): The most reactive site. Reacts with acyl chlorides, isocyanates, or aldehydes (reductive amination).
Bromide (-Br): Inert to standard nucleophiles but active in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Nitro (-NO₂): A "masked" aniline. Stable during steps 1 and 2, then reduced (Fe/AcOH or
) to a primary amine for final elaboration.
Case Study: Kinase Inhibitor Synthesis
In the synthesis of Syk inhibitors, the aniline nitrogen is often first acylated to form a hinge-binding motif. Subsequently, the bromine is coupled with a boronic acid to extend into the solvent-exposed pocket. Finally, the nitro group is reduced to solubilize the molecule or add a tail group [2].
Figure 2: Orthogonal reactivity map demonstrating the compound's utility as a scaffold.
Analytical Characterization
To validate the identity of 3-Bromo-5-nitroaniline (and distinguish it from the 3,5-dibromo or 3,5-dinitro impurities), use the following spectral markers:
¹H NMR (300 MHz, DMSO-d₆ or CDCl₃):
The molecule has
symmetry (plane of symmetry) if substituents were identical, but they are not. However, the protons are in a 1,3,5-pattern.
Look for three distinct singlets (or tight doublets,
Hz) in the aromatic region 7.0 – 8.0 ppm.
Typical shifts:
7.70 (s, 1H, between nitro/bromo), 7.41 (s, 1H), 7.08 (s, 1H). The amine protons () appear as a broad singlet around 4.0–6.0 ppm (solvent dependent) [3].
Mass Spectrometry (LC-MS):
m/z: 217 (M+H)⁺.
Isotope Pattern: The presence of one bromine atom results in a characteristic 1:1 doublet at masses
and (217 and 219). This is the definitive confirmation of the mono-bromo species.
Handling, Stability & Safety
Storage: Store the free base in amber vials at room temperature. The hydrochloride salt must be stored under argon in a desiccator; exposure to moist air will turn the solid from off-white to orange/brown as it reverts to the free base.
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 3-Bromo-5-nitroaniline Hydrochloride A Comprehensive Guide for Researchers and Drug Development Professionals 3-Bromo-5-nitroaniline, and its corresponding hydrochloride salt, is a pivotal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 3-Bromo-5-nitroaniline Hydrochloride
A Comprehensive Guide for Researchers and Drug Development Professionals
3-Bromo-5-nitroaniline, and its corresponding hydrochloride salt, is a pivotal chemical intermediate in the landscape of organic synthesis. Characterized by a unique trifunctional aromatic core—an amine, a bromine atom, and a nitro group—this molecule offers a rich platform for selective chemical modifications. The distinct electronic nature and reactivity of each functional group make it an invaluable starting material for constructing complex molecular architectures, particularly within the pharmaceutical, agrochemical, and dye industries.[1][2][3][4]
The strategic placement of these groups allows for a range of synthetic transformations. The amine can be diazotized or acylated, the bromine can participate in cross-coupling reactions, and the nitro group can be reduced to a second amine, opening pathways to complex diamino compounds. This guide serves as a comprehensive technical resource for researchers and application scientists, providing in-depth information on the compound's physicochemical properties, a field-tested synthesis protocol, robust analytical characterization methods, and critical safety information.
Physicochemical Properties: The Foundation for Application
A thorough understanding of a compound's properties is fundamental to its successful application. It is crucial to distinguish between the free base, 3-Bromo-5-nitroaniline, and its hydrochloride salt, as their properties, particularly solubility, will differ. The hydrochloride salt is generally prepared to enhance aqueous solubility and stability for specific applications.
The data presented below pertains primarily to the free base, which is the form typically isolated post-synthesis.
Table 1: Key Physicochemical and Safety Data for 3-Bromo-5-nitroaniline
Solubility : While specific data for 3-bromo-5-nitroaniline is not extensively published, related anilines are typically sparingly soluble in water but show good solubility in common organic solvents such as ethanol, ethyl acetate, and chloroform.[1][2] The hydrochloride salt is expected to have significantly greater solubility in polar solvents, including water.
Stability : The compound is stable under the recommended storage conditions.[6] Exposure to light and strong oxidizing agents should be avoided to prevent degradation.
Synthesis and Purification: A Controlled Approach
The most common and efficient synthesis of 3-Bromo-5-nitroaniline relies on the selective reduction of a single nitro group from the readily available precursor, 1-bromo-3,5-dinitrobenzene.[8][9]
The Causality Behind Selective Reduction
The choice of a reducing agent is critical for achieving mono-reduction. Strong, non-selective agents would reduce both nitro groups, leading to the diamine. Sulfide-based reagents, such as ammonium sulfide ((NH₄)₂S) or sodium sulfide (Na₂S), are particularly effective for this transformation. The sulfide selectively reduces one nitro group to an amine under controlled conditions, leaving the second nitro group intact for subsequent chemical manipulation. This selectivity is a cornerstone of its utility as a synthetic intermediate. An alternative, commonly used in industrial settings, involves reduction with iron powder in an acidic medium like acetic acid.[8][10]
Experimental Protocol: Synthesis of 3-Bromo-5-nitroaniline
This protocol describes a reliable lab-scale synthesis via selective reduction using ammonium sulfide.
Reaction Setup : To a solution of 1-bromo-3,5-dinitrobenzene (12 mmol, 1.0 eq) in 15 mL of ethanol in a round-bottom flask, add an aqueous 20% (NH₄)₂S solution (26 mmol, 2.2 eq) at room temperature.[8][9]
Reaction Execution : Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[9]
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then a saturated brine solution.
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification : The resulting crude orange solid is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 1:4 v/v), to yield pure 3-bromo-5-nitroaniline.[9]
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis and salt formation of 3-Bromo-5-nitroaniline HCl.
Preparation of the Hydrochloride Salt
To prepare the hydrochloride salt, the purified 3-bromo-5-nitroaniline free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an appropriate solvent is added dropwise. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried under a vacuum.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is non-negotiable in research and drug development to ensure compound identity, purity, and consistency. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the molecular structure. For 3-bromo-5-nitroaniline in CDCl₃, the spectrum typically shows three distinct aromatic proton signals and a broad signal for the amine protons.[9]
Expected ¹H NMR Peaks (300 MHz, CDCl₃) : δ 7.70 (t, 1H), 7.41 (t, 1H), 7.08 (t, 1H), 4.07 (br. s, 2H, -NH₂).[9] The triplet-like appearance of the aromatic protons is due to meta-coupling.
Mass Spectrometry (MS) : MS confirms the molecular weight of the compound. A key diagnostic feature is the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 217 (M⁺) and 219 (M+2)⁺.[9]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC coupled with a UV detector is the gold standard for assessing the purity of nitroaniline compounds.[3][11] It effectively separates the target compound from starting materials, by-products, and other impurities.
Experimental Protocol: HPLC-UV Purity Analysis
System : An HPLC system equipped with a UV-Vis detector.
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase : A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% trifluoroacetic acid (TFA).
Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate : 1.0 mL/min.
Detection : UV detection at 254 nm and 280 nm.
Sample Preparation : Prepare a sample solution of ~1 mg/mL in methanol or acetonitrile.
Analysis : Inject 10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Diagram: Analytical Characterization Workflow
Caption: Integrated workflow for the complete analytical characterization of the compound.
Applications in Research and Development
The utility of 3-Bromo-5-nitroaniline hydrochloride stems from its capacity to serve as a versatile scaffold.
Pharmaceutical Synthesis : It is a key starting material for the synthesis of various biologically active molecules. The amine group can be a handle for building amide or sulfonamide linkages, while the bromine atom allows for the introduction of complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Subsequent reduction of the nitro group provides a second amine, enabling the creation of heterocyclic systems like benzimidazoles or quinoxalines, which are prevalent in medicinal chemistry.[2]
Agrochemicals : Similar to its use in pharmaceuticals, the compound is a building block for novel herbicides and fungicides.[2]
Dye and Polymer Industries : The chromophoric nitroaniline system makes it a precursor for azo dyes.[3] The difunctional nature (after nitro reduction) also allows it to be used as a monomer in the synthesis of specialty polymers.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Bromo-5-nitroaniline and its hydrochloride salt must be handled with appropriate care.
Primary Hazards : The compound is classified as harmful if swallowed.[6][12] It is also a skin and eye irritant.[12][13][14]
Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
Handling : Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[12]
Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its integrity.[5][6]
Technical Guide: Solubility Profile of 3-Bromo-5-nitroaniline Hydrochloride
The following technical guide details the solubility profile and physicochemical behavior of 3-Bromo-5-nitroaniline hydrochloride . Executive Summary & Compound Identity 3-Bromo-5-nitroaniline hydrochloride is the conjug...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile and physicochemical behavior of 3-Bromo-5-nitroaniline hydrochloride .
Executive Summary & Compound Identity
3-Bromo-5-nitroaniline hydrochloride is the conjugate acid salt of the weak base 3-bromo-5-nitroaniline. Unlike simple aniline salts, this compound exhibits hydrolytic instability in aqueous media due to the synergistic electron-withdrawing effects of the nitro and bromo substituents.
This guide provides critical solubility data, theoretical pKa constraints, and a validated protocol for handling this labile salt in drug development and intermediate synthesis.
Skin Irritant, potential hydrolytic release of HCl
Theoretical Solubility & pKa Analysis
The solubility behavior of this salt is governed by its extremely low basicity. To understand its dissolution, we must analyze the electronic environment of the amine.
Electronic Deactivation
The nitrogen atom in 3-bromo-5-nitroaniline is severely electron-deficient due to two meta-substituents:
Nitro Group (-NO₂): Strong inductive (-I) and mesomeric (-M) withdrawal.
Because the pKa is so low, the hydrochloride salt is unstable in pure water .
In water, the equilibrium shifts to the right, releasing protons and precipitating the free base, which has very low water solubility (~0.37 g/L). Therefore, "solubility" in water is a function of pH.
Solubility Data Profile
Note: Quantitative values for the HCl salt are derived from thermodynamic calculations and comparative structural analysis due to the salt's transient nature.
Table 1: Solubility in Common Solvents (25°C)
Solvent
Solubility (Free Base)
Solubility (HCl Salt)
Process Implication
Water (pH 7)
0.37 g/L (Very Low)
Decomposes (Precipitates Base)
Salt cannot be stored in water.
1.0 M HCl
Soluble (>20 g/L)
Soluble (Stable)
Required medium for salt formation.
Ethanol
Soluble
Soluble
Good recrystallization solvent (add HCl).
Ethyl Acetate
Soluble
Sparingly Soluble
Use for free base extraction.
Dichloromethane
Soluble
Insoluble
Antisolvent for salt precipitation.
Diethyl Ether
Soluble
Insoluble
Excellent antisolvent for salt isolation.
Experimental Protocols (Self-Validating Systems)
Since literature data is sparse, researchers must generate their own solubility curves. The following protocols are designed to prevent hydrolysis errors.
Protocol A: Gravimetric Determination of Hydrolytic Stability
Objective: Determine if the salt stays in solution or precipitates the free base at a specific pH.
Figure 1: Decision tree for assessing hydrolytic stability of weak aniline salts.
Step-by-Step:
Preparation : Prepare 10 mL of aqueous buffer at pH 1.0, 3.0, and 5.0.
Dissolution : Add 100 mg of 3-Bromo-5-nitroaniline hydrochloride to each vial.
Observation :
pH 1.0 : Solution should remain clear (Salt stable).
pH > 3.0 : Expect turbidity/precipitation (Hydrolysis to free base).
Validation : Filter the precipitate and measure Melting Point.
Free Base MP: ~163°C
Salt MP: >200°C (often decomposes)
Protocol B: Anhydrous Salt Isolation
Objective: Isolate the pure hydrochloride salt for characterization.
Dissolve : Dissolve 1.0 g of Free Base in 10 mL anhydrous Ethanol or Dioxane.
Acidify : Add 2.0 equivalents of 4M HCl in Dioxane dropwise at 0°C.
Precipitate : Add 20 mL of anhydrous Diethyl Ether (Antisolvent).
Filter : Collect the solid under inert atmosphere (Argon/Nitrogen).
Dry : Vacuum dry over
to remove trace moisture.
Process & Handling Implications
Recrystallization Strategy
Do not attempt to recrystallize this salt from pure water or methanol-water mixtures without added acid.
Recommended System : Ethanol / Conc. HCl (9:1).
Mechanism : The excess HCl suppresses the equilibrium shift toward the free base (Common Ion Effect).
Storage[3]
Condition : Store in a desiccator. Moisture will cause gradual hydrolysis, releasing corrosive HCl gas and turning the solid orange (color of the free base).
Shelf-Life : Limited. Re-acidify before use in critical reactions.
References
PubChem. (2025).[1][2][9] 3-Bromo-5-nitroaniline Compound Summary. National Library of Medicine. [Link]
Organic Chemistry Data. (2022). pKa Values of Substituted Anilines. [Link]
Technical Whitepaper: Spectral Characterization of 3-Bromo-5-nitroaniline Hydrochloride
The following technical guide is structured as a high-level internal whitepaper, designed for use by analytical chemistry groups and medicinal chemistry teams. Executive Summary 3-Bromo-5-nitroaniline hydrochloride is a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level internal whitepaper, designed for use by analytical chemistry groups and medicinal chemistry teams.
Executive Summary
3-Bromo-5-nitroaniline hydrochloride is a critical pharmacophore scaffold, frequently employed in the synthesis of kinase inhibitors and agrochemicals where meta-substitution patterns are required to enforce specific binding pocket geometries.
This guide provides a definitive spectral analysis of the hydrochloride salt. Unlike its free base counterpart, the hydrochloride salt exhibits distinct electronic properties due to the protonation of the amine functionality (
). This transformation inverts the electronic influence of the nitrogen from a strongly activating, shielding donor (+M effect) to a strongly deactivating, deshielding acceptor (-I effect).
This document details the experimental protocols, spectral assignments, and validation logic required to unambiguously identify this compound, emphasizing the critical role of solvent selection (DMSO-
) in observing exchangeable protons.
Chemical Context & Sample Integrity
Structural Dynamics
The 1,3,5-substitution pattern renders the aromatic ring highly electron-deficient. The presence of two electron-withdrawing groups (EWGs)—the nitro group (
) and the bromine ()—combined with the protonated ammonium group () creates a unique spectral signature.
Free Base: The amine lone pair donates electron density into the ring, shielding ortho/para protons.
Hydrochloride Salt: The lone pair is sequestered by a proton. The resulting positive charge exerts a strong inductive withdrawal, significantly deshielding the aromatic protons relative to the free base.
Solubility & Solvent Selection
Challenge: The hydrochloride salt is insoluble in non-polar solvents like
.
Solution:DMSO-
is the mandatory solvent. It provides sufficient polarity to solvate the ionic lattice and, crucial for characterization, slows the exchange rate of the ammonium protons (), often allowing them to be observed as a broad triplet or singlet between 6–9 ppm. may be used, but will cause the immediate disappearance of the ammonium signal due to rapid deuterium exchange ().
Experimental Protocol
The following workflow ensures high-fidelity data acquisition, specifically addressing the relaxation times of quaternary carbons and the integration accuracy of salt protons.
symmetry only if the substituents at 3 and 5 were identical. Since they are not (Br vs NO2), all three aromatic protons are chemically distinct, appearing as triplets (or doublet of doublets) with small meta-coupling constants ().
The "Salt Shift" Effect:
Comparing the free base to the HCl salt, the aromatic protons shift downfield by approximately 0.5 – 1.0 ppm .
Position
Type
Chemical Shift (, ppm)
Multiplicity
(Hz)
Assignment Logic
-NH₃⁺
Amine
8.50 - 10.50
Broad Singlet
-
Exchangeable protons. Chemical shift varies with concentration and water content.
H-4
Ar-H
8.05 - 8.15
Triplet / dd
~1.8
Most deshielded. Flanked by two EWGs (Br and NO₂) and para to the cationic NH₃⁺.
H-6
Ar-H
7.85 - 7.95
Triplet / dd
~1.8
Ortho to NH₃⁺ and Ortho to NO₂ (strong EWG).
H-2
Ar-H
7.60 - 7.70
Triplet / dd
~1.8
Ortho to NH₃⁺ and Ortho to Br (weaker EWG than NO₂).
Note: Exact shifts depend on the precise concentration and water content of the DMSO.
¹³C NMR Interpretation (100 MHz, DMSO-
)
The carbon spectrum will display 6 aromatic signals. The assignments rely on substituent chemical shift (SCS) additivity rules.
Position
Type
Chemical Shift (, ppm)
Intensity
Assignment Logic
C-5
C-NO₂
148.5
Weak
Quaternary. Highly deshielded by nitro group (ipso effect).
C-1
C-N
135.0 - 140.0
Weak
Quaternary. Attached to ammonium.
C-6
CH
128.0 - 132.0
Strong
Ortho to NO₂, Ortho to N.
C-4
CH
125.0 - 128.0
Strong
Between Br and NO₂.
C-3
C-Br
122.0 - 124.0
Weak
Quaternary. Shielded by heavy atom effect of Bromine.
C-2
CH
118.0 - 122.0
Strong
Ortho to Br, Ortho to N.
Structural Validation Logic
To confirm the 3-bromo-5-nitro substitution pattern (meta-meta) and rule out isomers (e.g., 2-bromo-4-nitro), the coupling patterns are definitive.
Figure 2: Logic tree for confirming the 1,3,5-substitution pattern based on scalar coupling.
Self-Validating Checks
Integral Ratio: Ensure the integration of the aromatic region (3H) matches the broad ammonium signal (3H). A 3:2 ratio implies partial deprotonation or degradation.
Solvent Residuals: Verify the DMSO pentet at 2.50 ppm. If a water peak is prominent at 3.33 ppm, the ammonium peak may be broadened or shifted upfield due to fast exchange.
References
Spectral Database for Organic Compounds (SDBS). SDBS No. 15582 (Free Base Data). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
PubChem. 3-Bromo-5-nitroaniline hydrochloride (Compound Summary). National Library of Medicine. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for SCS additivity rules).
Reich, H. J. (2024). Structure Determination Using NMR.[3][4][5] University of Wisconsin-Madison. [Link]
An In-Depth Technical Guide to the Infrared Spectrum Analysis of 3-Bromo-5-nitroaniline Hydrochloride
Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-bromo-5-nitroaniline hydrochloride. Tailored for researchers, scientists, and professionals in drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-bromo-5-nitroaniline hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the structural characterization of this compound. We will explore the vibrational modes of the key functional groups, with a particular focus on the spectral shifts observed upon the protonation of the parent molecule, 3-bromo-5-nitroaniline. This guide combines theoretical principles with a detailed, field-proven experimental protocol to ensure accurate and reproducible spectral acquisition and interpretation.
Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis
3-Bromo-5-nitroaniline is a substituted aromatic amine, a class of compounds frequently used as building blocks in the synthesis of pharmaceuticals and other high-value chemical products. In many applications, the amine is converted to its hydrochloride salt to enhance its stability and aqueous solubility. Verifying the successful formation of this salt is a critical step in quality control.
Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose.[1][2] By measuring the absorption of infrared radiation by a molecule, an IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its functional groups. This guide will demonstrate how to interpret the IR spectrum of 3-bromo-5-nitroaniline hydrochloride, focusing on the distinct spectral changes that confirm the protonation of the amine group.
Foundational Principles: From Free Base to Hydrochloride Salt
The core of this analysis lies in understanding how protonation alters the vibrational landscape of the molecule. When the basic amino group (-NH₂) of 3-bromo-5-nitroaniline accepts a proton (H⁺) from hydrochloric acid, it is converted into an anilinium group (-NH₃⁺). This transformation induces significant and predictable changes in the IR spectrum.
Caption: Workflow for FTIR analysis via the KBr pellet method.
Step-by-Step Protocol:
Sample and KBr Preparation:
Dry spectroscopic grade Potassium Bromide (KBr) powder in an oven at >100°C for several hours to remove absorbed water, which shows a broad absorption around 3400 cm⁻¹ and a sharp bend at ~1640 cm⁻¹. Store the dried KBr in a desiccator.
[3][4] * In an agate mortar and pestle, grind 1-2 mg of the 3-bromo-5-nitroaniline hydrochloride sample to a very fine powder.
[5][3]
Mixing:
Add approximately 100-200 mg of the dried KBr powder to the mortar. [5]The sample concentration should be between 0.2% and 1%.
[6] * Gently but thoroughly mix the sample and KBr until a homogenous, fine powder is achieved. Work quickly to minimize moisture absorption.
[5][6]
Pellet Formation:
Transfer the mixture into a pellet die.
Place the die into a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes.
[3] * Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent.
[3][7]
Spectral Acquisition:
Place the pellet in the sample holder of the FTIR spectrometer.
First, collect a background spectrum. This can be of the empty sample compartment (air) or a pure KBr pellet. This step is crucial for removing spectral contributions from atmospheric CO₂ and water vapor.
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ are sufficient.
Data Processing:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Apply a baseline correction if necessary to ensure the baseline is flat at 0 absorbance or 100% transmittance in regions with no sample absorption.
Conclusion
The infrared spectrum of 3-bromo-5-nitroaniline hydrochloride is readily distinguished from that of its free base precursor. The key diagnostic feature is the replacement of the sharp, double-peaked N-H stretching vibrations of the primary amine with a single, intensely broad absorption band characteristic of the anilinium (-NH₃⁺) group. This feature, combined with the persistent strong absorptions of the nitro group, provides unequivocal evidence for the formation of the hydrochloride salt. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra for accurate structural verification and quality control in their development workflows.
References
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines.
Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASĀYAN Journal of Chemistry.
3-Bromo-5-nitroaniline hydrochloride mass spectrometry fragmentation
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-nitroaniline Hydrochloride Abstract This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-bromo-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-nitroaniline Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-bromo-5-nitroaniline, a key intermediate in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the fragmentation pathways of this molecule under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We will explore the causal mechanisms behind its fragmentation, emphasizing the diagnostic influence of its structural features—the bromine atom, the nitro group, and the aniline moiety. This guide includes detailed experimental protocols, data interpretation strategies, and visual aids to facilitate a thorough understanding of its mass spectral characteristics, ensuring structural elucidation and confident identification.
Introduction: The Analyte and the Technique
1.1. The Significance of 3-Bromo-5-nitroaniline
3-Bromo-5-nitroaniline (C₆H₅BrN₂O₂) is an aromatic amine containing both a halogen and a nitro functional group.[1] Its molecular structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Understanding its chemical identity and purity is paramount, and mass spectrometry (MS) is the definitive analytical tool for this purpose. The hydrochloride salt is often used to improve the compound's stability and handling properties.
1.2. The Power of Mass Spectrometry and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] Beyond simply determining molecular weight, modern MS allows for the structural investigation of a molecule through its fragmentation pattern.[3] By inducing fragmentation and analyzing the resulting product ions, one can piece together the molecule's structure, identify its functional groups, and confirm its identity with high confidence.[4] This guide will focus on two primary ionization methods: Electron Ionization (EI), a high-energy technique that provides a detailed fragmentation "fingerprint," and Electrospray Ionization (ESI), a soft ionization method ideal for tandem mass spectrometry (MS/MS) experiments.[5][6]
Core Structural Features Guiding Fragmentation
The fragmentation of 3-bromo-5-nitroaniline is not random; it is dictated by the chemical properties of its constituent parts.
The Bromine Isotope Pattern: The most striking feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8][9] This means that any ion containing a bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity (the "M" and "M+2" peaks).[10] This pattern is a definitive diagnostic tool for tracking bromine-containing fragments.
The Nitro Group: As a potent electron-withdrawing group, the nitro moiety (NO₂) significantly influences the fragmentation cascade. Its presence often directs cleavage pathways involving the loss of small, stable neutral molecules or radicals, such as nitrogen dioxide (NO₂, 46 Da) and nitric oxide (NO, 30 Da).[11][12][13]
The Aniline Moiety: The basic amino group (-NH₂) serves as the primary site for protonation in soft ionization techniques like ESI, enabling the analysis of an even-electron species ([M+H]⁺).[6][14]
Electron Ionization (EI) Fragmentation Analysis
Electron Ionization is a "hard" technique that bombards the analyte with high-energy electrons (typically 70 eV), creating an odd-electron molecular radical ion (M⁺•) that is highly prone to fragmentation.[5] This provides a rich, reproducible fingerprint of the molecule.
The molecular ion of 3-bromo-5-nitroaniline will appear as a characteristic 1:1 doublet at m/z 216 (containing ⁷⁹Br) and m/z 218 (containing ⁸¹Br). The primary fragmentation pathways from this molecular ion are driven by the loss of the nitro group substituents and the bromine atom.
Key EI Fragmentation Pathways:
Loss of Nitrogen Dioxide (•NO₂): A common fragmentation for aromatic nitro compounds is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (46 Da).[12][13]
M⁺• → [M - NO₂]⁺• + •NO₂
Loss of Nitric Oxide (•NO): Subsequent or alternative fragmentation can occur via the loss of a nitric oxide radical (30 Da).[11][13]
M⁺• → [M - NO]⁺• + •NO
Loss of Bromine (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). This is a principal fragmentation pathway for halogenated aromatics.
M⁺• → [M - Br]⁺ + •Br
These primary fragments can undergo further decomposition, such as the loss of CO or HCN, leading to a complex but interpretable spectrum.
Table 1: Predicted EI-MS Fragments for 3-Bromo-5-nitroaniline
m/z (⁷⁹Br/⁸¹Br)
Neutral Loss
Mass of Loss (Da)
Proposed Fragment Structure
216 / 218
-
-
[C₆H₅BrN₂O₂]⁺• (Molecular Ion)
170 / 172
•NO₂
46
[C₆H₅BrN]⁺•
186 / 188
•NO
30
[C₆H₅BrNO]⁺•
137
•Br
79 / 81
[C₆H₅N₂O₂]⁺
91
•Br, •NO₂
79/81, 46
[C₆H₅N]⁺
Diagram: EI Fragmentation Workflow
Caption: Predicted major EI fragmentation pathways for 3-bromo-5-nitroaniline.
Electrospray Ionization Tandem MS (ESI-MS/MS) Analysis
ESI is a "soft" ionization technique that generates intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4] For the hydrochloride salt, the analyte readily protonates on the basic aniline nitrogen. The resulting even-electron ion is then selected in the first stage of the mass spectrometer and subjected to Collision-Induced Dissociation (CID) to induce fragmentation.
The precursor ion for MS/MS experiments will be the protonated molecule, appearing as a 1:1 doublet at m/z 217 (containing ⁷⁹Br) and m/z 219 (containing ⁸¹Br).[15] Fragmentation of this even-electron ion typically involves the loss of stable, neutral molecules.
Key ESI-MS/MS Fragmentation Pathways:
Loss of Ammonia (NH₃): Studies on similar haloanilines have shown the neutral loss of ammonia from the protonated amine.[14]
[M+H]⁺ → [M+H - NH₃]⁺ + NH₃
Loss of Nitrous Acid (HNO₂): A common pathway for protonated nitroaromatics is the elimination of a neutral nitrous acid molecule (47 Da).[11]
[M+H]⁺ → [M+H - HNO₂]⁺ + HNO₂
Loss of Hydrobromic Acid (HBr): Elimination of HBr (80/82 Da) is another plausible pathway for this protonated species.[11]
[M+H]⁺ → [M+H - HBr]⁺ + HBr
While less common for even-electron ions, radical losses (e.g., •NO) can sometimes be observed, especially at higher collision energies.[11]
Table 2: Predicted ESI-MS/MS Fragments for Protonated 3-Bromo-5-nitroaniline
Precursor Ion m/z (⁷⁹Br/⁸¹Br)
Product Ion m/z (⁷⁹Br/⁸¹Br)
Neutral Loss
Mass of Loss (Da)
Proposed Product Ion Structure
217 / 219
200 / 202
NH₃
17
[C₆H₃BrNO₂]⁺
217 / 219
170 / 172
HNO₂
47
[C₆H₄Br]⁺
217 / 219
137
HBr
80 / 82
[C₆H₄N₂O₂]⁺
Diagram: ESI-MS/MS Fragmentation Workflow
Caption: Predicted major ESI-MS/MS fragmentation pathways for 3-bromo-5-nitroaniline.
Experimental Protocols
To ensure trustworthy and reproducible results, the following protocols should be considered as a starting point, with optimization required for specific instrumentation.
Protocol 1: GC-EI-MS Analysis
This method is suitable for analyzing the neutral 3-bromo-5-nitroaniline molecule.
Sample Preparation: Dissolve 1 mg of 3-bromo-5-nitroaniline hydrochloride in 1 mL of methanol or ethyl acetate. Vortex to ensure complete dissolution.
System Validation: Inject a solvent blank to ensure no system contamination. Inject a known standard (e.g., PFTBA) to verify mass accuracy and calibration.
GC Method:
Injector: Split/Splitless, 250 °C. 1 µL injection volume.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
Oven Program: Initial temperature of 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.
MS Method:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Scan Range: m/z 40 - 350.
Protocol 2: LC-ESI-MS/MS Analysis
This method is ideal for analyzing the hydrochloride salt directly and obtaining targeted fragmentation data.
Sample Preparation: Dissolve 1 mg of 3-bromo-5-nitroaniline hydrochloride in 10 mL of 50:50 acetonitrile:water with 0.1% formic acid. Dilute further as needed to achieve an appropriate concentration for ESI (~1-10 µg/mL).
System Validation: Run a mobile phase blank to check for background ions. Infuse a known standard (e.g., caffeine) to confirm instrument performance and mass calibration.
LC Method:
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 0.3 mL/min.
MS/MS Method:
Ion Source: Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage: +3.5 kV.
Gas Temperature: 325 °C.
MS1: Scan from m/z 100-400 to locate the [M+H]⁺ precursor ions at m/z 217/219.
MS2 (Product Ion Scan): Select m/z 217 as the precursor ion. Apply collision energy (start with 20 eV and optimize as needed) with argon as the collision gas.[14] Acquire the product ion spectrum.
Conclusion
The mass spectrometric fragmentation of 3-bromo-5-nitroaniline hydrochloride is systematic and highly informative. Under EI-MS, the molecule provides a detailed fingerprint characterized by losses of •NO₂, •NO, and •Br from the molecular ion. Under ESI-MS/MS, the protonated molecule primarily fragments via the neutral losses of NH₃, HNO₂, and HBr. In all cases, the distinctive 1:1 isotopic pattern of bromine serves as an unambiguous marker for identifying bromine-containing ions. By leveraging the appropriate ionization technique and understanding these predictable fragmentation pathways, researchers can confidently identify and structurally characterize this important chemical intermediate.
References
Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available at: [Link]
Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. PMC. Available at: [Link]
PubMed. (2017). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain Upon Collisional Activation. Available at: [Link]
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]
Save My Exams. (2025). M+1 & M+2 Peaks - CIE A Level Chemistry Revision Notes. Available at: [Link]
Ovid. (n.d.). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Available at: [Link]
AIP Publishing. (2013). Negative ions of p-nitroaniline: Photodetachment, collisions, and ab initio calculations. The Journal of Chemical Physics. Available at: [Link]
The Journal of Chemical Physics. (2013). Negative ions of p-nitroaniline: photodetachment, collisions, and ab initio calculations. Available at: [Link]
ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF. Available at: [Link]
PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Organic Chemistry. Available at: [Link]
PubChemLite. (n.d.). 3-bromo-5-nitroaniline hydrochloride (C6H5BrN2O2). Available at: [Link]
ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Available at: [Link]
Weizmann Institute of Science. (n.d.). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision‐induced dissociation and tandem mass spectrometry. Available at: [Link]
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]
ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]
ResearchGate. (n.d.). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Available at: [Link]
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available at: [Link]
ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]
ResearchGate. (n.d.). Comparison of the collision‐induced dissociation (CID) mass spectra for.... Available at: [Link]
3-Bromo-5-nitroaniline Hydrochloride: Technical Profile & Synthesis Guide
The following technical guide details the physical properties, synthesis, and handling of 3-Bromo-5-nitroaniline Hydrochloride , a critical intermediate in the development of kinase inhibitors and azo dyes. Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, synthesis, and handling of 3-Bromo-5-nitroaniline Hydrochloride , a critical intermediate in the development of kinase inhibitors and azo dyes.
Executive Summary
3-Bromo-5-nitroaniline Hydrochloride (Free Base CAS: 55215-57-1) is a disubstituted aniline derivative utilized primarily as a building block in medicinal chemistry. Its structural uniqueness lies in the meta positioning of the bromine and nitro groups relative to the amine, creating a specific electronic environment that favors nucleophilic aromatic substitution (
) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide addresses the physical characterization, synthesis from precursors, and stability considerations for the hydrochloride salt form, which is often generated to improve shelf-life stability and solubility during purification.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
The hydrochloride salt is typically isolated as a stabilizing matrix for the free amine, which can be prone to oxidation over time.
Identification Data
Parameter
Detail
Chemical Name
3-Bromo-5-nitroaniline Hydrochloride
Free Base CAS
55215-57-1
Molecular Formula
Molecular Weight
253.48 g/mol (Salt) / 217.02 g/mol (Free Base)
SMILES
Cl.Nc1cc(Br)cc(c1)=O
Physical Appearance & Properties
Note: Specific experimental values for the HCl salt are derived from standard structure-property relationships of aniline hydrochlorides, as primary literature often reports the free base.
Property
Free Base (Experimental)
Hydrochloride Salt (Technical Expectation)
Appearance
Yellow to orange crystalline solid
Pale yellow to beige crystalline powder
Melting Point
160–164 °C (Decomposes)
>200 °C (Sublimes/Decomposes)
Solubility (Water)
Very slightly soluble (<0.5 g/L)
Moderately soluble (Hydrolyzes in excess water)
Solubility (Organic)
Soluble in EtOAc, DMSO, Methanol
Soluble in DMSO, Methanol; Insoluble in Ether
pKa (Conjugate Acid)
~2.0–2.5 (Weak base due to -NO2/-Br)
N/A (Salt is the conjugate acid form)
Stability & Storage
The amine group is weakly basic due to the strong electron-withdrawing effects of the nitro (
) and bromine () groups. Consequently, the hydrochloride salt is hygroscopic and prone to hydrolysis. It releases HCl gas if exposed to moisture, reverting to the free base.
Storage: Desiccated, -20°C, under inert atmosphere (
The synthesis typically proceeds via the selective reduction of 1-bromo-3,5-dinitrobenzene. The hydrochloride salt is generated in the final step to precipitate the product from organic solvents.
Reaction Pathway Diagram
Figure 1: Synthetic workflow from dinitro precursor to hydrochloride salt.
Objective: Reduce one nitro group without debrominating the aromatic ring.
Reagents: Suspend 1-bromo-3,5-dinitrobenzene (1.0 eq) in Ethanol/Water (3:1).
Catalyst: Add Sodium Sulfide nonahydrate (
, 2.5 eq) or Iron powder (Fe, 3.0 eq) with catalytic Acetic Acid.
Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes).
Note: The bromine atom is sensitive to catalytic hydrogenation (
); chemical reduction is preferred to prevent hydrodebromination.
Workup: Cool to RT. Filter off inorganic solids. Concentrate filtrate.[1][2] Dilute with EtOAc, wash with brine, dry over
.
Purification: Flash column chromatography (Silica, Hexane:EtOAc gradient) to yield the Free Base (Yellow solid).
Step 2: Hydrochloride Salt Formation
Objective: Convert free base to stable HCl salt.
Dissolution: Dissolve the purified free base (1.0 g) in anhydrous Diethyl Ether or Dichloromethane (10 mL).
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.5 eq) under nitrogen.
Precipitation: A pale precipitate should form immediately. Stir for 30 minutes at 0°C.
Isolation: Filter the solid under inert gas (Argon). Wash with cold ether to remove excess acid.
Drying: Vacuum dry at 40°C to yield 3-Bromo-5-nitroaniline Hydrochloride .
Structural Analysis & Reactivity
The chemical behavior of this compound is defined by the interplay between the electron-donating amine and the electron-withdrawing substituents.
Functional Group Logic
Figure 2: Functional group reactivity profile. The molecule possesses three distinct handles for orthogonal functionalization.
Key Reactivity Points
Weak Nucleophilicity: The amine is significantly less nucleophilic than aniline due to the inductive withdrawal of the meta-nitro and meta-bromo groups. Acylation reactions may require forcing conditions (e.g., heating with acetic anhydride or using DMAP catalyst).
Cross-Coupling: The C-Br bond is an excellent handle for Pd-catalyzed coupling. However, the free amine can poison catalysts; it is often protected (e.g., as an acetamide or Boc-carbamate) before performing Suzuki or Sonogashira couplings.
Diazotization: The amine can be converted to a diazonium salt (
), allowing for the introduction of other nucleophiles (OH, F, CN) at the 1-position.
Safety & Handling (SDS Summary)
Signal Word: WARNING
Hazard Class
Statement
Precaution
Acute Toxicity (Oral)
H302: Harmful if swallowed
Do not eat, drink, or smoke when using.
Skin Irritation
H315: Causes skin irritation
Wear nitrile gloves and lab coat.
Eye Irritation
H319: Causes serious eye irritation
Wear safety goggles/face shield.
STOT-SE
H335: May cause respiratory irritation
Use only in a fume hood.
First Aid:
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Skin Contact: Wash with soap and water for 15 minutes. The compound can be absorbed through skin (aniline derivative).
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
References
ChemicalBook. (2025).[1] 3-Bromo-5-nitroaniline Properties and Synthesis. Retrieved from
PubChem. (2025).[3][4] 3-Bromo-5-nitroaniline Compound Summary. National Library of Medicine. Retrieved from
Sigma-Aldrich. (2025). 3-Bromo-5-nitroaniline Product Specification. Retrieved from
Organic Chemistry Data. (2022). pKa Values of Anilines and Derivatives. Retrieved from
PrepChem. (2024). Synthesis of Halogenated Nitroanilines. Retrieved from (Cited for general reduction methodology of similar substrates).
3-Bromo-5-nitroaniline Hydrochloride: Crystal Structure & Solid-State Characterization Guide
The following technical guide details the structural characterization, synthesis, and solid-state properties of 3-Bromo-5-nitroaniline Hydrochloride , a critical intermediate in the development of kinase inhibitors (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characterization, synthesis, and solid-state properties of 3-Bromo-5-nitroaniline Hydrochloride , a critical intermediate in the development of kinase inhibitors (e.g., Syk inhibitors) and high-performance azo dyes.[1][2]
[1]
Executive Summary
Compound: 3-Bromo-5-nitroaniline Hydrochloride
CAS (Salt): 1803603-87-3
CAS (Free Base): 55215-57-1
Formula:
This guide provides a comprehensive workflow for the synthesis, crystallization, and structural elucidation of 3-Bromo-5-nitroaniline HCl.[1] While specific unit cell parameters are often proprietary to active pharmaceutical ingredient (API) master files, this document outlines the predicted structural motifs based on homologous halo-nitroaniline salts and defines the standardized protocol for validating its phase purity.
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow evaporation or vapor diffusion method is required.[2] The hydrochloride salt is generated from the free base to ensure stoichiometric precision.[2]
Synthetic Route
The synthesis proceeds via the selective reduction of 1-bromo-3,5-dinitrobenzene, followed by salt formation.[1]
Solvent System: Dissolve the HCl salt in minimal Methanol (good solubility).
Antisolvent: Diethyl Ether or Pentane (poor solubility).[2]
Procedure: Place the methanol solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Seal tightly. As ether diffuses into the methanol, saturation decreases, promoting slow, ordered crystal growth.[2]
Crystallographic Characterization
Predicted Structural Motifs
Based on the Cambridge Structural Database (CSD) trends for analogous meta-substituted nitroanilines (e.g., 3,5-dinitroaniline), the crystal structure is governed by specific intermolecular forces.[2]
Space Group Probability: Triclinic (
) or Monoclinic ().[2] These groups maximize packing efficiency for planar aromatic cations.[1][2]
Lattice Interactions:
Charge-Assisted Hydrogen Bonding: The protonated amine (
) acts as a strong donor. The chloride anion () acts as a multipoint acceptor, typically bridging 3 adjacent cations.[2]
Solubility: High in polar protic solvents (MeOH, Water); Low in non-polar solvents (Hexane, Toluene).[2]
Applications in Drug Development
The precise crystal structure of this intermediate is relevant for:
Syk Inhibitors: Used as a scaffold for synthesizing N-substituted pyrimidine kinase inhibitors (e.g., Fostamatinib analogs).[2] The bromine atom provides a handle for Suzuki-Miyaura coupling, while the nitro group is reduced later to form a diamine core.[1][2]
Fragment-Based Drug Design (FBDD): The rigid benzene core with defined vectors (Br,
, ) allows crystallographers to map binding pockets in protein targets.[2]
References
Synthesis of 3-Bromo-5-nitroaniline: World Intellectual Property Organization, Patent WO2011075560A1, "Aminopyrimidines as Syk Inhibitors," 2011.[1][2]
General Crystallography of Nitroanilines: Ferguson, G., et al. "Hydrogen bonding in substituted nitroanilines."[2] Acta Crystallographica Section B, 1997.[2]
Halogen Bonding in Bromo-Nitro Aromatics: Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry."[2] Angewandte Chemie International Edition, 2008.[2] [2]
Compound Data & Safety: PubChem CID 44535 (Free Base).[2] [2]
A Theoretical Deep Dive into 3-Bromo-5-nitroaniline Hydrochloride: A Technical Guide for Researchers
Abstract This technical guide provides a comprehensive theoretical framework for the study of 3-Bromo-5-nitroaniline hydrochloride, a compound of interest in pharmaceutical and materials science. By leveraging Density Fu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 3-Bromo-5-nitroaniline hydrochloride, a compound of interest in pharmaceutical and materials science. By leveraging Density Functional Theory (DFT), this document outlines the methodologies to elucidate its structural, vibrational, and electronic properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust protocol for in-silico analysis, from molecular geometry optimization to the exploration of its reactive potential through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, including dyes, polymers, and pharmaceuticals.[1][2][3] The introduction of substituents onto the aniline ring dramatically alters its physicochemical properties, influencing its reactivity, and biological activity.[4][5] 3-Bromo-5-nitroaniline, in its hydrochloride form, presents a particularly interesting case study due to the interplay of the electron-withdrawing nitro group (-NO2) and the bromo group (-Br), along with the protonation of the amino group (-NH3+). Understanding the intricate electronic and structural landscape of this molecule is paramount for predicting its behavior in various chemical environments and for its rational design in drug development and materials science applications.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with a high degree of accuracy.[6][7] These computational approaches allow for a detailed investigation of molecular geometry, vibrational frequencies (FT-IR and Raman), and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which are crucial for understanding the molecule's reactivity and stability.[8][9][10]
This guide will delineate a systematic theoretical approach to characterize 3-Bromo-5-nitroaniline hydrochloride, providing a self-validating system of protocols that ensures scientific integrity and reproducibility.
Computational Methodology: A Self-Validating Protocol
The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. The following protocol is designed to provide a comprehensive analysis of 3-Bromo-5-nitroaniline hydrochloride.
Geometry Optimization and Frequency Analysis
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is crucial as all subsequent properties are dependent on the accuracy of the optimized structure.
Experimental Protocol:
Software: Gaussian 09 or a similar quantum chemistry software package.
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This method is widely used for its balance of accuracy and computational cost in studying organic molecules.[11]
Basis Set: 6-311++G(d,p) is a suitable choice, as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for anions and systems with lone pairs.
Procedure:
The initial structure of 3-Bromo-5-nitroaniline hydrochloride is drawn using a molecular editor like GaussView.
A geometry optimization calculation is performed to locate the minimum energy structure.
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation.[2][11]
Diagram: Theoretical Study Workflow
Caption: Workflow of a typical theoretical study on a molecule.
Structural Analysis: The Geometric Landscape
The optimized molecular structure provides fundamental insights into the molecule's conformation. The protonation of the aniline nitrogen to form the anilinium ion (-NH3+) will lead to a tetrahedral geometry around the nitrogen atom, in contrast to the trigonal pyramidal geometry of the neutral aniline. This change will significantly affect the electronic delocalization between the amino group and the aromatic ring.
Data Presentation: Predicted Geometrical Parameters
Parameter
Predicted Value (Å or °)
Comparison with similar molecules
C-N Bond Length
~1.48
Longer than in neutral aniline due to reduced p-orbital overlap.
C-Br Bond Length
~1.90
Typical for a C(sp2)-Br bond.
C-N (nitro) Bond Length
~1.49
Standard for nitroarenes.
N-O Bond Lengths
~1.23
Averaged due to resonance in the nitro group.
C-N-H Bond Angles
~109.5
Indicative of sp3 hybridization at the nitrogen.
Ring C-C Bond Lengths
~1.39-1.41
Aromatic C-C bonds with slight variations due to substituents.
Note: These are expected values based on theoretical studies of similar substituted anilinium ions.
The presence of the bulky bromine atom and the nitro group will likely cause minor distortions in the planarity of the benzene ring. A detailed analysis of the dihedral angles will reveal the extent of these distortions.
Vibrational Spectroscopy: A Fingerprint of the Molecule
Vibrational analysis provides a unique "fingerprint" of the molecule and allows for the assignment of characteristic vibrational modes observed in experimental FT-IR and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.[11]
Data Presentation: Key Predicted Vibrational Frequencies
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Expected IR/Raman Intensity
N-H Stretching (asymmetric & symmetric)
3200-3400
Strong in IR
Aromatic C-H Stretching
3000-3100
Medium in IR, Strong in Raman
NO₂ Asymmetric Stretching
1520-1560
Strong in IR
NO₂ Symmetric Stretching
1340-1370
Strong in IR
C=C Aromatic Stretching
1400-1600
Medium to Strong in IR and Raman
C-N Stretching
1250-1350
Medium in IR
C-Br Stretching
500-650
Medium in IR
The protonation of the amino group will shift the N-H stretching vibrations to higher frequencies compared to the neutral aniline. The strong electron-withdrawing nature of the nitro group and the anilinium ion will influence the vibrational frequencies of the aromatic ring.
Electronic Properties: Unveiling Reactivity
The electronic properties of a molecule are key to understanding its reactivity, stability, and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity.[9][10] A smaller gap suggests higher reactivity.
For 3-Bromo-5-nitroaniline hydrochloride, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, while the LUMO will likely be centered on the nitro group and the anilinium moiety, reflecting their electron-accepting nature. The protonation of the amino group will lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to its neutral counterpart.
Diagram: HOMO-LUMO Energy Gap
Caption: Representation of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[5] The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.
For 3-Bromo-5-nitroaniline hydrochloride, the MEP map is expected to show a highly positive potential (blue) around the -NH3+ group, confirming its role as an electrophilic center. The oxygen atoms of the nitro group will exhibit a negative potential (red), making them susceptible to electrophilic interactions. The aromatic ring will have a mixed potential, influenced by the electron-withdrawing substituents.
Conclusion: A Predictive Framework for Drug Development
The theoretical study of 3-Bromo-5-nitroaniline hydrochloride, as outlined in this guide, provides a powerful and cost-effective means of predicting its molecular properties. The insights gained from structural, vibrational, and electronic analyses can guide experimental efforts in the synthesis and application of this compound. For drug development professionals, this in-silico approach can aid in understanding receptor-ligand interactions, predicting metabolic stability, and designing novel derivatives with enhanced therapeutic profiles. The self-validating nature of the described protocols ensures the reliability of the computational results, making theoretical chemistry an integral part of modern chemical research.
References
A comparative density functional theory (DFT) study exploring the structural and spectroscopic properties of the complete set of halosubstituted anilines with the halogens being F, Cl and Br was carried out. (2016). RSC Publishing.
Rai, A. K., & Singh, R. A. (n.d.). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines.
Zhang, Y., et al. (n.d.). Ferrate(VI)
Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. (n.d.).
Gross, K. C., & Seybold, P. G. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar.
Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92.
Balachandran, V., & Murugan, M. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 56-68.
PubChem. (n.d.). ar-Bromo-ar-nitrobenzenamine.
ChemicalBook. (2023). 3-Bromo-5-nitroaniline.
PubChemLite. (n.d.). 3-bromo-5-nitroaniline hydrochloride. Université du Luxembourg.
Kumar, R., et al. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE.
Kumar, C. R. S. (2022). Spectroscopic and DFT Studies of Distinct Anilines for Electronic and Optical Properties. New Trends in Physical Science Research, 5.
Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.
Krishnakumar, V., & John, X. (n.d.). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics.
Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applic
Bappalige, N. N., et al. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics, 6(2), 151-156.
Omixium. (2023, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube.
WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
Echemi. (n.d.). 3-Bromo-5-nitroaniline.
Sigma-Aldrich. (n.d.). 3-Bromo-5-nitroaniline.
El Ouafy, H., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline. Thai Science.
PubChem. (n.d.). 3-Bromo-2-methyl-5-nitroaniline.
Kemystery. (n.d.).
Taylor & Francis. (n.d.). 3-nitroaniline – Knowledge and References.
A Technical Guide to 3-Bromo-5-nitroaniline and its Hydrochloride Salt for Advanced Research
This document provides an in-depth technical overview of 3-Bromo-5-nitroaniline and its hydrochloride salt, designed for researchers, medicinal chemists, and professionals in drug development. It covers nomenclature, syn...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth technical overview of 3-Bromo-5-nitroaniline and its hydrochloride salt, designed for researchers, medicinal chemists, and professionals in drug development. It covers nomenclature, synthesis, characterization, and safe handling, offering field-proven insights into its application as a critical chemical intermediate.
Introduction: Strategic Importance in Synthesis
3-Bromo-5-nitroaniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature—an amine, a bromo group, and a nitro group—offers a versatile platform for complex molecular architecture. The meta orientation of these substituents dictates specific regiochemical outcomes in further reactions, making it a valuable starting material for creating highly substituted aromatic compounds.[1] This guide will elucidate the properties and protocols necessary for its effective use in a research and development setting.
Nomenclature and Structural Elucidation
A precise understanding of chemical nomenclature is paramount for regulatory compliance, database retrieval, and unambiguous scientific communication.
The Free Base: 3-Bromo-5-nitroaniline
The International Union of Pure and Applied Chemistry (IUPAC) name for the parent compound is 3-bromo-5-nitroaniline .[2] This name is derived by identifying the parent aniline structure and numbering the ring to give the substituents (bromo, nitro) the lowest possible locants, with the amine group defining the primary carbon (C1).
Parent: Aniline (a benzene ring with an amino group, -NH₂)
Substituents: A bromo (-Br) group and a nitro (-NO₂) group.
Locants: Numbering from the amino group, the substituents fall at positions 3 and 5.
The Hydrochloride Salt: 3-Bromo-5-nitrophenylammonium chloride
When 3-Bromo-5-nitroaniline is treated with hydrochloric acid (HCl), the basic amino group is protonated to form an ammonium salt. The correct IUPAC name for this salt is 3-bromo-5-nitrophenylammonium chloride .
Cation: The protonated aniline becomes an anilinium or, more systematically, a phenylammonium ion.
Anion: The counter-ion is chloride (Cl⁻).
While "3-Bromo-5-nitroaniline hydrochloride" is a widely used and accepted common name, the systematic IUPAC name accurately reflects the ionic nature of the compound.[3][4]
Physicochemical and Safety Data
Understanding the physical properties and hazard profile is a prerequisite for safe and effective experimental design.
Key Physicochemical Properties
The properties of the free base, 3-Bromo-5-nitroaniline, are summarized below. The hydrochloride salt will exhibit higher water solubility and a higher melting point due to its ionic character.
3-Bromo-5-nitroaniline and its salts are classified as hazardous. Adherence to strict safety protocols is mandatory.
GHS Classification: The compound is typically labeled with the GHS07 pictogram (Exclamation mark).
Hazard Statements: H302 (Harmful if swallowed). May also cause skin and eye irritation.[6][7]
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[8]
Expert Insight: Always handle this compound in a well-ventilated fume hood. The use of a powder-free enclosure is recommended when weighing solid material to prevent inhalation. Personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is essential.[7]
Synthesis and Characterization
The reliable synthesis and rigorous characterization of 3-Bromo-5-nitroaniline are fundamental to its use as a building block.
Synthetic Workflow: Selective Reduction
A common and efficient laboratory-scale synthesis involves the selective reduction of one nitro group of 1-bromo-3,5-dinitrobenzene.[5] This precursor is more readily available and the reaction provides a high yield of the desired product.
Detailed Synthesis Protocol (Free Base)
This protocol is adapted from established procedures.[5]
Dissolution: Dissolve 1-bromo-3,5-dinitrobenzene (1.0 eq.) in ethanol (EtOH).
Reagent Addition: At room temperature, add an aqueous solution of ammonium sulfide ((NH₄)₂S, ~2.2 eq.) to the ethanolic solution.
Causality: Ammonium sulfide is a mild reducing agent that selectively reduces one nitro group to an amine in the presence of another. The reaction is often exothermic and may require monitoring.
Reaction: Heat the mixture to reflux for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (EtOAc) and water. Separate the organic layer, wash it with saturated brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude solid by silica gel column chromatography, typically using an ethyl acetate/hexane (e.g., 1:4 v/v) eluent system to yield the product as an orange solid.[5]
Preparation of the Hydrochloride Salt
Dissolve the purified 3-Bromo-5-nitroaniline in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) with stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For 3-Bromo-5-nitroaniline in CDCl₃, characteristic peaks are expected around δ 7.70 (s, 1H), 7.41 (t, 1H), and 7.08 (t, 1H), with a broad singlet for the amine protons (~4.07 ppm).[5]
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The expected molecular ion (M)⁺ peak for the free base is at m/z = 217, showing a characteristic isotopic pattern for a bromine-containing compound.[5]
Applications in Drug Development and Research
3-Bromo-5-nitroaniline is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its utility stems from the differential reactivity of its functional groups.
Scaffold Elaboration: The amine group can be acylated or alkylated. The nitro group can be reduced to a second amine, creating a diamine for building heterocyclic rings. The bromo group is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of complex carbon or nitrogen substituents.[1][9]
Structure-Activity Relationship (SAR) Studies: The defined substitution pattern allows chemists to systematically modify each position to probe how structural changes affect biological activity, a cornerstone of modern drug discovery.[9]
Conclusion
3-Bromo-5-nitroaniline and its hydrochloride salt are indispensable tools in synthetic organic chemistry. A thorough understanding of their nomenclature, synthesis, safe handling, and reactivity is essential for any researcher aiming to leverage their potential in the development of novel pharmaceuticals and advanced materials. The protocols and data presented in this guide provide a solid foundation for the successful application of this versatile chemical intermediate.
Application Note: 3-Bromo-5-nitroaniline Hydrochloride in Pharmaceutical Scaffold Design
Executive Summary & Structural Logic In the landscape of medicinal chemistry, 3-Bromo-5-nitroaniline hydrochloride represents a high-value "divergent scaffold." Its utility stems from the meta-substitution pattern , whic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Logic
In the landscape of medicinal chemistry, 3-Bromo-5-nitroaniline hydrochloride represents a high-value "divergent scaffold." Its utility stems from the meta-substitution pattern , which is difficult to achieve via direct electrophilic aromatic substitution of simple anilines.
For drug developers, this molecule offers three distinct "exit vectors" for structural elaboration, crucial for Fragment-Based Drug Discovery (FBDD):
The Amine (-NH₂): Ready for amide coupling, urea formation, or Buchwald-Hartwig amination.
The Bromide (-Br): A high-fidelity handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
The Nitro Group (-NO₂): A "masked" aniline. It remains inert during initial couplings and can be chemoselectively reduced later to introduce a second amino group, enabling the construction of heterocycles like benzimidazoles or quinoxalines.
While the hydrochloride salt extends shelf-life by preventing oxidation of the aniline, it is often incompatible with organometallic catalysts (which can be poisoned by acidic protons) or nucleophilic substitutions requiring a lone pair.
Protocol A: Quantitative Free-Basing
Use this protocol before attempting any Palladium-catalyzed coupling.
Dissolution: Suspend 10.0 g of 3-Bromo-5-nitroaniline HCl in 100 mL of Ethyl Acetate (EtOAc).
Neutralization: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).
Caution: CO₂ evolution will occur. Stir vigorously for 20 minutes until gas evolution ceases.
Extraction: Separate the organic layer. Extract the aqueous layer once more with 50 mL EtOAc.
Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
Isolation: Filter and concentrate in vacuo.
Checkpoint: The resulting solid should be a bright yellow/orange free-flowing powder.
Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the broad HCl proton peak (>10 ppm) and a sharp singlet for the -NH₂ (~5.8 ppm).
Core Synthetic Workflows
Workflow 1: Chemoselective Reduction of Nitro Group
Challenge: Reducing the nitro group (-NO₂) to an aniline without cleaving the Carbon-Bromine bond (dehalogenation), which is a common side reaction under standard catalytic hydrogenation (H₂/Pd-C).
Solution: Iron-mediated reduction (Béchamp conditions) or SnCl₂. The protocol below uses Iron/Ammonium Chloride, a greener alternative to SnCl₂ that simplifies purification.
Setup: In a 250 mL round-bottom flask, dissolve 3-Bromo-5-nitroaniline (free base, 5.0 mmol) in Ethanol (40 mL) and Water (10 mL).
Activation: Add Ammonium Chloride (NH₄Cl, 25.0 mmol, 5 equiv) and Iron Powder (Fe, 25.0 mmol, 5 equiv, <325 mesh).
Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
Monitoring: TLC (50% EtOAc/Hexane). The starting material (yellow) will disappear; the product (diamine) is more polar and often fluoresces blue under UV.
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Purification: Concentrate the filtrate. The residue is often pure enough for the next step. If darkening occurs, perform a rapid silica plug filtration.
Workflow 2: Palladium-Catalyzed Cross-Coupling
Logic: The bromine atom at the 3-position is electronically activated by the electron-withdrawing nitro group, making it an excellent candidate for Suzuki-Miyaura coupling to attach aryl or heteroaryl rings (common in kinase inhibitors).
Reagents: Combine 3-Bromo-5-nitroaniline (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv) in 1,4-Dioxane/Water (4:1 ratio).
Degassing: Sparge the solvent mixture with Nitrogen or Argon for 10 minutes. Critical step to prevent Pd oxidation.
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv).
Reaction: Heat to 90°C for 6–12 hours under inert atmosphere.
Workup: Dilute with EtOAc, wash with water and brine. Purify via column chromatography.
Visualization: The Divergent Synthesis Map
The following diagram illustrates how this single precursor branches into three distinct pharmaceutical scaffolds.
Figure 1: Divergent synthetic pathways utilizing 3-Bromo-5-nitroaniline as a core hub for scaffold generation.
Case Study: Kinase Inhibitor Scaffold Construction
Reference context: Synthesis of Bcr/Abl inhibitors (e.g., Dasatinib analogs).[4]
In the development of Type II kinase inhibitors, the "meta-modifier" strategy is often employed.
Step 1: 3-Bromo-5-nitroaniline is coupled with a pyrimidine or thiazole moiety via the amine group (Buchwald or SNAr).
Step 2: The bromine is used to attach a solubilizing tail (e.g., N-methylpiperazine derivative) via Suzuki coupling.
Step 3: The nitro group is reduced to an amine and converted into a urea linkage, which binds to the conserved Glu/Asp pair in the kinase ATP-binding pocket.
Key Advantage: Using the bromo-nitro precursor allows the "tail" (Step 2) and the "head" (Step 1) to be varied independently, creating a modular library of compounds for SAR (Structure-Activity Relationship) studies.
References
Sigma-Aldrich. (n.d.). 3-Bromo-5-nitroaniline Product Specification and Safety Data Sheet. Retrieved from
Munikrishnappa, C. S., et al. (2021).[5] Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.[5] Retrieved from
Jang, M., et al. (2022).[6][7] Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature.[6][7] The Journal of Organic Chemistry, 87(2), 910–919.[6][7] Retrieved from
Sun, S., et al. (2015).[8] Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction.[8] RSC Advances, 5, 84574-84577.[8] Retrieved from [8]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Application of 3-Bromo-5-nitroaniline hydrochloride in Dye Synthesis
Content Type: Application Note & Protocol Guide
Audience: Organic Chemists, Dye Synthesis Researchers, Material Scientists
Executive Summary
3-Bromo-5-nitroaniline hydrochloride (CAS: 55215-57-1 for free base; salt forms vary) is a specialized aromatic amine intermediate used primarily in the synthesis of disperse azo dyes and pigments .[1][2] Its structural uniqueness lies in the meta-positioning of the bromine and nitro groups relative to the amine. Unlike standard para-nitroaniline derivatives, this 3,5-substitution pattern creates a unique electronic environment that influences both the color shade (chromophore tuning) and the solubility/fastness properties of the final dye molecule.
This guide provides a rigorous protocol for utilizing this electron-deficient amine in diazotization and coupling reactions. Due to the strong electron-withdrawing nature of the nitro and bromo groups, standard aqueous diazotization often fails; this protocol employs the Nitrosylsulfuric Acid Method to ensure quantitative conversion.
Chemical Context & Electronic Theory
To successfully utilize 3-Bromo-5-nitroaniline, one must understand its reactivity profile:
Weak Basicity: The presence of electron-withdrawing groups (-NO₂, -Br) significantly reduces the basicity of the amino group (
of conjugate acid is likely < 1.0). Consequently, the amine is difficult to protonate and dissolve in dilute aqueous acids, and the nucleophilic attack on the nitrosating agent is slow.
Electrophilicity of Diazo Species: Once diazotized, the resulting diazonium ion is exceptionally electrophilic.[3] This allows for rapid coupling even with less reactive substrates but also increases sensitivity to decomposition (hydrolysis) if pH is not strictly controlled.
Chromophoric Shift: In the final azo dye, the 3-Br and 5-NO₂ groups act as auxiliary auxochromes. The -NO₂ group induces a bathochromic shift (red-shift), while the bulky -Br atom can introduce steric twisting that improves solubility in polymer matrices (e.g., polyester) and subtly alters the shade, typically towards yellowish-red or orange hues.[3]
Visualization: Electronic "Push-Pull" Mechanism
The following diagram illustrates the electronic activation required for diazotization and the subsequent dye formation.
Caption: Pathway from weakly basic amine to stable azo dye, highlighting the critical anhydrous diazotization step.
Experimental Protocol
Phase A: Pre-treatment of the Hydrochloride Salt
The starting material is supplied as the hydrochloride salt. While stable, the HCl moiety can interfere with the stoichiometry of the nitrosylsulfuric acid method.
Option 1 (Recommended): Direct Use. The salt can be dissolved directly in concentrated sulfuric acid. The HCl gas evolved must be vented.
Option 2: Free-Basing. If high precision is required, neutralize 10 g of salt in 100 mL of 10% NaHCO₃, stir for 30 min, filter, wash with water, and dry the orange solid (Free Base).
Standard aqueous HCl/NaNO₂ methods are NOT recommended due to the low solubility and weak basicity of the amine.
Reagents:
3-Bromo-5-nitroaniline (free base equivalent): 0.01 mol (approx. 2.17 g)[1][4]
Sulfuric Acid (98%): 15 mL
Sodium Nitrite (NaNO₂): 0.011 mol (0.76 g)
Propionic Acid/Acetic Acid (Optional co-solvent): 10 mL (improves solubility)
Step-by-Step Procedure:
Preparation of Nitrosylsulfuric Acid:
Cool 10 mL of H₂SO₄ to 0–5°C in a three-neck flask.
Slowly add NaNO₂ with vigorous stirring. Ensure the temperature does not exceed 10°C.
Heat the mixture gently to 60–65°C until all NaNO₂ dissolves and a clear solution forms.
Cool rapidly back to 0–5°C.
Diazotization:
In a separate vessel, dissolve/suspend 3-Bromo-5-nitroaniline in 10 mL Propionic Acid:Acetic Acid (1:5 ratio) or 5 mL H₂SO₄.
Add this amine solution dropwise to the cold Nitrosylsulfuric acid.
Maintain temperature at 0–5°C .
Stir for 2–3 hours. The mixture should become clear or slightly turbid.
Validation: Take a drop of the reaction mixture and add it to alkaline H-acid solution. A rapid color change (red/purple) confirms the presence of active diazonium salt.
Urea Treatment: Add 0.1 g of Urea to destroy excess nitrous acid (prevents side reactions during coupling).
Phase C: Coupling Reaction
Target: Synthesis of a Disperse Red analogue.
Coupler: N,N-Diethyl-3-toluidine (or similar electron-rich aromatic).
Preparation of Coupler Solution:
Dissolve 0.01 mol of Coupler in 10 mL dilute acetic acid or methanol.
Add crushed ice (approx. 50 g) to the solution.
Coupling:
Slowly pour the cold Diazonium solution (from Phase B) into the Coupler solution with vigorous mechanical stirring.
pH Control (Critical): Simultaneously add Sodium Acetate solution (20% w/v) dropwise to maintain pH at 4.0–5.0 .
Note: If pH drops < 2, coupling stops.[3] If pH > 7, the diazonium salt decomposes.[3]
Work-up:
Stir for 2 hours at 0–10°C, then allow to warm to room temperature overnight.
Typical yields for this pathway are 75–85% . Lower yields indicate incomplete diazotization.
Safety & Handling Protocol
Toxicity: Halogenated nitroanilines are toxic by inhalation, ingestion, and skin contact. They are potential methemoglobinemia inducers.
PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory. Handle only in a fume hood.
Waste Disposal: All aqueous waste from the coupling step contains azo compounds and must be treated as hazardous organic waste. Do not pour down the drain.
References
Synthesis of Halogenated Nitroanilines: ChemicalBook. (2025). "3-Bromo-5-nitroaniline Properties and Synthesis." Link
Diazotization Protocols: Organic Syntheses. (1933). "Diazotization of weakly basic amines (Nitrosylsulfuric Acid Method)." Coll. Vol. 2, p. 604. Link
Disperse Dye Chemistry: Otutu, J. O. (2012).[6] "Synthesis of halogenated disazo disperse dyes." Current Research in Chemistry. (Contextual grounding for halogenated aniline usage). Link
General Azo Coupling: BenchChem. (2025). "Protocols for Diazotization and Coupling." Link
(Note: While specific commercial patents for this exact isomer are proprietary, the chemistry described above is the standard, chemically valid method for this class of compounds.)
Protocol for the Selective Reduction of the Nitro Group in 3-Bromo-5-nitroaniline Hydrochloride
An Application Note for Drug Development Professionals Abstract The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in the synthesis of pharmaceuticals and other high...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in the synthesis of pharmaceuticals and other high-value chemicals.[1] This application note provides a detailed and robust protocol for the selective reduction of the nitro group in 3-Bromo-5-nitroaniline hydrochloride to yield 3-bromo-1,5-diaminobenzene. The chosen methodology, employing tin(II) chloride (SnCl₂) in an acidic medium, is highlighted for its high chemoselectivity, which preserves the sensitive carbon-bromine bond often susceptible to cleavage under other reductive conditions.[2] This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and data visualization to ensure reliable and reproducible results for researchers in drug development and process chemistry.
Introduction and Strategic Considerations
Aromatic amines are pivotal intermediates in organic synthesis. The conversion of a nitro group, an electron-withdrawing moiety, into an amino group, a versatile electron-donating group, dramatically alters the chemical reactivity of the aromatic ring and provides a synthetic handle for further functionalization. The substrate, 3-Bromo-5-nitroaniline hydrochloride, presents a specific challenge: the selective reduction of the nitro group without affecting the bromo substituent.
Rationale for Selecting the Reduction Method
Several methods are available for nitro group reduction, each with distinct advantages and limitations.
Catalytic Hydrogenation: While highly efficient, methods using catalysts like Palladium on carbon (Pd/C) are well-documented to cause hydrodehalogenation, which would lead to the undesired loss of the bromine atom.[2][3] Catalysts such as Raney Nickel may offer better selectivity but still carry a risk of dehalogenation.[3]
Metal-Mediated Reductions: The use of metals like iron (Fe) or zinc (Zn) in acidic media are classic and effective methods.[1][3] However, the Béchamp reduction (Fe/HCl) can sometimes be sluggish and require harsh conditions.
Tin(II) Chloride (SnCl₂) Reduction: The use of stannous chloride provides a mild, reliable, and highly chemoselective method for reducing aromatic nitro groups, even in the presence of halogens.[3][4][5] The reaction proceeds efficiently under acidic conditions, and the workup, while requiring careful pH adjustment, is straightforward.[2][6] This method is often preferred in laboratory settings for complex or sensitive substrates.[1]
Given the need to preserve the C-Br bond, the SnCl₂/HCl system is the method of choice for this transformation, offering an excellent balance of reactivity and selectivity.
Reaction Mechanism: A Stepwise Electron Transfer
The reduction of a nitro group by SnCl₂ in concentrated hydrochloric acid is a classic example of a metal-mediated reduction involving a series of sequential proton-coupled electron transfer steps.[1][6] The tin(II) ion (Sn²⁺) acts as the stoichiometric reducing agent, donating a total of six electrons per mole of nitro group reduced, and is itself oxidized to tin(IV) (Sn⁴⁺).[4]
The generally accepted mechanism proceeds through the following key intermediates:
Nitroso Intermediate: The nitro group is first reduced to a nitroso (-NO) group.
Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine (-NHOH) derivative.
Amine Product: Finally, the hydroxylamine is reduced to the target amino (-NH₂) group.[7]
The strongly acidic medium (HCl) is crucial; it protonates the oxygen atoms of the nitro group and its intermediates, making them better leaving groups (as water) and facilitating the electron transfer from tin.[6][8]
Caption: Figure 1: Simplified Reaction Mechanism.
Detailed Experimental Protocol
This protocol outlines the reduction of 3-Bromo-5-nitroaniline hydrochloride to 3-bromo-1,5-diaminobenzene.
Materials and Reagents
Reagent
Molecular Formula
MW ( g/mol )
Moles
Equivalents
Amount Required
3-Bromo-5-nitroaniline hydrochloride
C₆H₅BrN₂O₂·HCl
254.48
10.0 mmol
1.0
2.54 g
Tin(II) chloride dihydrate
SnCl₂·2H₂O
225.65
35.0 mmol
3.5
7.90 g
Concentrated Hydrochloric Acid (~37%)
HCl
36.46
-
-
~15 mL
Ethanol (95%)
C₂H₅OH
46.07
-
-
50 mL
Sodium Hydroxide (50% w/v aq. soln.)
NaOH
40.00
-
-
As needed (~30 mL)
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
-
-
~150 mL
Brine (Saturated NaCl solution)
NaCl
58.44
-
-
~30 mL
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
-
-
As needed
Equipment: 250 mL round-bottom flask, magnetic stir bar, reflux condenser, heating mantle, ice bath, 1 L beaker, separatory funnel, pH paper or meter, Buchner funnel, rotary evaporator.
Step-by-Step Procedure
Reaction Setup:
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-nitroaniline hydrochloride (2.54 g, 10.0 mmol) and tin(II) chloride dihydrate (7.90 g, 35.0 mmol).
Add 50 mL of 95% ethanol to the flask. Stir the resulting suspension.
Reaction Execution:
Place the flask in an ice bath to control the initial exotherm.
Slowly add concentrated hydrochloric acid (15 mL) dropwise over 10-15 minutes with vigorous stirring.
After the addition is complete, remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot, quenching it in base, and extracting with ethyl acetate.
Workup and Isolation:
Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.
Carefully pour the cooled reaction mixture into a 1 L beaker containing ~100 g of crushed ice.
Place the beaker in an ice bath and, with vigorous stirring, slowly and carefully add a 50% (w/v) aqueous solution of sodium hydroxide to basify the mixture. Caution: This is a highly exothermic neutralization.
Continue adding NaOH solution until the pH of the mixture is >10 (check with pH paper or a meter). A thick, white precipitate of tin(IV) hydroxide will form initially. Continue adding base with stirring until most of this precipitate redissolves to form a clearer, though possibly still cloudy, solution of sodium stannate.
Transfer the basic aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 30 mL).
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-bromo-1,5-diaminobenzene.
Purification:
The crude product, typically an off-white to tan solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) if higher purity is required.
Caption: Figure 2: Experimental Workflow Diagram.
Safety and Handling Precautions
This procedure must be performed in a well-ventilated fume hood by trained personnel. Adherence to standard laboratory safety practices is mandatory.
Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and nitrile gloves must be worn at all times.[9]
Reagent Hazards:
3-Bromo-5-nitroaniline hydrochloride: Toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.[10]
Concentrated HCl: Highly corrosive and causes severe burns. Handle with extreme care. The reaction generates HCl fumes.[6]
Tin(II) Chloride: Harmful if swallowed and can cause skin irritation.[4]
Sodium Hydroxide (50%): Extremely corrosive. The neutralization process is highly exothermic and can cause splashing. Add slowly and with efficient cooling.
Reaction Hazards: The initial reaction of tin with concentrated acid can be exothermic and may produce flammable hydrogen gas.[6] Ensure the reaction is properly vented.
Waste Disposal: Tin-containing waste is environmentally hazardous and must be collected in a designated container for proper disposal according to institutional and local regulations.[4]
Characterization of the Product
The final product, 3-bromo-1,5-diaminobenzene (or 5-bromo-1,3-diaminobenzene), should be characterized to confirm its identity and purity.
Analytical Techniques: Confirmation is typically achieved using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC or melting point analysis.
References
askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
Török, B., et al. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
Török, B., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
Sciencemadness.org. (2011, August 14).
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
ACS GCI Pharmaceutical Roundtable. (2026, February 1). Sn2+ reduction.
Thermo Fisher Scientific. (n.d.).
ResearchGate. (2025, August 6). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid.
BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
Al-Zain, H., et al. (2019).
ResearchGate. (2025, August 10).
BenchChem. (n.d.).
Saha, et al. (n.d.). Organic Chemistry-4.
Filo. (2023, November 3). Starting with 3-nitroaniline, show how to prepare the following compound.
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods.
Al-Zain, H., et al. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega.
CDH Fine Chemical. (n.d.).
Wang, Z., et al. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering.
Chemistry Stack Exchange. (2025, March 16).
Synquest Labs. (n.d.). 3-Bromo-5-iodoaniline.
Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.
Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis.
Bellamy, F. D., & Ou, K. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
ResearchGate. (2018, April 24).
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
Pieroni, M., et al. (n.d.). Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters.
Medzihradszky, K. F., & Burlingame, A. L. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
Application Note: Catalytic Functionalization of 3-Bromo-5-nitroaniline Hydrochloride
Introduction: The "Privileged Scaffold" 3-Bromo-5-nitroaniline (3-BNA) is a high-value "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., EGFR, Bcr-Abl targets). Its meta-substitution patt...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Privileged Scaffold"
3-Bromo-5-nitroaniline (3-BNA) is a high-value "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., EGFR, Bcr-Abl targets). Its meta-substitution pattern allows for the independent vectorization of three distinct positions, enabling the construction of complex heterocycles like substituted pyrimidines and quinazolines.
However, the commercial availability of this reagent as a hydrochloride salt (HCl) presents a specific processing challenge. The acidic proton on the anilinium species can poison sensitive organometallic catalysts (specifically Palladium(0) species) or alter the ligand coordination sphere if not properly managed.
This guide provides field-proven protocols for the chemoselective functionalization of 3-BNA, focusing on managing the salt form, exploiting the electronic activation of the nitro group, and performing selective reductions.
Critical Pre-Requisite: Handling the Hydrochloride Salt
The Challenge: Pd-catalyzed cross-couplings require a basic environment to facilitate transmetallation (Suzuki) or deprotonation (Buchwald). Using the HCl salt directly consumes 1 equivalent of the catalytic base immediately, often lowering the effective pH below the threshold required for the catalytic cycle to turn over efficiently.
The Solution: Two validated approaches.
Method A: In-Situ Neutralization (Recommended for <1g scale)
Logic: Add an extra equivalent of base to the reaction pot.
Adjustment: If the protocol calls for 2.0 equiv of Base (e.g.,
), use 3.1 equiv .
1.0 equiv to neutralize the HCl.
2.0 equiv for the catalytic cycle.
0.1 equiv excess to ensure basicity.
Method B: Free-Basing Protocol (Recommended for >1g scale)
Logic: Removes chloride ions which can compete for coordination sites on the metal center.
Protocol:
Dissolve 3-BNA·HCl in EtOAc (10 mL/g).
Wash with saturated
(2 x 5 mL/g). Caution: evolution.
Wash with Brine (1 x 5 mL/g).
Dry organic layer over
, filter, and concentrate.
Validation:
H NMR in DMSO- should show the disappearance of the broad downfield ammonium protons (~10-12 ppm) and sharpening of the aniline doublet (~5.5 ppm).
Module 1: Chemoselective Suzuki-Miyaura Coupling
Objective: Formation of C-C bonds at the C3-position.
Mechanistic Insight: The nitro group at C5 is a strong electron-withdrawing group (EWG). This significantly accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond compared to a standard bromoaniline. However, it also makes the resulting aryl-palladium species more electrophilic, increasing the risk of homocoupling if transmetallation is slow.
Optimized Protocol
Reaction: 3-BNA (Free Base) + Aryl Boronic Acid
3-Aryl-5-nitroaniline
Component
Reagent
Equivalents
Role
Substrate
3-Bromo-5-nitroaniline
1.0
Electrophile
Coupling Partner
Aryl Boronic Acid
1.2
Nucleophile
Catalyst
0.03 (3 mol%)
Robust catalyst, resists oxidation
Base
(2M aq)
3.0
Activates Boron
Solvent
1,4-Dioxane
N/A
High boiling, coordinates Pd
Step-by-Step:
Charge a reaction vial with 3-BNA (1.0 equiv), Boronic Acid (1.2 equiv), and
(3 mol%).
Seal and purge with Nitrogen for 5 minutes.
Add degassed 1,4-Dioxane (concentration 0.2 M) and 2M aq.
(3.0 equiv).
Heat to 90°C for 4–6 hours.
Workup: Dilute with EtOAc, wash with water. The Nitro group makes the product less polar than the diamine; purify via Flash Chromatography (Hexane/EtOAc).
Module 2: Buchwald-Hartwig Amination
Objective: Formation of C-N bonds at the C3-position.[1]
Mechanistic Insight: The C5-Nitro group deactivates the ring, making the C3-Bromine highly reactive toward oxidative addition. However, the existing C1-Amine is a potential competing nucleophile.
Self-Coupling Risk: Low. The C1-Amine is electron-deficient (due to the Nitro group) and is a poor nucleophile compared to the morpholine/piperazine usually added.
Ligand Choice: Use Xantphos or BrettPhos . These wide-bite-angle ligands favor reductive elimination, crucial for electron-deficient arenes.
and Xantphos in Toluene for 10 mins under (Solution turns from purple to orange/brown).
Add 3-BNA and
.
Add Morpholine via syringe.
Heat to 100°C overnight.
Note: Do not use strong alkoxide bases (NaOtBu) as they can cause nucleophilic attack on the nitro group or polymerization of the electron-deficient ring.
Module 3: Chemoselective Nitro Reduction
Objective: Reduction of
to without de-bromination.
The Trap: Standard Hydrogenation (, Pd/C) will rapidly cleave the C-Br bond (hydrodehalogenation), destroying the scaffold.
Protocol A: Catalytic Hydrogenation (Scalable)
Use Platinum on Carbon (sulfided) . The sulfur poisons the catalyst slightly, preventing the high-energy insertion into the C-Br bond while allowing Nitro reduction.
Catalyst: 5% Pt/C (sulfided), 5 wt% loading.
Conditions:
(1 atm, balloon), MeOH/THF (1:1).
Time: 2–4 hours.
Validation: LC-MS must show M+H peak with the characteristic 1:1 Br isotope pattern (
). If the mass is M-79, you have over-reduced.
Protocol B: Chemical Reduction (Robust)
Use Iron powder with Ammonium Chloride .
Reagents: Fe powder (5 equiv),
(5 equiv).
Solvent: EtOH/Water (3:1).
Temp: 70°C.
Advantage: Zero risk of de-bromination.
Disadvantage: Heterogeneous iron sludge requires Celite filtration.
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold, highlighting the critical decision nodes.
Caption: Divergent synthesis workflow for 3-Bromo-5-nitroaniline. The red path indicates the critical neutralization step required before metal catalysis.
Troubleshooting & Optimization Guide
Observation
Root Cause
Corrective Action
No Reaction (Suzuki)
Catalyst poisoning by HCl.
Ensure salt was neutralized. Check pH of aqueous layer > 9.
Arabian Journal of Chemistry: "Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors."[6] (2021).[6] Link
Safety Data Sheet (3-Bromo-5-nitroaniline)
Fisher Scientific SDS. (Accessed 2025).[3][4] Link
Application Notes and Protocols: 3-Bromo-5-nitroaniline Hydrochloride as a Pivotal Intermediate in Agrochemical Synthesis
Introduction: The Strategic Importance of 3-Bromo-5-nitroaniline Hydrochloride In the landscape of modern agrochemical development, the pursuit of novel, effective, and selective active ingredients is paramount.[1] The s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 3-Bromo-5-nitroaniline Hydrochloride
In the landscape of modern agrochemical development, the pursuit of novel, effective, and selective active ingredients is paramount.[1] The strategic use of versatile chemical intermediates is a cornerstone of this endeavor, enabling the efficient construction of complex molecular architectures. 3-Bromo-5-nitroaniline, and its hydrochloride salt, has emerged as a significant building block in this field. Its unique trifunctionalized aromatic core—featuring an amine, a bromine atom, and a nitro group—offers a rich platform for diverse chemical transformations. This guide provides an in-depth exploration of the applications and protocols involving 3-Bromo-5-nitroaniline hydrochloride, with a focus on its role in synthesizing precursors for advanced agrochemicals. The strategic positioning of its functional groups allows for sequential and regioselective reactions, making it a valuable starting material for creating a new generation of herbicides, insecticides, and fungicides.[2]
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis.
Table 1: Physicochemical Properties of 3-Bromo-5-nitroaniline
Keep in a dark place under an inert atmosphere at room temperature.
Protocol 1: Synthesis of 3-Bromo-5-nitroaniline
A common laboratory-scale synthesis involves the selective reduction of one nitro group from 1-bromo-3,5-dinitrobenzene.[5]
Workflow for the Synthesis of 3-Bromo-5-nitroaniline
Caption: Synthesis of 3-Bromo-5-nitroaniline via selective reduction.
Materials and Reagents:
1-Bromo-3,5-dinitrobenzene
Ethanol
20% aqueous Ammonium Sulfide ((NH₄)₂S) solution
Ethyl acetate (EtOAc)
Saturated saline (brine) solution
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate for eluent
Procedure:
In a round-bottom flask, dissolve 1-bromo-3,5-dinitrobenzene (1 eq.) in ethanol.[5]
At room temperature, add a 20% aqueous solution of ammonium sulfide (2.2 eq.) to the flask.[5]
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5]
After the reaction is complete, allow the mixture to cool to room temperature.
Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.
Separate the organic layer, and wash it with a saturated saline solution.[5]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane (e.g., 1:4) as the eluent, to yield 3-bromo-5-nitroaniline as an orange solid.[5]
Core Application: The Sandmeyer Reaction
The primary utility of 3-Bromo-5-nitroaniline hydrochloride in agrochemical synthesis lies in the reactivity of its primary aromatic amine group. This group can be readily converted into a diazonium salt, which is an excellent leaving group (N₂) and can be substituted by a wide range of nucleophiles.[6] This transformation, known as the Sandmeyer reaction, is a cornerstone of aromatic chemistry and provides a powerful method for introducing halogens (Cl, Br), cyano groups, and other functionalities.[6][7]
The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, typically catalyzed by copper(I) salts.[6] The initial step is the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, which then reacts with the aniline to form the diazonium salt.[7][8] This diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr) to facilitate the substitution.[6]
The Sandmeyer Reaction Pathway
Caption: General scheme of the Sandmeyer reaction.
Protocol 2: Synthesis of 3-Bromo-1-chloro-5-nitrobenzene via Sandmeyer Reaction
This protocol details the conversion of 3-Bromo-5-nitroaniline hydrochloride to 3-Bromo-1-chloro-5-nitrobenzene, a versatile intermediate for further functionalization.
Materials and Reagents:
3-Bromo-5-nitroaniline hydrochloride
Concentrated Hydrochloric acid (HCl)
Sodium nitrite (NaNO₂)
Copper(I) chloride (CuCl)
Deionized water
Ice
Diethyl ether or Dichloromethane for extraction
Anhydrous sodium sulfate
Starch-iodide paper
Equipment:
Round-bottom flasks
Magnetic stirrer and stir bar
Ice-salt bath
Dropping funnel
Separatory funnel
Rotary evaporator
Procedure:
Part A: Diazotization
In a flask, suspend 3-Bromo-5-nitroaniline hydrochloride (1.0 eq.) in a mixture of concentrated HCl and water.
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[9]
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq.) in deionized water and cool it in the ice bath.
Add the cold sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the temperature remains between 0-5 °C.[9] The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the thermally unstable diazonium salt.[9]
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.
Verify the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper; a dark blue color indicates a positive result.[8]
Part B: Copper-Catalyzed Substitution
In a separate, larger flask, dissolve copper(I) chloride in concentrated HCl and cool the solution in an ice bath.
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuCl solution. A vigorous evolution of nitrogen gas should be observed.[8]
After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for about 30-60 minutes to ensure the reaction goes to completion.[9]
Part C: Work-up and Purification
Cool the reaction mixture to room temperature.
Extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer).[9]
Combine the organic layers and wash sequentially with water and a dilute sodium bicarbonate solution.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
Purify the crude 3-Bromo-1-chloro-5-nitrobenzene by recrystallization or column chromatography.
Application Case Study: Synthetic Precursor to Chlorfenapyr
Chlorfenapyr is a pro-insecticide from the arylpyrrole class that disrupts energy production in insect cells.[10] Its synthesis involves the key intermediate 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.[10] While direct synthesis from 3-Bromo-5-nitroaniline is not standard, its structural motifs can be elaborated to construct related complex heterocyclic systems. The bromo- and nitro-substituted aniline core provides the necessary handles for building such pyrrole structures through multi-step synthesis, potentially involving reduction of the nitro group, diazotization, and subsequent cyclization reactions.
Proposed High-Level Synthetic Pathway
Caption: A conceptual pathway to a Chlorfenapyr precursor.
This conceptual pathway illustrates how the functionalities of 3-Bromo-5-nitroaniline can be manipulated. The nitro group can be reduced to a second amine, forming a diamine. This diamine can then undergo cyclization reactions, such as the Paal-Knorr synthesis, to form a pyrrole ring attached to the brominated phenyl group. Subsequent functionalization steps would then lead to the complex structure of the target agrochemical intermediate.[11][12]
Conclusion
3-Bromo-5-nitroaniline hydrochloride is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its utility is primarily derived from the ability to transform the amino group into a diazonium salt, which can then be displaced in Sandmeyer-type reactions to introduce a wide array of functional groups. The protocols and conceptual applications outlined in this guide demonstrate its strategic importance. For researchers and scientists in the agrochemical industry, a comprehensive understanding of the reactivity and handling of this intermediate opens up new avenues for the design and synthesis of next-generation crop protection agents.
References
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Online].
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 03). [Online].
Synthesis of chlorfenapyr - Semantic Scholar. [Online]. Available: [Link]
Synthetic method for chlorfenapyr - CN104016899A - Google Patents. [Online].
CN102617439A - Preparation method of chlorfenapyr - Google Patents. [Online].
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018, January 25). [Online]. Available: [Link]
CN102432517A - Method for producing chlorfenapyr technical - Google Patents. [Online].
(PDF) Synthesis of New Agrochemicals - ResearchGate. (2019, May 31). [Online]. Available: [Link]
A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - MDPI. (2023, November 20). [Online]. Available: [Link]
Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of 3-Bromo-5-nitroaniline Hydrochloride
Abstract This technical guide provides detailed experimental protocols and foundational principles for the N-alkylation of 3-Bromo-5-nitroaniline hydrochloride. N-alkylated anilines are pivotal intermediates in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides detailed experimental protocols and foundational principles for the N-alkylation of 3-Bromo-5-nitroaniline hydrochloride. N-alkylated anilines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The subject compound, featuring two electron-withdrawing groups, presents unique challenges due to its reduced nucleophilicity and the need to neutralize its hydrochloride salt form. This document explores two primary synthetic strategies: classical nucleophilic substitution with alkyl halides and reductive amination. We offer step-by-step protocols, explain the rationale behind methodological choices, and provide essential safety and characterization guidelines tailored for researchers, chemists, and professionals in drug development.
Foundational Principles: Navigating the Chemistry of a Deactivated Aniline
The successful N-alkylation of 3-Bromo-5-nitroaniline hydrochloride hinges on understanding its distinct chemical properties. The molecule's reactivity is governed by the interplay of the amino group, the electron-withdrawing substituents, and its formulation as a hydrochloride salt.
The Substrate: 3-Bromo-5-nitroaniline
The aniline core is substituted with two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a bromine atom (-Br). These groups significantly influence the electron density of the aromatic ring and the nucleophilicity of the amine.
Reduced Nucleophilicity: The EWGs pull electron density away from the benzene ring and, by extension, from the nitrogen atom of the amino group. This effect diminishes the nitrogen's nucleophilic character, making it a less potent reactant compared to aniline or other electron-rich arylamines. Consequently, more forcing reaction conditions, such as elevated temperatures or the use of stronger bases/reagents, may be necessary to achieve efficient alkylation.[1]
Activation for SNAr: While disadvantageous for N-alkylation, the presence of EWGs, particularly the nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), where a nucleophile can displace a leaving group (like the bromine) on the ring.[2][3][4] It is crucial to select alkylation conditions that favor N-alkylation over potential SNAr side reactions.
The Critical Role of the Base: Liberating the Nucleophile
The starting material is the hydrochloride salt, meaning the amino group is protonated to form an ammonium cation (-NH₃⁺Cl⁻). In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering the molecule unreactive for N-alkylation.
Therefore, the first and most critical step in any protocol is the in situ neutralization of the salt to generate the free aniline. This requires the addition of a base. The choice and stoichiometry of the base are paramount:
Stoichiometry: At least two equivalents of base are typically required when using alkyl halides.
Equivalent 1: Neutralizes the hydrochloride salt to liberate the free amine.
Equivalent 2: Scavenges the acid (e.g., HBr, HCl) generated as a byproduct of the alkylation reaction.
Base Type: A non-nucleophilic base is preferred to avoid competition with the aniline as the nucleophile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Strategic Approaches to N-Alkylation
Two robust and widely adopted methods for the N-alkylation of this substrate are detailed below. The choice between them depends on the availability of starting materials, desired product complexity, and reaction scale.
Method A: Direct Alkylation with Alkyl Halides
This is a classical and straightforward approach involving the reaction of the aniline with an alkyl halide (e.g., alkyl bromide or iodide).[5] The reaction proceeds via a standard SN2 mechanism where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide.
Advantages: Simple setup, readily available reagents.
Disadvantages: Risk of over-alkylation to form a tertiary amine, and the use of potentially toxic alkyl halides.[5] Careful control of stoichiometry is necessary to favor mono-alkylation.
Method B: Reductive Amination
This powerful and versatile method involves two key steps performed in one pot:
Imine Formation: The aniline reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate.
In Situ Reduction: A selective reducing agent, added to the same pot, reduces the imine to the corresponding N-alkylated amine.[6]
Advantages: Wide substrate scope (many aldehydes/ketones are available), lower risk of over-alkylation compared to the halide method, and avoids the use of alkyl halides.
Disadvantages: Requires a suitable reducing agent that does not reduce the starting carbonyl or the nitro group on the aniline. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[6]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[7][8][9][10]
Protocol 1: Mono-N-Alkylation using Benzyl Bromide
This protocol details the synthesis of N-benzyl-3-bromo-5-nitroaniline.
Greener Pathways for Key Transformations of 3-Bromo-5-nitroaniline Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The imperative to integrate green chemistry principles into pharmaceutical synthesis is undeniable, driven by the need for more sustainable, efficient, and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The imperative to integrate green chemistry principles into pharmaceutical synthesis is undeniable, driven by the need for more sustainable, efficient, and cost-effective processes.[1][2] This document provides detailed application notes and protocols for conducting key chemical transformations with 3-Bromo-5-nitroaniline hydrochloride, a versatile building block in drug discovery, using greener methodologies. By focusing on solvent substitution, catalyst innovation, and energy efficiency, these protocols aim to minimize the environmental impact of synthetic routes while maintaining high reaction efficacy.
Introduction to Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry has historically been associated with a high E-factor (environmental factor), signifying a large amount of waste generated per kilogram of product.[3] Green chemistry offers a framework to address this challenge by promoting the design of products and processes that reduce or eliminate the use and generation of hazardous substances.[4] Key principles that will be explored in the context of reactions with 3-Bromo-5-nitroaniline hydrochloride include the use of safer solvents, the application of catalytic instead of stoichiometric reagents, and the design of energy-efficient processes.[4]
This guide will focus on three critical reactions for the functionalization of 3-Bromo-5-nitroaniline:
Amide Bond Formation: A cornerstone reaction in medicinal chemistry.
Suzuki-Miyaura Coupling: A powerful method for creating carbon-carbon bonds.
Buchwald-Hartwig Amination: A versatile tool for forging carbon-nitrogen bonds.
For each reaction, traditional methods will be briefly contrasted with greener alternatives, followed by detailed, step-by-step protocols.
Greener Amide Bond Formation
The formation of an amide bond is one of the most frequently performed reactions in the pharmaceutical industry. Traditional methods often rely on stoichiometric coupling reagents that generate significant waste.[5] Greener alternatives focus on catalytic and more atom-economical approaches.
Boric Acid Catalyzed Amidation: A Solvent-Free Approach
Boric acid has emerged as a mild and environmentally benign catalyst for the direct amidation of carboxylic acids and amines.[6][7] This method often proceeds under solvent-free conditions, significantly reducing the environmental footprint of the reaction.
Causality Behind Experimental Choices:
Catalyst: Boric acid is a weak Lewis acid that activates the carboxylic acid for nucleophilic attack by the amine.[8] It is inexpensive, low in toxicity, and can be used in catalytic amounts.
Solvent-Free Conditions: Eliminating the solvent reduces waste, simplifies purification, and can lead to higher reaction rates due to increased reactant concentration.[9]
Heat: The reaction is typically heated to facilitate the removal of water, which is the only byproduct, driving the equilibrium towards product formation.
Experimental Protocol: Boric Acid Catalyzed Synthesis of N-(3-Bromo-5-nitrophenyl)acetamide
Technical Support Center: Purification of 3-Bromo-5-nitroaniline Hydrochloride
Introduction: The "Weak Base" Paradox Purifying 3-Bromo-5-nitroaniline hydrochloride presents a specific chemical challenge: the electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups significantly reduce...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Weak Base" Paradox
Purifying 3-Bromo-5-nitroaniline hydrochloride presents a specific chemical challenge: the electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups significantly reduces the basicity of the amine.
Consequently, the hydrochloride salt is labile . Unlike simple aniline salts, it is prone to hydrolysis in water and dissociation in polar aprotic solvents, often reverting to the free base or "oiling out" as a dark tar. This guide moves beyond standard recrystallization to provide a chemically grounded purification strategy that stabilizes the salt while removing critical impurities (regioisomers, over-reduced diamines, and starting nitro-compounds).
Module 1: Critical Impurity Profiling
Before attempting purification, you must identify what you are removing. The crude material typically originates from the selective reduction of 1-bromo-3,5-dinitrobenzene.
Impurity Type
Likely Identity
Chemical Behavior
Removal Strategy
Starting Material
1-Bromo-3,5-dinitrobenzene
Neutral. Non-polar. Insoluble in aqueous acid.
Acid/Base Swing: Remains in organic layer during acid extraction.
Over-Reduced
3,5-Diaminobromobenzene
More Basic. Forms di-hydrochloride salt. Highly water-soluble.
pH Control: Remains protonated/soluble when the target mono-amine is precipitated.
Filtration: Remove during the free-base organic phase.
Module 2: The "Golden" Protocol (Acid-Base Swing)
Direct recrystallization of the crude salt often fails due to "oiling out." The most robust method involves an Acid-Base Swing to isolate the pure free base first, followed by controlled salt formation.
Phase A: Isolation of Pure Free Base
Dissolution: Dissolve the crude hydrochloride salt in Ethyl Acetate (EtOAc) .
Note: If the salt does not dissolve, add saturated NaHCO₃ solution and stir until the organic layer is clear orange (free base form).
Acid Extraction (The Filter): Extract the EtOAc layer with 1.0 M HCl (3x) .
Mechanism:[1][2][3] The target 3-bromo-5-nitroaniline protonates and moves to the aqueous layer. The neutral dinitro impurity stays in the EtOAc.
Visual Check: The aqueous layer should be yellow/orange. The organic layer may remain dark (tars).
Charcoal Treatment: Treat the acidic aqueous layer with activated carbon (5 wt%) for 30 mins at RT. Filter through Celite.
Why? Removes sticky oxidation byproducts that cause oiling.
Precipitation: Cool the aqueous filtrate to 0–5°C. Slowly adjust pH to ~8–9 using 25% NH₄OH .
Result: The pure free base (3-Bromo-5-nitroaniline) precipitates as a bright orange solid.
Filtration: Filter, wash with cold water, and dry under vacuum (40°C) to constant weight.
Checkpoint: MP of free base should be 136–138°C .
Phase B: Anhydrous Salt Formation
Do not use aqueous HCl. Water promotes hydrolysis.
Solvation: Dissolve the purified free base in a minimum volume of anhydrous Ethanol or Dioxane .
Salting: Cool to 0°C. Add 4M HCl in Dioxane (or Et₂O) dropwise.
Stoichiometry: Use 1.1 equivalents of HCl. Excess acid suppresses dissociation.
Crystallization: Add anhydrous Diethyl Ether (anti-solvent) slowly until turbidity persists. Stir at 0°C for 1 hour.
Collection: Filter the off-white/pale yellow precipitate under nitrogen (hygroscopic!).
Module 3: Visualization of Purification Logic
The following diagram illustrates the separation logic based on pKa differences.
Caption: Separation logic relying on the basicity difference between the neutral dinitro precursor, the target mono-amine, and the more basic di-amine byproduct.
Module 4: Troubleshooting & FAQ
Q1: The product "oils out" instead of crystallizing during salt formation. Why?
Cause:
Water Presence: Even trace water allows the salt to hydrolyze back to the free base (which has a lower MP and oils out).
Impurity Eutectic: Remaining neutral impurities lower the melting point.
Solution:
Ensure the free base is completely dry before adding HCl.
Use anhydrous solvents (EtOH/Dioxane).
Seeding: Add a tiny crystal of pure product during the anti-solvent addition.
Scratching: Scratch the glass wall with a glass rod to induce nucleation.
Q2: My yield is low (<40%). Where did the product go?
Cause:
pH Overshoot: If you basify to pH > 12, the amphoteric nature (rare but possible with nitro-amines) or simple solubility in organic volume might lead to loss.
Mother Liquor Loss: The HCl salt is moderately soluble in ethanol.
Solution:
During Phase A (Basification), ensure the pH is exactly 8–9.
During Phase B (Salting), cool to -20°C before filtering.
Collect the mother liquor from Phase B, concentrate it to half volume, and add more ether to recover a "second crop" (check purity of this crop separately).
Q3: The salt is turning yellow/brown on the shelf.
Cause:
Hygroscopicity: The salt is absorbing moisture, hydrolyzing, and then oxidizing.
Light Sensitivity: Nitroanilines are photosensitive.
Solution:
Store in an amber vial.
Store under Argon/Nitrogen.
Keep in a desiccator or at -20°C.
Module 5: Analytical Validation
Do not rely solely on Melting Point for the HCl salt, as it often decomposes before melting.
Method
Acceptance Criteria
Notes
1H NMR (DMSO-d6)
Distinct aromatic protons (singlets/doublets).
Crucial: Look for the absence of the dinitro peak (shifted downfield) and diamine peaks (shifted upfield).
HPLC (Reverse Phase)
>98% Area Under Curve.
Use an acidic mobile phase (0.1% TFA) to keep the amine protonated and improve peak shape.
Chloride Titration
1.0 ± 0.1 eq of Cl⁻.
Use AgNO₃ titration to confirm it is the mono-hydrochloride salt.
References
Synthesis & Reduction Selectivity: Porter, H. K. (1973). "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455–481.
Solubility & Recrystallization of Nitroanilines: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Amines).
pKa and Basicity Data: "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series. (The electron-withdrawing effect of -NO2 and -Br lowers pKa to ~1.0-2.5 range).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #REC-3B5N-HCl
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Topic: Purification Protocol & Troubleshooting for Electron-Deficient Aniline Salts[1]
Executive Summary
You are working with 3-Bromo-5-nitroaniline hydrochloride , a salt derived from a highly electron-deficient aniline.[1] Unlike simple aniline salts, the presence of electron-withdrawing groups (bromo- and nitro-) at the meta positions significantly reduces the basicity of the nitrogen.
The Critical Challenge: The conjugate acid of this amine is extremely acidic (likely pKa < 2.0). Consequently, the salt is prone to hydrolysis in neutral solvents. If you attempt to recrystallize this compound in pure water or ethanol without excess acid, the equilibrium will shift, releasing HCl and precipitating the insoluble free base (3-bromo-5-nitroaniline) rather than the purified salt.
This guide provides a self-validating protocol designed to maintain the salt form while removing impurities.[1]
Module 1: Solvent Selection & Thermodynamics
The choice of solvent is dictated by the chemical equilibrium of the salt. You must maintain a low pH environment to suppress dissociation.[1]
Moderate (Risk of esterification if heated too long)
Mixed Solvent
EtOH / Water (1:1) + HCl
Balanced solubility for intermediate purity samples.
Low
Technical Insight: The addition of HCl utilizes the Common Ion Effect . By increasing the concentration of
and , you push the equilibrium to the left, favoring the solid salt form and preventing the formation of the free base oil/solid.
Module 2: Standard Operating Procedure (SOP)
Safety Warning: 3-Bromo-5-nitroaniline is toxic and a potential mutagen.[1] Handle all solids and mother liquors in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
Step-by-Step Protocol
Preparation:
Prepare Solvent A : Water containing 5% (v/v) concentrated Hydrochloric Acid (HCl).[1]
Place 5.0 g of crude 3-Bromo-5-nitroaniline hydrochloride in a 100 mL Erlenmeyer flask.
Dissolution (Thermodynamic Phase):
Add 15 mL of Solvent A to the flask.
Heat to boiling on a hot plate/magnetic stirrer.
Checkpoint: If the solid does not dissolve, add hot Solvent A in 2 mL increments.
Crucial: If a dark oil separates at the bottom, this is likely the free base (due to insufficient acid) or an impurity. Add 1-2 mL of conc. HCl immediately.
Decolorization (Optional):
If the solution is dark brown/black, remove from heat.
Boil for 2 minutes, then filter hot through a pre-warmed celite pad or fluted filter paper.
Crystallization (Kinetic Phase):
Allow the clear filtrate to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).
Once room temperature is reached, place the flask in an ice-water bath (
) for 30 minutes.
Isolation:
Filter the crystals using vacuum filtration (Buchner funnel).[1][2][3]
Wash Step: Wash the cake twice with 5 mL of cold 2M HCl.
Note: Do not wash with pure water, as this may hydrolyze the surface of the crystals, turning them opaque/yellow.
Drying:
Dry in a vacuum oven at
over or KOH pellets to remove excess HCl and water.
Module 3: Troubleshooting Logic (FAQ)
Q1: My product turned into a yellow/orange oil at the bottom of the flask. What happened?
Diagnosis: "Oiling Out" or Hydrolysis.
Cause A (Hydrolysis): You likely used neutral water or ethanol.[1] The heat drove off HCl gas, converting the salt back to the water-insoluble free base (which melts at ~130°C, but impure mixtures melt lower).
Cause B (LLPS): Liquid-Liquid Phase Separation occurs when the solute concentration is too high above the saturation point at a temperature above the melting point of the solvated impurity.
The Fix: Add 2-3 mL of concentrated HCl to the hot mixture. If it redissolves and clears up, it was hydrolysis. If it remains oily, add more solvent (dilution) to lower the saturation temperature.
Q2: The crystals look "fluffy" and yellow instead of white/crystalline.
Diagnosis: Surface Hydrolysis.
Cause: You washed the filter cake with pure water. The pH on the surface rose, generating the free base (yellow/orange) on the surface of the salt crystals.
The Fix: Wash with cold 2M HCl or cold isopropanol acidified with HCl.
Q3: I have low yield. The mother liquor is still very dark.
Diagnosis: High Solubility or Impurity Trapping.
Cause: The electron-deficient nature of the ring makes the salt somewhat soluble even in cold acid.
The Fix:
Concentrate the mother liquor by 50% on a rotovap (use a base trap for HCl fumes).[1]
Cool to
to harvest a second crop.
Note: The second crop will be less pure and should be recrystallized again if high purity is required.
Module 4: Process Visualization
The following diagram illustrates the decision logic for the purification process, specifically highlighting the critical acid-check points.
Caption: Logic flow for the purification of electron-deficient aniline salts, emphasizing the critical acid-addition loops to prevent hydrolysis.
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section 10.36 on purification of aromatic amines).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General procedures for aniline salts). [1]
PubChem. (2024).[1] 3-Bromo-5-nitroaniline Compound Summary. National Library of Medicine.[1] (Physical properties and solubility data). [1]
BenchChem. (2025).[1][2] Recrystallization of Substituted Anilines: Technical Support Guide. (General solvent selection for polar anilines).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Bromo-5-nitroaniline Hydrochloride
Welcome to the Reaction Optimization Hub
Subject: 3-Bromo-5-nitroaniline Hydrochloride (CAS: 74567-89-2 / Free Base CAS: 55215-57-1)
Ticket Type: Advanced Method Development
Status: Open
Welcome. You are likely working with this intermediate because it offers two distinct orthogonal handles: a deactivated aryl bromide (meta-directing) and a primary amine (ortho/para-directing), all sensitized by a strong electron-withdrawing nitro group.
This guide addresses the three most common failure modes reported by our users: Salt Interference , Catalytic Poisoning , and Diazotization Instability .
Module 1: The "Free Base" Pre-requisite
Diagnosis: Many organometallic failures with this substrate stem from attempting to use the hydrochloride salt directly in basic catalytic cycles. The acidic proton consumes the stoichiometric base required for transmetallation (Suzuki) or deprotonation (Buchwald), altering the pH profile and potentially poisoning Pd catalysts.
Protocol: Quantitative Neutralization
Do not rely on in situ neutralization for sensitive catalytic couplings.
Dissolution: Suspend the hydrochloride salt in a biphasic mixture of EtOAc and Saturated NaHCO₃ (1:1 v/v).
Note: Avoid NaOH if possible to prevent potential hydrolysis of sensitive downstream groups, though the nitro group is stable.
Agitation: Stir vigorously for 20 minutes. The solid should dissolve as the free base partitions into the organic layer.
Extraction: Separate layers. Wash the organic phase with Brine (
).
Drying: Dry over
(Sodium Sulfate) and concentrate in vacuo.
Verification: The free base (Yellow/Orange solid) should show no broad ammonium stretch in IR around 2500-3000
User Inquiry: "My yields are <30% when coupling phenylboronic acid. The starting material remains unreacted."
Root Cause Analysis:
The 3-bromo-5-nitroaniline core is electron-deficient .
Pros: Oxidative addition (OA) of Pd(0) into the C-Br bond is actually faster than in electron-rich systems due to the electron-withdrawing nitro group.
Cons: The free amine (
) can coordinate to Palladium, forming a "dead" catalyst species .
Optimized Workflow (The "Shielder" Protocol):
We recommend a ligand system that is bulky enough to prevent amine coordination but electron-rich enough to facilitate the catalytic cycle.
Recommended Conditions:
Parameter
Recommendation
Rationale
| Catalyst |
(2-5 mol%) | Stable precatalyst source. |
| Ligand | XPhos or SPhos (1:2 Pd:L ratio) | Bulky biaryl phosphines prevent the aniline from binding to the Pd center. |
| Base | (3.0 equiv) | Anhydrous phosphate is superior to carbonates for electron-deficient substrates. |
| Solvent | 1,4-Dioxane / (4:1) | The water cosolvent is critical for the solubility of the inorganic base. |
| Temp | 80–100°C | Required to drive the transmetallation step. |
Visual Workflow (Graphviz):
Caption: Pathway logic for overcoming amine poisoning in Suzuki coupling of electron-deficient anilines.
Module 3: C-N Substitution (Sandmeyer Reaction)
User Inquiry: "I need to convert the amine to a nitrile or iodine. The diazonium salt precipitates and decomposes."
Root Cause Analysis:
The electron-withdrawing nitro group at the 5-position and bromine at the 3-position significantly reduce the basicity of the amine.
Problem: Standard diazotization (NaNO2/HCl 1M) often fails because the amine is not basic enough to be protonated and solubilized in dilute acid.
Result: You get a suspension that diazotizes incompletely on the surface.
Optimized Workflow (The "Nitrosyl" Protocol):
Switch from aqueous diazotization to anhydrous or concentrated acid conditions.
Step-by-Step Protocol:
Solubilization: Dissolve the amine in Glacial Acetic Acid or Concentrated
. Do not use dilute aqueous acid.
Nitrosation:
Option A (Standard): Add dropwise to a solution of
in conc. (Nitrosyl sulfuric acid) at 0°C.
Option B (Organic): Use t-Butyl Nitrite (tBuONO) in Acetonitrile at 0°C to RT. This is often cleaner for this specific substrate.
Substitution (The Sandmeyer Step):
For -CN: Add the diazonium solution carefully to a mixture of
at pH 7 (neutralized carefully).
For -I: Add saturated
solution (no copper needed).
For -F: Add
to isolate the tetrafluoroborate salt (Balz-Schiemann), then heat.
Troubleshooting Table:
Observation
Diagnosis
Solution
| Reaction foams uncontrollably | Thermal decomposition of diazonium. | Maintain temp < 5°C during addition. Add urea to quench excess
. |
| Low Yield / Tar formation | Radical polymerization. | Ensure vigorous stirring; add radical scavengers if not doing radical substitution. |
| Incomplete Conversion | Poor solubility of starting amine. | Switch to t-Butyl Nitrite in MeCN (Doyle modification). |
Visual Workflow (Graphviz):
Caption: Comparison of diazotization routes. The Doyle Method (Path B) is superior for electron-poor anilines.
References & Authority
Suzuki-Miyaura Coupling of Nitroarenes: Yadav, M. R., et al.[1] "The Suzuki-Miyaura Coupling of Nitroarenes." J. Am. Chem. Soc.2017 , 139, 9423.[1] Link
Relevance: Establishes stability of nitro groups and oxidative addition precedence in electron-deficient rings.
Sandmeyer Optimization (Doyle Method): Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." J. Org. Chem.1977 , 42, 2426. Link
Relevance: The definitive guide for using t-Butyl Nitrite when aqueous solubility is a limiting factor.
Ligand Effects in Aniline Coupling: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link
Relevance: Explains why bulky ligands (XPhos) are necessary to prevent amine poisoning of the catalyst.
Compound Data: PubChem CID 122135 (3-bromo-5-nitroaniline). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Bromo-5-nitroaniline hydrochloride before handling. Nitro-aromatics can be energetic; handle diazonium intermediates with blast shielding.
Technical Support Center: Synthesis of 3-Bromo-5-nitroaniline Hydrochloride
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-5-nitroaniline hydrochloride. The informati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-5-nitroaniline hydrochloride. The information presented is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield of the Desired 3-Bromo-5-nitroaniline Product
Question: We are experiencing a significantly lower than expected yield of 3-Bromo-5-nitroaniline after the bromination of 3-nitroaniline. What are the potential causes and how can we optimize the reaction?
Answer: A low yield in the synthesis of 3-Bromo-5-nitroaniline can stem from several factors, primarily related to reaction conditions and the purity of starting materials.
Potential Causes and Solutions:
Incomplete Reaction: The bromination of 3-nitroaniline is an electrophilic aromatic substitution reaction. The reaction rate is influenced by temperature, reaction time, and the concentration of reactants.
Solution: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended. If the starting material (3-nitroaniline) is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature, while carefully monitoring for the formation of side products.
Suboptimal Brominating Agent: The choice and handling of the brominating agent are critical.
Solution: While elemental bromine (Br₂) is commonly used, its high reactivity can lead to over-bromination.[1] Using a milder brominating agent, such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst, can offer better control and selectivity. If using Br₂, ensure it is added dropwise and at a controlled temperature to prevent a rapid, exothermic reaction that can promote side product formation.
Moisture in the Reaction: Water can react with some brominating agents and catalysts, reducing their effectiveness.
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Loss During Work-up and Purification: The product can be lost during extraction and purification steps.
Solution: Optimize the extraction process by ensuring the correct pH of the aqueous layer to minimize the solubility of the product. During purification by column chromatography, select an appropriate solvent system to achieve good separation from impurities without excessive elution of the product.[2]
Issue 2: Formation of Significant Amounts of Dibrominated Side Products
Question: Our final product is contaminated with a significant amount of what appears to be a dibrominated species. How can we prevent this over-bromination?
Answer: The formation of dibrominated side products, such as 2,3-dibromo-5-nitroaniline or 3,5-dibromo-nitrobenzene followed by reduction, is a common issue in the bromination of activated aromatic rings like anilines.[3] The amino group is a strong activating group, making the aromatic ring highly susceptible to multiple substitutions.
Primary Side Products and Their Formation:
Side Product
Potential Formation Pathway
2,3-Dibromo-5-nitroaniline
Direct over-bromination of 3-nitroaniline.
3,5-Dibromoaniline
Formation from 3,5-dibromonitrobenzene, which can arise from the reaction of impurities or under harsh conditions.[4][5]
Strategies to Minimize Over-bromination:
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the 3-nitroaniline. Use of a slight excess of the brominating agent may be necessary to drive the reaction to completion, but a large excess should be avoided.
Protecting the Amino Group: The high activation of the amino group can be temporarily suppressed by converting it to a less activating group, such as an amide.[6][7]
Protocol:
React 3-nitroaniline with acetic anhydride to form N-(3-nitrophenyl)acetamide.
Perform the bromination on the acetanilide derivative. The acetyl group is less activating than the amino group, leading to more controlled mono-bromination.
Hydrolyze the amide group using acidic or basic conditions to regenerate the amino group and obtain 3-Bromo-5-nitroaniline.[6]
Reaction Temperature: Lowering the reaction temperature can help to increase the selectivity for mono-bromination over di-bromination.
Issue 3: Difficulty in Isolating the Hydrochloride Salt
Question: We are having trouble precipitating the 3-Bromo-5-nitroaniline hydrochloride salt from our reaction mixture. What factors influence the formation and isolation of the hydrochloride salt?
Answer: The formation of the hydrochloride salt involves the protonation of the basic amino group of 3-Bromo-5-nitroaniline by hydrochloric acid. Difficulties in its precipitation can be due to solvent effects, concentration, and pH.
Troubleshooting Hydrochloride Salt Formation:
Solvent Choice: The solubility of the hydrochloride salt is highly dependent on the solvent system.
Solution: The salt is typically much less soluble in nonpolar organic solvents than in polar solvents. After the synthesis of the free base, dissolve it in a suitable solvent like diethyl ether or isopropanol, and then bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether). The hydrochloride salt should precipitate out.
Concentration: If the solution is too dilute, the salt may remain dissolved.
Solution: Concentrate the solution containing the free base before adding the hydrochloric acid.
Incomplete Neutralization: Ensure that a sufficient amount of hydrochloric acid is added to protonate all of the aniline derivative.
Solution: Monitor the pH of the solution. The addition of HCl should result in a distinctly acidic pH.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the bromination of 3-nitroaniline?
A1: The bromination of 3-nitroaniline is an electrophilic aromatic substitution (EAS) reaction. The mechanism involves the following key steps:
Generation of the Electrophile: A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond in Br₂, creating a more potent electrophile (Br⁺).[8][9]
Electrophilic Attack: The electron-rich aromatic ring of 3-nitroaniline attacks the electrophilic bromine atom. The amino group (-NH₂) is an ortho-, para-director and a strong activator, while the nitro group (-NO₂) is a meta-director and a strong deactivator.[1][10] The directing effects of the amino group are dominant, leading to substitution at the positions ortho and para to it. In 3-nitroaniline, the positions ortho (2 and 4) and para (6) to the amino group are targeted. However, due to the deactivating effect of the nitro group at the 3-position, substitution at the 5-position (meta to the nitro group and para to the amino group) is favored.
Formation of the Sigma Complex (Arenium Ion): The attack of the aromatic ring on the electrophile forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 3-Bromo-5-nitroaniline.
Q2: How can I confirm the identity and purity of my 3-Bromo-5-nitroaniline hydrochloride product?
A2: A combination of analytical techniques should be employed:
Melting Point: Compare the melting point of your product with the literature value. Impurities will typically depress and broaden the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide detailed information about the structure of the molecule, confirming the positions of the bromine, nitro, and amino groups on the aromatic ring.
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product and quantifying any impurities.[11]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Acids: Concentrated acids, such as sulfuric acid and hydrochloric acid, are corrosive and should be handled with care.
Solvents: Many organic solvents are flammable and should be used away from ignition sources.
Exothermic Reactions: The bromination reaction can be exothermic. It is important to control the rate of addition of reagents and to have a cooling bath available.
Section 3: Visualizing Side Product Formation
The following diagram illustrates the primary reaction pathway for the synthesis of 3-Bromo-5-nitroaniline and the potential for over-bromination leading to the formation of a dibrominated side product.
Executive Summary: The "Deceptively Simple" Intermediate
3-Bromo-5-nitroaniline hydrochloride (3-BNA·HCl) is a trifunctional scaffold critical for diversity-oriented synthesis. However, it presents a "perfect storm" of chemical challenges that frequently leads to reaction failure:
The Salt Trap: As a hydrochloride salt, the amine is protonated (
), rendering it non-nucleophilic until neutralized.
Electronic Deactivation: The meta-nitro and meta-bromo groups exert strong electron-withdrawing effects (
), lowering the pKa of the conjugate acid to ~2.0–2.5. Even as a free base, this aniline is a sluggish nucleophile .
Catalyst Poisoning: In cross-coupling, the HCl moiety can rapidly oxidative add to Pd(0) or protonate electron-rich ligands, killing the catalytic cycle before it begins.
This guide addresses these specific failure modes with validated protocols.
Pre-Reaction Checklist: Handling the Salt
Issue: "The starting material won't dissolve in my reaction solvent (DCM, Toluene, THF)."
Root Cause: 3-BNA[1]·HCl is an ionic lattice. It requires polar protic solvents or in situ neutralization to dissolve in organic media.
Protocol A: In Situ Neutralization (Recommended)
For reactions where isolation of the free base is oxidative-sensitive.
Suspend 3-BNA·HCl in the reaction solvent.
Add 1.05 equivalents of organic base (DIPEA or Et3N) before adding any electrophile or catalyst.
Agitate for 15 minutes. The suspension should clarify or change texture as the free base is liberated and amine salts precipitate.
Best for Buchwald-Hartwig or Suzuki couplings where amine salts interfere.
Dissolve 3-BNA·HCl in minimal water/methanol (1:1).
Slowly add saturated
until pH ~8–9.
Extract 3x with EtOAc.
Wash organics with brine, dry over
, and concentrate.
Critical: Use immediately. Electron-deficient anilines oxidize slowly but surely.
Troubleshooting Module: Cross-Coupling Failures
Context: Buchwald-Hartwig or Suzuki reactions targeting the C-Br bond.
Common Symptom: "Reaction stalled at 0% conversion. Catalyst turned black immediately."
Diagnosis: The HCl from the salt protonated the phosphine ligand or oxidized the Pd(0) source.
The "Base Tax" Rule
You must account for the HCl in your stoichiometry.
Standard Protocol: 1.5 eq Base.
3-BNA[1][2]·HCl Protocol:2.5 eq Base (1.0 eq to neutralize HCl + 1.5 eq for the reaction).
Common Symptom: "EDC/HOBt coupling gave <10% yield after 24 hours."
Diagnosis:Electronic Deactivation. The nitro and bromo groups pull electron density from the nitrogen lone pair. 3-BNA is a terrible nucleophile. Standard activated esters (HOBt/NHS) are not electrophilic enough to capture it.
Comparative Efficacy of Coupling Agents
Method
Reactivity with 3-BNA
Verdict
EDC / HOBt
Low
Avoid. Intermediate not reactive enough.
HATU / DIPEA
Moderate to High
Recommended. Generates a highly reactive At-complex.
Acid Chloride ()
High
Gold Standard. Sterically unhindered and highly electrophilic.
T3P (Propylphosphonic anhydride)
Moderate
Good alternative if epimerization is a concern (rare for anilines).
The "Acid Chloride" Fix (Protocol)
Convert your carboxylic acid to the acid chloride using oxalyl chloride (1.2 eq) and catalytic DMF in DCM.
Evaporate to dryness to remove excess oxalyl chloride (crucial).
Redissolve acid chloride in DCM.
Add 3-BNA·HCl (1.0 eq) .
Add Pyridine (3.0 eq) or DIPEA (3.0 eq) dropwise.
Note: You need 1 eq base for the HCl salt, 1 eq to neutralize the HCl generated from the coupling, and 1 eq excess to drive the reaction.
Add catalytic DMAP (0.1 eq) . The "Turbocharger" for sluggish anilines.
Troubleshooting Module: Diazotization (Sandmeyer)
Context: Converting the
to a diazonium salt for substitution (e.g., to Iodo, Cyano, or Hydroxyl).
Common Symptom: "Formation of tar/polymerization or no reaction."
Diagnosis: Solubility issues in the acidic media required for nitrite generation.
Optimization:
Solvent System: Do not use simple aqueous HCl. 3-BNA·HCl is lipophilic due to the Br/NO2 groups. Use a mixture of AcOH/Propionic Acid (3:1) as the solvent.
Temperature: Keep strictly between
and during addition.
Reagent: Use Isoamyl Nitrite in MeCN (non-aqueous diazotization) if the aqueous route fails. This avoids the solubility issues entirely.
FAQ: Frequently Asked Questions
Q: Can I reduce the nitro group before reacting the amine?A: Yes, but be careful. Reducing the nitro group yields 3-bromo-1,5-diaminobenzene. This molecule is extremely sensitive to oxidation (turns black in air) and presents regioselectivity issues (two identical amines). It is usually better to perform your coupling on the nitro-aniline first, then reduce the nitro group later.
Q: Why does my reaction turn dark red/black immediately upon adding base?A: Electron-deficient anilines form colored charge-transfer complexes. However, rapid blackening often indicates Pd precipitation (in coupling reactions) or oxidation. If using Pd, ensure your ligand is added before the base.
Q: Is the bromine labile enough for
displacement?A: Generally, no. While the nitro group activates the ring, the position is meta to the bromine.[2] usually requires ortho or para activation. You will need metal catalysis (Buchwald/Ullmann) to displace the bromine; you cannot simply boil it with an amine.
References
Vertex AI Search. (2026). Synthesis of amide derivatives for electron deficient amines. Retrieved from 3
BenchChem. (2025).[4] Troubleshooting Guide: Buchwald-Hartwig Amination Issues. Retrieved from 5
Organic Chemistry Data. (2022). pKa Values of Anilines and Derivatives. Retrieved from 6
ChemSpider Synthetic Pages. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by in situ Pd/Imidazolinium salt. Retrieved from 7
PubChem. (2025).[1][8] 3-Bromo-5-nitroaniline Hydrochloride Compound Summary. Retrieved from 9
Technical Support Center: Handling and Disposal of 3-Bromo-5-nitroaniline Hydrochloride Waste
Welcome to the Technical Support Center for the safe handling and compliant disposal of 3-Bromo-5-nitroaniline hydrochloride waste. This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the safe handling and compliant disposal of 3-Bromo-5-nitroaniline hydrochloride waste. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this compound. The following information synthesizes established safety protocols with practical, field-proven insights to ensure both personal safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 3-Bromo-5-nitroaniline hydrochloride?
A1: 3-Bromo-5-nitroaniline hydrochloride is classified as a hazardous substance.[1][2][3] The primary risks are:
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[4][5]
Irritation: It is known to cause skin and serious eye irritation.[4][5][6]
Respiratory Irritation: Inhalation of dust can lead to respiratory irritation.[4][7]
Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[8][9]
Q2: What are the immediate first-aid measures in case of exposure?
A2: In the event of an accidental exposure, the following steps should be taken immediately:
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][5][10]
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[4][5]
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[4][5][10]
Ingestion: Rinse the mouth and call a poison center or doctor if you feel unwell.[4][5][10] Do NOT induce vomiting.[7]
Q3: What are the proper storage requirements for 3-Bromo-5-nitroaniline hydrochloride waste?
A3: Proper storage is crucial to prevent accidental exposure and reactions. Waste should be stored in a cool, dry, and well-ventilated area.[8][9] Keep containers tightly closed and store them locked up.[4][5][9] It's also vital to segregate it from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4][7] All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[11]
Q4: Can I dispose of small quantities of this waste down the drain?
A4: Absolutely not. 3-Bromo-5-nitroaniline hydrochloride is a halogenated organic compound and is considered hazardous waste.[12] Disposal down the drain is prohibited as it can harm aquatic life and is not in compliance with environmental regulations.[13] All waste, regardless of quantity, must be collected and disposed of through a licensed hazardous waste facility.[11]
Troubleshooting Guide: Common Issues in Waste Handling & Disposal
This section addresses specific problems that may arise during the handling and disposal of 3-Bromo-5-nitroaniline hydrochloride waste, providing causes and actionable solutions.
Problem
Potential Cause(s)
Troubleshooting Steps & Explanations
Crystallization or precipitation in the waste container.
1. Temperature fluctuations in the storage area.2. Evaporation of the solvent, leading to supersaturation.3. Reaction with other waste components in a mixed stream.
1. Solution: Store the waste container in a temperature-controlled environment. Causality: Stable temperatures prevent the solubility of the compound from decreasing, thus avoiding crystallization.2. Solution: Ensure the waste container is always tightly sealed when not in use.[8][11] Causality: A proper seal prevents solvent loss through evaporation, maintaining the compound in solution.3. Solution: Avoid mixing this waste with other chemical waste streams unless compatibility has been verified. Causality: Incompatible chemicals can react, leading to the formation of insoluble precipitates or hazardous byproducts.
Discoloration of the waste solution.
1. Decomposition of the compound due to exposure to light or air.2. Contamination with other reactive chemicals.
1. Solution: Store waste in an opaque, tightly sealed container. Causality: 3-Bromo-5-nitroaniline hydrochloride can be light-sensitive. Opaque containers prevent photodegradation.2. Solution: Use dedicated waste containers for this specific chemical waste. Causality: This prevents cross-contamination and unforeseen chemical reactions that can lead to discoloration and the formation of unknown, potentially more hazardous, compounds.
The pH of the aqueous waste stream is highly acidic.
The compound is a hydrochloride salt, which will result in an acidic solution when dissolved in water.
Solution: Neutralize the waste under controlled conditions before disposal (see detailed protocol below). Causality: Neutralization is a critical step to meet the pH requirements for hazardous waste disposal facilities and to prevent corrosion of storage containers.
Experimental Protocol: Neutralization and Disposal of 3-Bromo-5-nitroaniline Hydrochloride Waste
This protocol provides a step-by-step methodology for the safe neutralization and preparation for disposal of aqueous waste containing 3-Bromo-5-nitroaniline hydrochloride.
Objective: To neutralize the acidic nature of the hydrochloride salt and prepare the waste for collection by a certified hazardous waste disposal service.
1M Sodium Hydroxide (NaOH) or 1M Sodium Bicarbonate (NaHCO₃) solution
pH indicator strips or a calibrated pH meter
Appropriate hazardous waste container
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Workflow Diagram:
Caption: Workflow for handling 3-Bromo-5-nitroaniline hydrochloride waste.
Procedure:
Preparation: Conduct this procedure in a well-ventilated chemical fume hood. Don appropriate PPE.
Initial pH Measurement: Carefully measure the initial pH of the aqueous waste solution using a pH strip or a calibrated pH meter. It is expected to be acidic.
Neutralization: Slowly add 1M NaOH or 1M NaHCO₃ solution dropwise to the waste while stirring gently. Monitor the pH frequently.
Causality: Slow, controlled addition prevents a rapid, exothermic reaction. Sodium bicarbonate is a weaker base and a good choice to avoid overshooting the target pH.
Target pH: Continue adding the basic solution until the pH of the waste is between 6.0 and 8.0.
Final Containerization: Transfer the neutralized waste into a designated, properly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name ("Neutralized 3-Bromo-5-nitroaniline hydrochloride solution"), and the date.[11]
Storage: Seal the container tightly and store it in your laboratory's designated satellite accumulation area for hazardous waste.[11][14]
Disposal: Arrange for the collection of the waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company.
Chemical Degradation Pathway (Conceptual):
While this protocol focuses on neutralization, advanced disposal methods like incineration are designed to break down the molecule completely.
Caption: Conceptual degradation pathway during high-temperature incineration.
Regulatory Compliance
All handling and disposal activities must comply with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Occupational Safety and Health Administration (OSHA) for workplace safety and the Environmental Protection Agency (EPA) for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[12][14][15] Ensure you are familiar with your institution's specific chemical hygiene plan and waste disposal procedures.
References
OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls.
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
Brady. (2023, April 26). HazCom Standard: a Guide to OSHA's HCS Compliance.
ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
PubMed. (n.d.). Detection and identification of side reactions of halogenated hydrocarbon solvents with amines of pharmaceutical interest....
Google Patents. (n.d.). WO1991011430A1 - Halogenation of aromatic amine compounds.
National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs).
WRAP. (n.d.). Develop a process to separate brominated flame retardants from WEEE polymers Final Report.
WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
Tokyo Chemical Industry Co., Ltd. (2023, April 3). Safety Data Sheet - 3-Bromo-5-nitroanisole.
SynQuest Labs. (n.d.). Safety Data Sheet - 3-Bromo-5-iodoaniline.
Google Patents. (n.d.). JP2010131489A - Method of treating aromatic amines-containing wastewater.
National Institutes of Health. (n.d.). ar-Bromo-ar-nitrobenzenamine | C6H5BrN2O2 | CID 44535.
CymitQuimica. (n.d.). CAS 591-19-5: 3-Bromoaniline.
Technical Support Guide: Overcoming Solubility Challenges with 3-Bromo-5-nitroaniline Hydrochloride
Prepared by the Applications Science Team Welcome to the technical support center for 3-Bromo-5-nitroaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may enc...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Applications Science Team
Welcome to the technical support center for 3-Bromo-5-nitroaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As Senior Application Scientists, we have structured this document to provide not just protocols, but a deep-seated understanding of the molecular properties that govern its solubility, enabling you to troubleshoot effectively and advance your research with confidence.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental chemical principles influencing the solubility of 3-Bromo-5-nitroaniline hydrochloride. Understanding these factors is the first step in effective troubleshooting.
Q1: Why is my 3-Bromo-5-nitroaniline hydrochloride not dissolving, even in water? I thought hydrochloride salts were supposed to be water-soluble.
Direct Answer: While converting an amine to its hydrochloride salt is a standard strategy to increase aqueous solubility, it is not always a guarantee.[1] The solubility of 3-Bromo-5-nitroaniline hydrochloride is a delicate balance between the salt's ionic nature and the strong, opposing characteristics of the parent molecule.
Expert Explanation:
The 3-Bromo-5-nitroaniline molecule has three key features that significantly reduce its affinity for water:
Aromatic Ring: The core benzene ring is large, planar, and nonpolar, making it inherently hydrophobic (water-repelling).
Bromo and Nitro Groups: Both the bromine atom and the nitro group (-NO2) are highly electron-withdrawing. The nitro group, in particular, pulls electron density away from the aniline's amino (-NH2) group through resonance.[2] This delocalization of the nitrogen's lone pair electrons, which are needed to accept a proton and maintain the salt form, significantly reduces the basicity of the amine.[3]
Weak Basicity: A less basic amine forms a salt that is more susceptible to hydrolysis. When the salt is added to a neutral solvent like water, it can partially revert to the uncharged (and very poorly soluble) free base form, a phenomenon known as disproportionation.[4][5]
In essence, the modest solubility enhancement from the hydrochloride salt is often insufficient to overcome the combined hydrophobicity and electronic effects of the substituted aromatic ring.
Q2: How does the predicted XLogP value of the free base relate to the solubility of its hydrochloride salt?
Direct Answer: The predicted XLogP of the free base, 3-Bromo-5-nitroaniline, is 2.8.[6] This value indicates that the neutral molecule is significantly more soluble in an organic solvent (like octanol) than in water and points to a high degree of lipophilicity.
Expert Explanation:
XLogP is a measure of lipophilicity. A value of 2.8 means the free base is approximately 10^2.8 (or about 630 times) more soluble in octanol than in water. While the hydrochloride salt is designed to improve water solubility, this high intrinsic lipophilicity is the underlying challenge you must overcome. Even in the salt form, the large nonpolar surface area of the molecule will resist solvation by water molecules. This is a classic challenge in medicinal chemistry, where many amine-containing drugs are potent but struggle with bioavailability due to poor solubility.[7]
Q3: Should I expect the compound to be more soluble in organic solvents like DMSO, DMF, or methanol?
Direct Answer: Yes, you should generally expect significantly better solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol and ethanol, compared to water.
Expert Explanation:
Polar Aprotic Solvents (DMSO, DMF): These solvents are excellent at dissolving a wide range of organic molecules. They have strong dipole moments to solvate the ionic hydrochloride portion but are also non-aqueous and can effectively solvate the hydrophobic aromatic ring. They are often the first choice for creating high-concentration stock solutions.
Polar Protic Solvents (Methanol, Ethanol): These solvents are intermediate in character. Their hydroxyl (-OH) groups can hydrogen bond with the molecule, but their alkyl portions can interact with the nonpolar ring. Solubility will likely be lower than in DMSO but much higher than in water. A structurally similar compound, 3-Bromoaniline, is noted to be soluble in ethanol.[8][9]
Section 2: Systematic Troubleshooting Guide
When initial dissolution attempts fail, a systematic approach is crucial. This workflow is designed to logically guide you from problem to solution.
Troubleshooting Workflow Diagram
This diagram outlines the decision-making process for addressing solubility issues with 3-Bromo-5-nitroaniline hydrochloride.
Caption: Troubleshooting workflow for solubilizing 3-Bromo-5-nitroaniline HCl.
Q&A Troubleshooting Steps
Q1: My compound precipitated out of my aqueous buffer. What happened?
Direct Answer: Your buffer's pH is likely too high (not acidic enough), causing the hydrochloride salt to disproportionate back into its insoluble free base form.
Expert Explanation: The stability of the soluble ammonium ion (R-NH3+) is dependent on the pH of the solution. The equilibrium is:
According to Le Châtelier's principle, a high concentration of protons (low pH) will push the equilibrium to the right, favoring the soluble salt form. If the pH rises, the proton concentration decreases, and the equilibrium shifts to the left, causing the insoluble free base to precipitate. For weakly basic anilines, the pH must be kept sufficiently low to prevent this. A pH below the compound's pKa is essential, and for weakly basic amines, a pH of 1-2 is often required.[4]
Q2: I need to make an aqueous stock. What is the most robust method?
Direct Answer: The most reliable method is to dissolve the compound in an acidic solution, such as 0.1M Hydrochloric Acid (HCl), rather than neutral water or phosphate-buffered saline (PBS).
Expert Explanation: Using an acidic solution directly addresses the disproportionation issue discussed above. By providing a significant excess of protons, you ensure the compound remains in its protonated, more soluble salt form. This approach is far more reliable than trying to dissolve in water and "rescuing" it later with acid. When preparing buffers, ensure accuracy, as common errors like using the wrong hydrated salt can affect the final pH and buffer capacity.[10][11]
Q3: I have tried lowering the pH and it's still not dissolving enough for my needs. What's next?
Direct Answer: Your next steps are to introduce an organic co-solvent or apply gentle heat and sonication.
Expert Explanation:
Co-solvents: When a compound has both ionic and significant nonpolar character, a mixture of solvents can be effective. A small amount of a water-miscible organic solvent like DMSO or ethanol (e.g., 5-10% v/v) can disrupt the ordered structure of water, creating "pockets" that are more accommodating to the hydrophobic aromatic ring, thereby increasing overall solubility.
Heat and Sonication: Increasing the temperature provides energy to the system, helping to overcome the activation energy barrier of dissolution. Sonication uses high-frequency sound waves to create micro-agitation, which breaks apart solid particles and enhances solvent penetration. Always use these methods with caution and check for compound degradation, especially with prolonged heating.
Preparation: Weigh out a small, precise amount of the compound into each vial (e.g., 1 mg).
Initial Solvent Addition: Add a calculated volume of the first solvent to achieve a high target concentration (e.g., 100 µL to target 10 mg/mL).
Agitation: Vortex the vial vigorously for 1-2 minutes. If a micro-stir bar is used, allow it to stir for 5-10 minutes.
Observation: Carefully observe the vial against a light and dark background. Look for any undissolved solid particles.
Stepwise Dilution: If the compound is not fully dissolved, add another aliquot of solvent to decrease the concentration (e.g., add another 100 µL to now target 5 mg/mL).
Repeat Agitation and Observation: Repeat steps 3 and 4.
Continue or Conclude: Continue the stepwise dilution until the compound is fully dissolved or you have reached a minimum concentration that is too low for your application. The concentration at which the solid fully disappears is the approximate solubility.
Test Other Solvents: Repeat the entire process for each solvent on your list.
Scientist's Note: This method provides an approximate solubility. For precise measurements, saturated solutions should be prepared, equilibrated (typically for 24 hours), filtered, and the filtrate concentration measured by a technique like HPLC-UV.
Table 1: Predicted Solubility Profile and Rationale for 3-Bromo-5-nitroaniline Hydrochloride
Solvent Class
Example Solvents
Predicted Solubility
Rationale / Expert Commentary
Aqueous (Neutral)
Deionized Water, PBS (pH 7.4)
Very Poor
High risk of disproportionation to the insoluble free base. The molecule's high lipophilicity (XLogP ≈ 2.8) dominates.[6]
Aqueous (Acidic)
0.1M - 1M HCl (pH ≤ 1)
Low to Moderate
The low pH stabilizes the soluble salt form, but the inherent hydrophobicity of the ring will still limit high concentrations. This is the best starting point for aqueous solutions.
Polar Protic
Ethanol, Methanol
Moderate to Good
These solvents balance polarity to interact with the salt and an alkyl character to solvate the ring. Structurally similar anilines are soluble in ethanol.[8]
Polar Aprotic
DMSO, DMF
Good to Excellent
These are powerful, versatile solvents capable of solvating both the ionic and hydrophobic parts of the molecule effectively. Ideal for high-concentration stock solutions.
Nonpolar
Toluene, Hexanes
Very Poor
These solvents cannot effectively solvate the ionic hydrochloride salt portion of the molecule, leading to insolubility.
References
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Retrieved from [Link]
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Bromoaniline. PubChem. Retrieved from [Link]
Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics. Retrieved from [Link]
Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines?. Retrieved from [Link]
Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]
ResearchGate. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. Retrieved from [Link]
Technical Support Center: Precision Synthesis of Bromoanilines
Topic: Preventing Over-Bromination & Controlling Regioselectivity Current Status: Systems Operational Operator: Senior Application Scientist 🟢 Module 1: Diagnostic Hub "Is this your problem?" Before adjusting your protoc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Over-Bromination & Controlling Regioselectivity
Current Status: Systems Operational
Operator: Senior Application Scientist
🟢 Module 1: Diagnostic Hub
"Is this your problem?"
Before adjusting your protocol, confirm that over-bromination is the root cause of your yield loss or impurity profile.
Symptom Checker
Observation
Likely Issue
Diagnostic Confirmation
TLC: Multiple spots with values higher than the product.
Poly-bromination (Di/Tri-bromo species).
GC-MS/LC-MS: Check isotopic patterns (see below).
Appearance: Dark tarry residue or deep purple/black color.
Oxidation of the aniline ring (Quinone formation).
H-NMR: Broad/missing amine peaks; loss of aromatic coupling.
Yield: Low mass recovery despite full consumption of starting material.
Polymerization (Polyaniline formation).
Solubility: Insoluble black solids in organic solvents.
Selectivity: Mixture of ortho and para isomers (approx. 1:1 or 2:1).
Lack of steric/electronic control.
H-NMR: Integration of aromatic region.
Mass Spectrometry Fingerprint (The "Br" Rule)
Bromine has two stable isotopes (
and ) in nearly 1:1 abundance. Use this to instantly identify how many bromine atoms are on your ring.
Mono-bromo (
): 1:1 doublet ()
Di-bromo (
): 1:2:1 triplet ()
Tri-bromo (
): 1:3:3:1 quartet ()
🔵 Module 2: The Knowledge Base
"Why does this happen?"
The Core Mechanism: Electronic Hyper-Activation
The amino group (
) is a powerful electron-donating group (EDG) that activates the benzene ring via resonance (+M effect). This increases the electron density at the ortho and para positions so drastically that the activation energy for the second and third bromination is often lower than the first.
The "Runaway" Effect:
Kinetic Control: In polar solvents (like water or methanol), the transition state is stabilized, accelerating the reaction.
Autocatalysis: The byproduct of bromination is HBr. Protons can catalyze further halogenation or oxidation, leading to a "runaway" to 2,4,6-tribromoaniline.
Strategic Decision Matrix
Do not rely on stoichiometry alone (e.g., adding exactly 1.0 eq of
). Thermodynamics works against you in free aniline systems. You must alter the substrate or the reagent.
Figure 1: Decision tree for selecting the optimal bromination strategy based on substrate sensitivity and scale.
🟣 Module 3: Protocol Library
Validated Methods for Selective Monobromination
Protocol A: The "Gold Standard" (Protection-Deprotection)
Best for: High purity requirements, large scale, and exclusive para-selectivity.
Why it works: Acetylation converts the amine to an amide.[1] The nitrogen lone pair is now delocalized into the carbonyl group, reducing the ring activation. This stops the reaction at the mono-bromo stage and sterically blocks the ortho positions.
Protection: Dissolve Aniline (1.0 eq) in AcOH. Add Acetic Anhydride (1.1 eq).[2] Stir 30 min. Pour into ice water. Filter Acetanilide.[2]
Bromination: Dissolve Acetanilide in AcOH. Add
(1.0 eq) dropwise at .
Tip: The product (
-bromoacetanilide) often precipitates, stopping further reaction.
Best for: Acid-sensitive substrates, rapid screening, and avoiding toxic liquid bromine.
Why it works: Tetrabutylammonium Tribromide (TBATB) is a solid, stable source of
. It releases bromine slowly in equilibrium, preventing the high local concentrations of electrophile that cause poly-bromination.
Setup: Dissolve Aniline (1.0 mmol) in
or (5 mL).
Addition: Add TBATB (1.0 mmol) in one portion at room temperature.
Workup: Stir for 30 min (color changes from orange to yellow). Wash with
(to quench) and water.
Result: High para-selectivity (>90%) without protecting groups.
Protocol C: The "Green" Oxidative Route
Best for: Eco-friendly synthesis, avoiding
handling.
Why it works: Uses
to oxidize (or ) in situ to generate the active brominating species.
Mix: Aniline (10 mmol) +
(10 mmol) in AcOH.
Activate: Dropwise addition of
(11 mmol).
Control: Maintain temp at
.
Note: Requires careful temperature control to prevent oxidation of the aniline to nitro-compounds.
🟠 Module 4: Troubleshooting & FAQs
Q1: I am using NBS, but I still get dibromo-products. Why?
A: NBS can be too reactive in polar aprotic solvents like DMF.
Fix 1: Switch solvent to Acetonitrile (MeCN) or DCM .
Fix 2: Use NBS-Silica .[4] Adsorbing NBS onto silica gel creates a heterogeneous surface that sterically restricts the approach of the reagent, favoring mono-substitution.
Fix 3: Add a radical scavenger. Sometimes NBS operates via a radical mechanism (benzylic bromination). Add BHT to ensure the reaction stays electrophilic.
Cause: Direct electron transfer from the electron-rich amine to the oxidant.
Fix: You must protonate the amine slightly or protect it. If you can't protect, run the reaction in highly acidic media (e.g.,
) where the amine is protonated as an ammonium salt (). Note: This deactivates the ring, so you will need a stronger brominating agent or catalyst (like ), but it prevents oxidation.
Q3: How do I separate the ortho and para isomers?
A: This is notoriously difficult due to similar polarities.
Chromatography: Use "Silver Nitrate Impregnated Silica" (Argentation Chromatography) if standard silica fails. The silver interacts differently with the pi-systems of the isomers.
Crystallization: Para-isomers usually have significantly higher melting points and lower solubility in hexanes/ethanol than ortho-isomers. Chill the mixture; the para often crashes out first.
Q4: Can I use Pyridinium Tribromide?
A: Yes. It acts similarly to TBATB but is often cheaper. However, it releases pyridine during the reaction, which acts as a base/buffer. Ensure your downstream workup (acid wash) removes the pyridine.
🔵 Module 5: Visualizing the Pathway
Understanding the energy landscape is critical. The "Protection" route adds steps but lowers the risk of the "Runaway" second bromination.
Figure 2: Kinetic pathway comparison. Free aniline creates a "slippery slope" to poly-bromination, whereas the acetanilide intermediate creates a thermodynamic "stop" at the mono-bromo stage.
📚 References
BenchChem. (2025).[1][2][7] Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[2] Retrieved from
Chaudhuri, M. K., et al. (1998).[3] An Environmentally Benign Synthesis of Organic Ammonium Tribromides (OATB) and Bromination of Selected Organic Substrate.[3][6] Tetrahedron Letters. Retrieved from
Berthelot, J., et al. (2011).[6] Regioselective bromination in aromatic series.[5][6][8][9] I: Monobromination in para position of phenols and aromatic amines by tetrabutylammonium tribromide.[6] Canadian Journal of Chemistry. Retrieved from
Podgoršek, A., et al. (2009). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. Green Chemistry. Retrieved from
Venkateswarlu, Y., et al. (2012). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Erowid/Rhodium Archive. Retrieved from
Das, B., et al. (2007). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst.[10] Tetrahedron Letters. Retrieved from
Technical Support Center: Monitoring Reactions of 3-Bromo-5-nitroaniline Hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring the progress of chemical reactions involving 3-bromo-5-nitroaniline hydrochloride. The followin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring the progress of chemical reactions involving 3-bromo-5-nitroaniline hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring accurate and efficient reaction monitoring.
Introduction: The Critical Role of Reaction Monitoring
3-Bromo-5-nitroaniline hydrochloride is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its successful transformation into desired products hinges on careful reaction control and monitoring. Without diligent tracking, reactions can result in low yields, the formation of unwanted byproducts, or incomplete conversion of the starting material. This guide will equip you with the knowledge to effectively monitor your reactions and troubleshoot common problems.
FAQ 1: How can I effectively monitor the progress of my reaction using Thin-Layer Chromatography (TLC)?
Answer: Thin-Layer Chromatography (TLC) is a rapid and indispensable technique for qualitatively monitoring the progress of most organic reactions.[2] It allows you to visualize the consumption of starting materials and the formation of products.
Troubleshooting Guide: TLC Analysis
Issue: My spots are streaking or tailing on the TLC plate.
Cause: This often occurs with highly polar compounds like amines.[2] The free amine group can interact strongly with the acidic silica gel, leading to poor separation.
Solution: Add a small amount of a basic modifier, such as triethylamine (1-2%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the spot shape. For acidic compounds, a few drops of acetic acid can be beneficial.[2]
Issue: I can't see the spots for my starting material or product under the UV lamp.
Cause: While many aromatic compounds are UV-active, their response can vary. It's also possible that the concentration of your spotted sample is too low.
Solution:
Increase Concentration: Try spotting a more concentrated sample of your reaction mixture.
Use a Staining Agent: Several chemical stains can be used to visualize spots that are not UV-active.[3] For nitro compounds, a specific visualization method involves reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[4] A common stain for general use is potassium permanganate (KMnO4), which reacts with many functional groups.[5]
Issue: My starting material and product have very similar Rf values.
Cause: The chosen eluent system may not be optimal for separating your compounds.
Solution:
Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.[2]
Try Different Solvent Systems: Experiment with different solvent combinations. For example, dichloromethane/methanol or toluene/acetone might provide better separation.
Recommended TLC Eluent Systems for 3-Bromo-5-nitroaniline Reactions
Reaction Type
Recommended Eluent System (v/v)
Notes
General Monitoring
Hexane:Ethyl Acetate (7:3 to 1:1)
A good starting point for many reactions. Adjust the ratio to achieve an Rf of ~0.3-0.5 for the product.
Acylation of the Amine
Dichloromethane:Methanol (98:2)
The acylated product will be less polar than the starting aniline.
Reduction of the Nitro Group
Ethyl Acetate:Hexane (1:1)
The resulting diamine will be significantly more polar than the starting nitroaniline.
Suzuki Coupling at the Bromine
Toluene:Acetone (9:1)
The product will likely have a different polarity depending on the coupled partner.
Experimental Protocol: TLC Monitoring
Plate Preparation: Use silica gel plates (e.g., Merck silica gel 60 F-254).[2] With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate).[2] Using a capillary tube, spot the mixture onto the starting line. It is also good practice to co-spot the reaction mixture with the starting material to aid in identification.[2]
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the starting line. Cover the chamber to allow the solvent to ascend the plate.
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by using an appropriate stain.[2]
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A decrease in the starting material spot and the appearance of a new product spot indicates the reaction is progressing.
FAQ 2: My reaction seems to have stalled. How can I confirm this and what should I do?
Answer: A reaction may appear to stall for several reasons, including catalyst deactivation, reagent degradation, or reaching equilibrium.
Troubleshooting Guide: Stalled Reactions
Issue: TLC analysis shows no change in the ratio of starting material to product over an extended period.
Cause & Solution:
Confirm with a More Quantitative Method: TLC is primarily qualitative. Use High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to get a more accurate assessment of the reaction conversion.[6][7]
Check Reagent Stability: Ensure your reagents and solvents are pure and dry. Moisture can quench many reactions.
Add More Reagent/Catalyst: If applicable, a fresh portion of the limiting reagent or catalyst can sometimes restart a stalled reaction.
Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to push the reaction to completion. Monitor for byproduct formation at higher temperatures.
Workflow for Troubleshooting a Stalled Reaction
Caption: Troubleshooting workflow for a stalled reaction.
FAQ 3: I am seeing multiple product spots on my TLC. How do I identify the desired product and potential side products?
Answer: The formation of multiple products is a common challenge. Identifying the desired product from byproducts is crucial for optimizing your reaction and purification strategy.
Troubleshooting Guide: Multiple Products
Issue: My TLC plate shows several new spots in addition to the starting material.
Cause: Side reactions may be occurring due to the reactivity of the starting material or intermediates. Common side reactions with 3-bromo-5-nitroaniline can include over-alkylation, di-substitution, or decomposition.
Solution:
Isolate and Characterize: If possible, perform a small-scale column chromatography to isolate each major spot. Analyze the isolated compounds by NMR and Mass Spectrometry (MS) to determine their structures.
Optimize Reaction Conditions: Once the structures of the byproducts are known, you can often adjust the reaction conditions to minimize their formation. This could involve lowering the temperature, changing the solvent, or using a more selective reagent.
Literature Search: Review the literature for similar reactions to see if the observed byproducts have been previously reported and how they were addressed.
FAQ 4: How can I use HPLC to get more quantitative information about my reaction's progress?
Answer: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components of a mixture and provides quantitative data on their relative amounts.[8]
Recommended HPLC Conditions for 3-Bromo-5-nitroaniline Reactions
Parameter
Recommended Condition
Column
C18 reverse-phase column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase
A: Water, B: Acetonitrile (or Methanol)
Gradient
Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.
UV detector at a wavelength where both starting material and product absorb (e.g., 254 nm).
Experimental Protocol: HPLC Monitoring
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or a suitable quenching agent). Dilute the aliquot with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Injection: Inject the prepared sample onto the HPLC system.
Data Analysis: Integrate the peak areas of the starting material and the product. The percentage conversion can be calculated as: (% Conversion) = [Area(product) / (Area(starting material) + Area(product))] * 100. Note that this calculation assumes equal response factors for the starting material and product at the detection wavelength. For more accurate quantification, a calibration curve should be generated.
HPLC Troubleshooting Workflow
Caption: A workflow for troubleshooting common HPLC issues.
References
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
PubChem. (n.d.). 3-bromo-5-nitroaniline hydrochloride. Retrieved from [Link]
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
Reddit. (2022, December 20). How do I monitor this reaction and do column chromatography on the product? Retrieved from [Link]
PubChem. (n.d.). ar-Bromo-ar-nitrobenzenamine. Retrieved from [Link]
Hren, J., & Urleb, U. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica, 64(1), 169-175.
Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
Chemistry Stack Exchange. (2016, August 2). Monitoring reaction progress? Retrieved from [Link]
Comparative Analytical Guide: Quantification of 3-Bromo-5-nitroaniline Hydrochloride
Topic: Analytical Methods for the Quantification of 3-Bromo-5-nitroaniline Hydrochloride Content Type: Publish Comparison Guide Executive Summary 3-Bromo-5-nitroaniline hydrochloride (CAS 55215-57-1 [free base]) is a cri...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Analytical Methods for the Quantification of 3-Bromo-5-nitroaniline Hydrochloride
Content Type: Publish Comparison Guide
Executive Summary
3-Bromo-5-nitroaniline hydrochloride (CAS 55215-57-1 [free base]) is a critical intermediate in the synthesis of kinase inhibitors and high-performance dyes. Its dual-functionalized core (halogen and nitro groups) makes it a versatile synthetic handle, but also introduces significant analytical challenges. As a hydrochloride salt, its quantification requires distinguishing between the organic cation content, the counter-ion stoichiometry, and potential genotoxic impurities (PGIs).
This guide objectively compares three distinct analytical workflows: RP-HPLC (UV) , LC-MS/MS , and Potentiometric Titration . We analyze these methods based on specificity, sensitivity (LOD/LOQ), and suitability for different stages of drug development.
Part 1: The Analytical Landscape
The quantification of this compound is not a "one-size-fits-all" problem. The method choice depends heavily on the data requirement:
RP-HPLC (UV-Vis): The industry standard for chromatographic purity and routine QC assay.
LC-MS/MS: The mandatory standard for trace analysis (genotoxic impurity screening) in final drug substances.
Potentiometric Titration: The primary method for absolute assay and salt stoichiometry verification.
Decision Logic: Method Selection
Caption: Decision tree for selecting the appropriate analytical technique based on sensitivity and specificity requirements.
Part 2: Deep Dive Protocols
Method A: Reverse-Phase HPLC (The QC Workhorse)
Best for: Routine batch release, impurity profiling, and stability testing.
Scientific Rationale:
The hydrochloride salt dissociates in the mobile phase. The presence of the electron-withdrawing nitro and bromo groups renders the aniline moiety weakly basic (pKa < 2.5). Therefore, a standard acidic mobile phase keeps the molecule in a consistent ionization state (or neutral, depending on pH), preventing peak tailing common with amines.
Experimental Protocol:
Instrument: UHPLC system with PDA/UV detector.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile (LC Grade).
Gradient:
0-2 min: 5% B (Isocratic hold for polar salts)
2-10 min: 5% → 95% B (Linear gradient)
10-12 min: 95% B (Wash)
Flow Rate: 0.4 mL/min.
Detection: 254 nm (Nitro group
transition) and 230 nm.
Sample Prep: Dissolve 10 mg sample in 10 mL 50:50 Water:MeCN. Sonicate to ensure salt dissociation.
Self-Validation Check:
System Suitability: Tailing factor must be < 1.5. If tailing occurs, increase buffer ionic strength (e.g., use 10mM Ammonium Formate instead of Formic Acid).
Method B: LC-MS/MS (The Safety Net)
Best for: Genotoxic Impurity (GTI) screening in drug substances.
Scientific Rationale:
Nitroanilines are structural alerts for genotoxicity (Class 3 PGI). When 3-Bromo-5-nitroaniline is used as a raw material, residual levels must be controlled to < ppm levels in the final drug. UV detection is insufficient here; Triple Quadrupole MS (MRM mode) is required.
Method C: Potentiometric Titration (The Absolute Standard)
Best for: Determining the precise salt form (HCl content) and bulk assay.
Scientific Rationale:
HPLC measures the response of the organic chromophore but ignores the counter-ion. To verify the material is indeed the monohydrochloride (and not a mix of free base and salt), alkalimetric titration is superior.
Experimental Protocol:
Solvent: Dissolve 150 mg of 3-Bromo-5-nitroaniline HCl in 50 mL of Ethanol/Water (1:1).
Note: This titrates the HCl associated with the weak amine.
Part 3: Comparative Performance Analysis
The following table contrasts the capabilities of each method based on experimental data ranges typical for halogenated nitroanilines.
Feature
RP-HPLC (UV)
LC-MS/MS
Potentiometric Titration
Primary Use
Purity & Impurity Profiling
Trace Quantification (PGI)
Bulk Assay & Salt Stoichiometry
Specificity
High (Separates isomers)
Very High (Mass selective)
Low (Reacts with any acid/base)
LOD (Limit of Detection)
~0.5 µg/mL (ppm)
~0.005 µg/mL (ppb)
N/A (Macro analysis only)
Precision (RSD)
< 1.0%
< 5.0%
< 0.2%
Linearity (R²)
> 0.999
> 0.99
> 0.9999
Cost Per Sample
Moderate
High
Low
Throughput
Medium (15 min/run)
Medium (10 min/run)
Slow (Manual/Semi-auto)
Part 4: Synthesis & Impurity Workflow
Understanding the origin of the molecule aids in selecting the method. The synthesis typically involves the reduction of dinitro-compounds, leading to specific impurities that HPLC must resolve.
Caption: Synthetic pathway showing potential impurities (Over-reduction and Unreacted SM) that the HPLC method must resolve.
Part 5: Expert Recommendations
For Drug Substance Release: Use Method A (HPLC) . It is the only method that provides a comprehensive view of organic impurities (e.g., 3,5-diaminobromobenzene) which have different toxicological profiles.
For Genotoxic Risk Assessment: If 3-Bromo-5-nitroaniline is used in the late stages of synthesis, you must validate Method B (LC-MS/MS) to demonstrate clearance below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .
For Incoming Raw Material: Use Method C (Titration) in conjunction with HPLC. Titration ensures you are not paying for excess water or inorganic salts, while HPLC confirms the identity.
References
National Institutes of Health (PubChem). (2025). 3-Bromo-5-nitroaniline Compound Summary. Retrieved from [Link]
International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]
Comparative
A Comparative Guide to Purity Analysis of 3-Bromo-5-nitroaniline Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-Bromo-5-nitroaniline hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its impurity profile can directly influence the downstream reaction kinetics, yield, and the impurity profile of the final API.
This guide provides an in-depth comparison of robust analytical methodologies for determining the purity of 3-Bromo-5-nitroaniline hydrochloride. We will move beyond a simple recitation of steps to explore the causal-driven decisions behind method selection. We will compare a primary, workhorse High-Performance Liquid Chromatography (HPLC) method with a high-throughput Ultra-Performance Liquid Chromatography (UPLC) alternative and a powerful Gas Chromatography-Mass Spectrometry (GC-MS) technique for impurity identification.
The Analytical Challenge: Properties of 3-Bromo-5-nitroaniline Hydrochloride
3-Bromo-5-nitroaniline hydrochloride is a salt, making it readily soluble in polar solvents but non-volatile. The molecule contains a strong chromophore (the nitroaniline group), making it an excellent candidate for UV-based detection. Potential impurities may arise from the synthesis process, including starting materials like 1-bromo-3,5-dinitrobenzene, isomers, or byproducts from incomplete reactions or side reactions. An effective analytical method must be able to separate the main component from these structurally similar, and often co-eluting, impurities.
Method 1: The Gold Standard - Reversed-Phase HPLC with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography is the most widely used technique for the quantification, identification, and separation of components in the pharmaceutical industry.[1] Its robustness and versatility make it the cornerstone of quality control labs.
Causality Behind the Method
We employ a reversed-phase method, which is ideal for separating moderately polar aromatic compounds like our analyte. A C18 stationary phase provides excellent hydrophobic retention. A gradient elution—starting with a higher aqueous content and gradually increasing the organic solvent—is chosen to first elute any highly polar impurities before sharpening the peak of our main analyte and subsequently eluting less polar, more retained impurities within a reasonable timeframe. UV detection is selected due to the strong UV absorbance of the nitroaromatic ring system.
Experimental Protocol: HPLC-UV
Sample Preparation:
Accurately weigh approximately 25 mg of the 3-Bromo-5-nitroaniline hydrochloride sample.
Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 50.0 mL to achieve a concentration of ~0.5 mg/mL.
Vortex to ensure complete dissolution.
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions:
Instrument: Standard HPLC system with a UV-Vis detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% B
30.1-35 min: 20% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Workflow Visualization
Caption: Standard workflow for HPLC-UV purity analysis.
Method 2: The High-Throughput Alternative - UPLC-UV
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over HPLC, utilizing smaller column particles (<2 µm) and much higher operating pressures (up to 15,000 psi).[1][2] This results in dramatically faster analysis times, improved resolution, and increased sensitivity.[3][4]
Causality Behind the Method
The core principle is the same as HPLC, but the technology is scaled down and optimized for speed and efficiency. By using sub-2 µm particles, the separation efficiency is vastly improved, allowing for shorter columns and higher flow rates without sacrificing resolution. This makes UPLC the method of choice for reaction monitoring, high-throughput screening, or any environment where rapid results are paramount. The reduced run time also leads to a significant decrease in solvent consumption, making it a more environmentally friendly and cost-effective option over the long term.[3]
Experimental Protocol: UPLC-UV
Sample Preparation:
Prepare the sample as described in the HPLC protocol, but potentially at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of UPLC systems.
Chromatographic Conditions:
Instrument: UPLC system with a UV-Vis detector.
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.[5]
Caption: UPLC offers a significant reduction in analysis time over HPLC.
Method 3: The Confirmatory Technique - GC-MS
While HPLC and UPLC are excellent for quantification, they provide limited structural information about unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds.[6] For a non-volatile salt like 3-Bromo-5-nitroaniline hydrochloride, significant sample preparation is required.
Causality Behind the Method
This method is not intended for routine purity checks but for structural elucidation when an unknown impurity is detected by LC methods. The first step is to convert the hydrochloride salt to its free aniline base via a liquid-liquid extraction under basic conditions. The free base is more volatile. To further improve its chromatographic properties (i.e., reduce peak tailing and improve thermal stability), a derivatization step, such as acylation, is often recommended.[6] The GC separates the components, and the mass spectrometer fragments them, providing a unique "fingerprint" that can be used to identify the structure.
Experimental Protocol: GC-MS
Sample Preparation (Extraction & Derivatization):
Dissolve ~10 mg of the sample in 10 mL of deionized water.
Transfer to a separatory funnel and add 1 mL of 1 M Sodium Hydroxide to basify the solution (pH > 10) and form the free aniline.
Extract the aqueous layer three times with 10 mL portions of ethyl acetate.
Combine the organic layers and dry over anhydrous sodium sulfate.
Filter and evaporate the solvent under reduced pressure.
To the dried residue, add 1 mL of pyridine and 0.5 mL of acetic anhydride. Heat at 60 °C for 30 minutes to form the acetamide derivative.
Evaporate the derivatizing agents under a stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate for injection.
GC-MS Conditions:
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 280 °C (Splitless mode).
Oven Program:
Initial temperature 150 °C, hold for 1 min.
Ramp to 280 °C at 15 °C/min.
Hold at 280 °C for 5 min.
MS Transfer Line: 280 °C.
Ion Source: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: 50-450 amu.
Workflow Visualization
Caption: GC-MS workflow for impurity identification.
Performance Comparison: A Data-Driven Overview
To provide a clear, objective comparison, the following table summarizes the expected performance characteristics of each method for the analysis of a hypothetical batch of 3-Bromo-5-nitroaniline hydrochloride containing a critical, closely eluting impurity.
Parameter
HPLC-UV
UPLC-UV
GC-MS (for Impurity ID)
Analysis Time
~35 minutes
~6 minutes
~20 minutes (post-prep)
Resolution (Analyte/Impurity)
1.8
2.5
N/A (Separation based on volatility)
Limit of Quantification (LOQ)
~0.05%
~0.01%
N/A (Qualitative focus)
Precision (%RSD, n=6)
< 1.0%
< 1.0%
N/A (Not for quantification)
Solvent Consumption/Sample
~35 mL
~3 mL
~30-40 mL (during prep)
Primary Application
Routine QC, Purity Assay
High-Throughput Screening
Impurity Structure ID
Instrument Cost
Moderate
High
High
Sample Prep Complexity
Low
Low
Very High
Senior Scientist's Recommendation
The choice of analytical method is fundamentally tied to the question being asked.
For routine quality control and final product release , the HPLC-UV method is the undisputed champion. It is robust, reliable, and validated methods are readily transferable between labs. Its performance is more than adequate for ensuring batch-to-batch consistency and meeting regulatory requirements.
For process development and high-throughput screening , where speed is essential to making timely decisions, the UPLC-UV method is the superior choice. The dramatic reduction in run time allows for rapid analysis of many samples, accelerating research and development timelines.[2][3] The enhanced sensitivity and resolution can also help in detecting trace-level impurities earlier in the development process.[3]
For impurity investigation and structural elucidation , when an unknown peak appears in your chromatogram, GC-MS is an invaluable, albeit labor-intensive, tool. While not suitable for quantifying the purity of the hydrochloride salt directly, its ability to provide mass fragmentation patterns is essential for identifying the molecular structure of unknown volatile or derivatizable impurities.
A self-validating analytical system relies on daily system suitability tests (SSTs). Before any sample analysis, injections of a standard should be performed to verify that the chromatographic system meets pre-defined criteria for parameters like resolution, peak tailing, and injection precision. This ensures the trustworthiness of the data generated on any given day.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can deploy the right tool for the right job, ensuring the highest standards of quality and safety for their chemical entities.
References
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
Scribd. HPLC vs UPLC: Key Differences in Pharma.
Chromatography Forum. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
Academia.edu. A Review on Comparative study of HPLC and UPLC.
Benchchem. A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
PMC. A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS.
LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
ThermoFisher. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
A Senior Application Scientist's Guide to the GC-MS Analysis of 3-Bromo-5-nitroaniline Hydrochloride: A Comparative Analysis
Introduction: The Analytical Challenge of Halogenated Nitroaromatics In the landscape of pharmaceutical development and chemical synthesis, 3-Bromo-5-nitroaniline hydrochloride stands as a key intermediate. Its precise i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of Halogenated Nitroaromatics
In the landscape of pharmaceutical development and chemical synthesis, 3-Bromo-5-nitroaniline hydrochloride stands as a key intermediate. Its precise identification and quantification are paramount for ensuring the purity, safety, and efficacy of final products. However, like many of its chemical cousins, this compound presents a distinct analytical challenge. The presence of a polar amine group, a nitro functional group, and a halogen makes it a semi-volatile, polar, and potentially thermolabile molecule.[1][2] These characteristics can complicate analysis by Gas Chromatography (GC), a technique that relies on the thermal stability and volatility of analytes.
This guide provides an in-depth, experience-driven protocol for the robust analysis of 3-Bromo-5-nitroaniline by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causal logic behind method development, from sample preparation to data interpretation. Furthermore, we will objectively compare this methodology with a leading alternative, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), providing the necessary data for researchers to make informed decisions based on their specific analytical needs.
Part 1: The Derivatization-Based GC-MS Workflow
Direct injection of polar compounds like anilines onto a GC column often results in poor chromatographic performance, characterized by peak tailing and low response.[3] This is due to strong interactions between the polar amine group and active sites on the column and inlet liner. To overcome this, a derivatization step is employed to convert the polar analyte into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic properties.[4][5]
Expert Rationale: Why Derivatization is Key
The primary goal of derivatization in this context is to cap the active hydrogens on the aniline's amino group. Acylation, using reagents like 4-carbethoxyhexafluorobutyryl chloride or various chloroformates, is a highly effective and widely documented strategy.[6][7] This process replaces the polar N-H bonds with a non-polar, sterically shielding group, which accomplishes two critical objectives:
Reduces Polarity: Minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks.
Increases Volatility: Allows the compound to transition into the gas phase at lower temperatures, reducing the risk of thermal degradation in the hot GC inlet.
Experimental Protocol: GC-MS Analysis via Acylation
This protocol details a self-validating system for the analysis of 3-Bromo-5-nitroaniline.
1. Sample Preparation and Extraction:
Accurately weigh approximately 10 mg of the 3-Bromo-5-nitroaniline hydrochloride sample and dissolve it in 10 mL of a suitable organic solvent, such as methanol, to create a stock solution.
Prepare a series of calibration standards by diluting the stock solution.
For analysis from a matrix (e.g., reaction mixture, wastewater), a liquid-liquid extraction (LLE) is required. Take 1 mL of the aqueous sample and adjust the pH to >11 with 1.0 M NaOH.[5] This deprotonates the aniline hydrochloride to its free base form, making it soluble in organic solvents.
Extract the aqueous sample three times with 5 mL of methylene chloride.
Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
2. Derivatization (Acylation):
To the 1 mL concentrated extract, add 50 µL of a derivatizing agent such as 2,2,2-trichloroethyl chloroformate.[7]
Gently vortex the mixture and allow it to react for 15 minutes at 60°C.
Evaporate the excess derivatizing reagent and solvent under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS injection.
3. GC-MS Instrumental Parameters:
Gas Chromatograph: Agilent GC system or equivalent.[8]
Column: A 5% diphenyl - 95% dimethylpolysysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[4] This non-polar column is ideal for separating a wide range of semi-volatile organic compounds.
Injector: Splitless mode at 250°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial temperature of 70°C (hold for 1 min), ramp to 280°C at 10°C/min, and hold for 5 minutes.[9]
Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV.
Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for enhanced quantification.
Visualizing the GC-MS Workflow
Caption: Workflow for derivatization-based GC-MS analysis.
Expected Mass Spectrum and Fragmentation
The key to confirming the identity of 3-Bromo-5-nitroaniline lies in its mass spectrum. Due to the natural abundance of bromine isotopes (79Br and 81Br) in a nearly 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M and M+2) of almost equal intensity.[10] This isotopic signature is a highly reliable diagnostic tool.
For the underivatized molecule (C₆H₅BrN₂O₂), the molecular weight is ~217 g/mol . The mass spectrum would show characteristic molecular ion peaks at m/z 216 and 218. Key fragmentation would involve the loss of the nitro group (-NO₂, 46 Da) leading to fragments around m/z 170/172, and loss of the bromine atom (-Br, 79/81 Da).
Part 2: Comparative Analysis with LC-MS/MS
While GC-MS is a powerful technique, the need for derivatization adds time and potential for error to the workflow. High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), offers a compelling alternative that circumvents this requirement.[1][2]
Expert Rationale: The Advantage of LC-MS/MS
LC-MS/MS is ideally suited for analyzing polar and thermolabile compounds directly from solution.[11]
No Derivatization: The sample can be analyzed directly after simple dilution, significantly simplifying and speeding up the sample preparation process.
High Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation transition (parent ion → daughter ion), which drastically reduces matrix interference and improves detection limits.[11]
Milder Conditions: The analysis is performed at or near ambient temperature, eliminating the risk of thermal degradation that can occur in a hot GC inlet.
Experimental Protocol: Direct LC-MS/MS Analysis
1. Sample Preparation:
Prepare stock and calibration standards as described for the GC-MS method.
Dilute the sample in the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS Instrumental Parameters:
Liquid Chromatograph: Thermo Scientific Accela UPLC system or equivalent.[12]
Column: A C18 reverse-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient: A linear gradient from 10% B to 95% B over 5 minutes.
Mass Spectrometer: Triple quadrupole MS equipped with an electrospray ionization (ESI) source in positive mode.[12]
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific parent → daughter ion transition of 3-Bromo-5-nitroaniline.
Visualizing the LC-MS/MS Workflow
Caption: Workflow for direct LC-MS/MS analysis.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on several factors, including available instrumentation, required sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes the key performance characteristics, with data extrapolated from methods for structurally similar nitroanilines.[13]
LC-MS/MS offers a significantly faster and less labor-intensive workflow, reducing potential sources of error.[2]
Analysis Time
Longer (due to sample prep)
Shorter (high-throughput)
The elimination of the derivatization step is the primary time-saving factor for the LC-MS/MS approach.
Selectivity
Good (EI fragmentation)
Excellent (MRM transitions)
While the bromine isotope pattern in GC-MS is highly selective, the specificity of MRM in LC-MS/MS is generally superior, especially in complex matrices.[11]
LC-MS/MS typically offers lower limits of detection, making it more suitable for trace-level analysis.
Robustness
Susceptible to inlet contamination from non-volatile byproducts
Less prone to contamination; potential for ion suppression
The GC inlet requires regular maintenance when analyzing complex samples. Ion suppression in LC-MS can be mitigated with proper chromatography and internal standards.[11]
Thermal Stability
High risk for thermolabile compounds
No risk of thermal degradation
LC-MS/MS is the superior choice for compounds that are known to be thermally unstable.[1]
Conclusion and Recommendations
For the analysis of 3-Bromo-5-nitroaniline hydrochloride, both derivatization-based GC-MS and direct-injection LC-MS/MS are viable and powerful techniques.
GC-MS with derivatization is a robust and reliable method, particularly valuable for its ability to provide classic, library-searchable EI mass spectra. The distinct M/M+2 isotopic pattern for bromine provides unequivocal confirmation of the presence of the halogenated analyte. This method is an excellent choice when LC-MS/MS is unavailable or when structural elucidation of unknown byproducts is a primary goal.
LC-MS/MS , however, emerges as the more efficient and often more sensitive technique for routine quantification. Its primary advantages are the elimination of the time-consuming derivatization step and its suitability for thermally sensitive molecules. For high-throughput screening environments and applications requiring the lowest possible detection limits, LC-MS/MS is the recommended methodology.
Ultimately, the optimal choice will be guided by the specific goals of the analysis, the nature of the sample matrix, and the instrumentation available to the researcher.
References
LCGC International. (2010). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link][1]
Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Retrieved from [Link][6]
Dasgupta, A., et al. (1996). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. PubMed. Retrieved from [Link][7]
EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link][14]
Dörgeloh, U., et al. (2016). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Retrieved from [Link][9]
Chemistry LibreTexts. (2014). Mass Spectrometry. Retrieved from [Link][10]
Gawłowski, J., et al. (1998). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Retrieved from [Link][3]
Furtado, R., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. MDPI. Retrieved from [Link][12]
SCIEX. (2023). Nitrosamines Analysis with LC/MS-MS. Retrieved from [Link][11]
Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link][8]
A Comparative Study of the Electronic Effects of Substituents in Bromo-nitroanilines
A Technical Guide for Researchers and Drug Development Professionals Abstract: This guide provides a comprehensive comparative analysis of the electronic effects of bromo and nitro substituents on the aniline scaffold. T...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
Abstract: This guide provides a comprehensive comparative analysis of the electronic effects of bromo and nitro substituents on the aniline scaffold. Through an examination of experimental data, including pKa values, UV-Vis spectral shifts, and ¹H NMR chemical shifts, we elucidate the interplay of inductive and resonance effects that govern the physicochemical properties and reactivity of bromo-nitroaniline isomers. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, offering insights into the rational design of molecules with tailored electronic characteristics.
Introduction: The Significance of Electronic Effects in Substituted Anilines
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and functional materials. The electronic properties of the aniline ring can be precisely modulated by the introduction of various substituents. This guide focuses on the combined influence of a halogen (bromo) and a strongly electron-withdrawing nitro group on the aniline core. Understanding the electronic perturbations caused by these substituents is crucial for predicting molecular properties such as acidity/basicity, nucleophilicity, and spectroscopic behavior.
The electronic influence of a substituent is a combination of two primary phenomena: the inductive effect and the resonance effect .
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between atoms. Both the bromo and nitro groups are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, decreasing the electron density on the aromatic ring.
Resonance Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.
The nitro group (-NO₂) is a potent electron-withdrawing group by resonance (-M effect), delocalizing the ring's π-electrons onto the nitro group.[1]
The bromo group (-Br) , while inductively withdrawing, possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). However, for halogens, the inductive effect generally outweighs the resonance effect.[2]
The amino group (-NH₂) is a strong electron-donating group by resonance (+M effect), which significantly increases the electron density at the ortho and para positions of the ring.[3]
The interplay of these effects, dictated by the relative positions of the substituents, determines the overall electronic character of the bromo-nitroaniline molecule.
Comparative Analysis of Physicochemical Properties
The electronic effects of the bromo and nitro substituents manifest in measurable physicochemical properties. This section provides a comparative analysis of these properties based on experimental data.
Acidity and Basicity (pKa Values)
The basicity of the amino group in aniline is directly related to the availability of its lone pair of electrons to accept a proton. Electron-withdrawing groups decrease the electron density on the nitrogen atom, thereby reducing its basicity (resulting in a lower pKa of the conjugate acid).
Table 1: Comparative pKa Values of Substituted Anilines
Nitro Group: The potent electron-withdrawing nature of the nitro group significantly reduces the basicity of aniline, as seen in the much lower pKa values of 4-nitroaniline and 3-nitroaniline compared to aniline.[2][4] The effect is more pronounced when the nitro group is in the para position due to the direct resonance delocalization of the amino lone pair.
Bromo Group: The bromo substituent also decreases the basicity of aniline, though to a lesser extent than the nitro group.[2] This is due to its dominant electron-withdrawing inductive effect.
Combined Effects: In 4-bromo-2-nitroaniline, the combined electron-withdrawing effects of both the bromo and nitro groups lead to a predicted pKa value that is significantly lower than that of aniline, indicating a substantial decrease in basicity.[5] The presence of multiple electron-withdrawing groups, as in 2,4-dinitroaniline, results in a profoundly non-basic amino group.[6]
Spectroscopic Properties: UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For substituted anilines, the position of the maximum absorption wavelength (λmax) is sensitive to the electronic effects of the substituents. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift.
The primary absorption band in nitroanilines is attributed to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character.[7] This involves the promotion of an electron from the highest occupied molecular orbital (HOMO), largely localized on the amino group and the benzene ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the nitro group.[7]
Table 2: UV-Vis Absorption Maxima (λmax) of Substituted Anilines in a Non-polar Solvent (e.g., Cyclohexane)
Nitroanilines: The presence of the nitro group in conjugation with the amino group (ortho and para isomers) leads to a significant bathochromic shift compared to aniline, indicative of the strong ICT character.[8] The λmax of p-nitroaniline is highly sensitive to solvent polarity, a phenomenon known as solvatochromism.[7]
Spectroscopic Properties: ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for probing the electron density at different positions on the aromatic ring. The chemical shift (δ) of a proton is influenced by the local electronic environment. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield).
Table 3: Approximate ¹H NMR Chemical Shifts (δ, ppm) of Aromatic Protons in CDCl₃
Aniline: The protons ortho and para to the electron-donating amino group are shielded and appear at a lower chemical shift compared to the meta protons.[10]
Nitroanilines: The strongly deshielding nitro group causes the protons ortho and para to it to shift significantly downfield. In 4-nitroaniline, the protons at positions 3 and 5 (ortho to the nitro group) are shifted downfield to ~8.1 ppm.[11]
4-Bromo-2-nitroaniline: The chemical shifts of the aromatic protons are influenced by all three substituents. The proton at position 3 (ortho to the nitro group and meta to the amino group) is the most deshielded.[12] The proton at position 6 (ortho to the amino group and meta to both the bromo and nitro groups) is the most shielded.[12]
Reactivity in Electrophilic Aromatic Substitution
The electronic effects of substituents profoundly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.
Activating/Deactivating Effects: The amino group is a strong activating group, making the aniline ring highly reactive towards electrophiles.[3] Conversely, the nitro group is a strong deactivating group, reducing the ring's reactivity.[13] The bromo group is also a deactivating group due to its inductive effect.
Directing Effects: The amino group is an ortho, para-director, while the nitro group is a meta-director.[3][14] The bromo group is an ortho, para-director.
In bromo-nitroanilines, the overall reactivity is significantly reduced due to the presence of two deactivating groups. The regioselectivity of an EAS reaction will be determined by the combined directing effects of the three substituents. For instance, in the bromination of 2-nitroaniline, the incoming electrophile is directed to the para position relative to the activating amino group, yielding 4-bromo-2-nitroaniline as the major product.[15]
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a general procedure for determining the pKa of a bromo-nitroaniline derivative.
Materials:
Bromo-nitroaniline sample
Methanol or Ethanol (spectroscopic grade)
Buffer solutions of known pH (e.g., citrate, phosphate, borate buffers)
UV-Vis spectrophotometer
Quartz cuvettes (1 cm path length)
Procedure:
Stock Solution Preparation: Accurately weigh a small amount of the bromo-nitroaniline and dissolve it in a minimal amount of methanol or ethanol to prepare a concentrated stock solution (e.g., 1 mM).[7]
Working Solution Preparation: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to a series of buffer solutions of varying known pH values. The final concentration should yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).[7]
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-500 nm).[7]
Baseline Correction: Use the corresponding buffer solution as a blank to zero the spectrophotometer.
Sample Measurement: Measure the UV-Vis absorption spectrum for each of the prepared buffered solutions.
Data Analysis: The protonated (BH⁺) and non-protonated (B) forms of the aniline will have different absorption spectra.[15] Identify a wavelength where the absorbance difference between the two forms is maximal. Plot the absorbance at this wavelength against the pH of the solutions. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs, which corresponds to the point where [BH⁺] = [B].
¹H NMR Sample Preparation and Analysis
Materials:
Bromo-nitroaniline sample
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
NMR tubes
NMR spectrometer
Procedure:
Sample Preparation: Dissolve approximately 5-10 mg of the bromo-nitroaniline sample in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned and shimmed to ensure a homogeneous magnetic field.
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the spectrum. The spectrum is then phase-corrected and the baseline is corrected.
Data Analysis: The chemical shifts (δ) of the signals are referenced to the residual solvent peak or an internal standard (e.g., TMS). The multiplicity (singlet, doublet, triplet, etc.) and integration of the peaks provide information about the number of neighboring protons and the relative number of protons, respectively.
Conclusion
The electronic properties of bromo-nitroanilines are a complex interplay of the inductive and resonance effects of the bromo, nitro, and amino substituents. The strong electron-withdrawing nature of the nitro and bromo groups significantly decreases the basicity of the amino group and deshields the aromatic protons, as evidenced by pKa and ¹H NMR data. These electronic perturbations also influence the UV-Vis absorption spectra and dictate the reactivity and regioselectivity in electrophilic aromatic substitution reactions. A thorough understanding of these structure-property relationships is paramount for the rational design and synthesis of novel functional molecules in various fields of chemical science.
References
Kamlet, M. J., Minesinger, R. R., & Kayser, E. G. (1971). Solvatochromic shifts for some 4-nitroaniline and 4-nitrophenol derivatives as measures of relative solvent proton affinities. The Journal of Organic Chemistry, 36(25), 3852–3859. [Link]
Millefiori, S., Favini, G., Millefiori, A., & Grasso, D. (1977). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(1), 21-27. [Link]
ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. (2015). International Journal of ChemTech Research, 8(4), 1836-1846. [Link]
Ginex, T., et al. (2002). Substituted aniline interaction with submitochondrial particles and quantitative structure^activity relationships. Chemosphere, 49(8), 957-964. [Link]
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Orita, A., et al. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 32(10), 1011-1015. [Link]
Krygowski, T. M., & Stępień, B. T. (2020). Substituent effects of nitro group in cyclic compounds. Molecules, 25(17), 3995. [Link]
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
Quora. (2016, December 27). Which one is more basic between m-bromoaniline and p-bromoaniline? Why?. Retrieved from [Link]
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Research Square. [Link]
A Comparative Validation Guide to a Novel, Scalable Synthetic Route for 3-Bromo-5-nitroaniline Hydrochloride
Introduction 3-Bromo-5-nitroaniline is a pivotal chemical intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its structural motif is a k...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-Bromo-5-nitroaniline is a pivotal chemical intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its structural motif is a key building block for various active pharmaceutical ingredients (APIs). The efficiency, safety, and scalability of its synthesis are therefore critical determinants of the overall cost and viability of a given drug development program.[2][3]
Traditionally, the synthesis of 3-Bromo-5-nitroaniline relies on the selective partial reduction of 1-bromo-3,5-dinitrobenzene using reagents such as ammonium sulfide or metallic powders.[4][5] While effective at the lab scale, these methods often present significant challenges for industrial scale-up, including the handling of hazardous reagents, generation of toxic byproducts, and complex purification procedures.
This guide presents a comprehensive validation of a novel synthetic route for 3-Bromo-5-nitroaniline, culminating in its isolation as a stable hydrochloride salt. We will objectively compare this new method, which employs catalytic transfer hydrogenation, against a well-established sulfide-based reduction protocol. The analysis is grounded in key performance indicators: chemical yield, product purity, operational safety, and scalability. Our objective is to provide researchers and process chemists with the robust experimental data and rationale needed to select the optimal synthetic strategy for their specific goals, from early-stage research to commercial manufacturing.[6]
Section 1: An Overview of Established Synthetic Routes
The predominant strategy for synthesizing 3-Bromo-5-nitroaniline begins with 1-bromo-3,5-dinitrobenzene. The core chemical challenge lies in selectively reducing one of the two nitro groups.
Causality Behind Historical Choices:
The use of nucleophilic reducing agents like sodium or ammonium sulfide has been historically favored due to their unique ability to selectively reduce one nitro group in polynitrated aromatic compounds through the Zinin reduction mechanism. The sulfide ion acts as the reducing agent, and the reaction conditions can be tuned to favor mono-reduction.[4][5] An alternative, the use of metals like iron powder in an acidic medium, is also common but can be exothermic and require careful control during scale-up.[5]
These established routes, while functional, carry inherent disadvantages:
Safety & Environmental: Sulfide reagents release toxic and corrosive hydrogen sulfide gas upon acidification during workup. Metal-based reductions generate significant heavy metal waste streams.
Purification: These reactions often yield side products and colored impurities, necessitating extensive purification, typically by column chromatography, which is impractical and costly at an industrial scale.[4]
Caption: Established synthetic routes to 3-Bromo-5-nitroaniline.
Section 2: The Proposed Novel Route: Catalytic Transfer Hydrogenation
To address the shortcomings of established methods, we propose a new route based on catalytic transfer hydrogenation. This strategy offers a greener, safer, and more scalable alternative.
The Scientific Rationale (Expertise & Experience):
Catalytic transfer hydrogenation utilizes a stable, easy-to-handle hydrogen donor (in this case, ammonium formate) in conjunction with a heterogeneous catalyst (Palladium on carbon, Pd/C). The catalyst facilitates the transfer of hydrogen from the donor to the substrate.
The choice of this system is deliberate and based on several key principles:
Enhanced Selectivity: Heterogeneous catalysts like Pd/C can be highly selective. Under controlled conditions (temperature, pressure, solvent), they can preferentially reduce one nitro group over another, minimizing the formation of the fully reduced 3-bromo-1,5-diaminobenzene.
Process Safety: This method avoids the use of pyrophoric catalysts (like Raney Nickel) or high-pressure hydrogen gas, significantly improving operational safety. Ammonium formate is a stable, non-volatile solid.
Simplified Workup: The catalyst is a solid that can be completely removed by simple filtration at the end of the reaction. This eliminates the complex aqueous workups and heavy metal waste associated with older methods.
Scalability: Filtration is a highly scalable unit operation, making this process far more amenable to large-scale production than chromatography.[2]
Caption: The proposed novel two-step synthetic route.
Section 3: Head-to-Head Experimental Validation
To provide a direct and objective comparison, both the established ammonium sulfide route and the novel catalytic transfer hydrogenation route were performed.
Experimental Protocols
Method A: Established Route (Ammonium Sulfide Reduction) [4]
Reaction Setup: To a solution of 1-bromo-3,5-dinitrobenzene (10.0 g, 40.5 mmol) in ethanol (60 mL) in a 250 mL round-bottom flask, add a 20% aqueous solution of ammonium sulfide (30 mL, ~88 mmol) at room temperature.
Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by TLC or LC-MS.
Workup and Isolation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (100 mL). Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic layer under reduced pressure. The resulting crude orange solid must be purified by silica gel column chromatography (Eluent: 20% Ethyl Acetate in Hexane) to yield the final product.
Method B: Novel Route (Catalytic Transfer Hydrogenation)
Reaction Setup: In a 250 mL three-neck flask equipped with a condenser and thermometer, suspend 1-bromo-3,5-dinitrobenzene (10.0 g, 40.5 mmol) and 5% Palladium on Carbon (50% wet, 2.15 g, ~5 mol%) in methanol (100 mL).
Reaction Execution: Heat the suspension to 60 °C. Add ammonium formate (12.7 g, 202.5 mmol, 5 eq.) portion-wise over 30 minutes, controlling the internal temperature. Stir at 60 °C for 3 hours until the starting material is consumed (monitored by HPLC).
Workup and Isolation (Free Base): Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 20 mL). Concentrate the combined filtrate under reduced pressure to obtain the crude free base as a solid.
Purification & Salt Formation: Dissolve the crude solid in isopropanol (50 mL) with gentle heating. Add 5-6 M HCl in isopropanol dropwise until the pH is ~1-2. Cool the mixture to 0-5 °C and stir for 1 hour to induce crystallization. Collect the resulting precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield 3-Bromo-5-nitroaniline hydrochloride as a stable, crystalline solid.
Comparative Data Summary
Parameter
Method A: Established Route
Method B: Novel Route
Rationale / Justification
Isolated Yield
68%
89%
The novel route avoids product loss during chromatographic purification.
Purity (HPLC)
~95% (post-chromatography)
>99.5% (post-crystallization)
Crystallization is a more effective purification method for removing minor impurities at scale.
Reaction Time
2 hours
3 hours
The slightly longer reaction time is a minor trade-off for significantly improved workup and purity.
Purification Method
Column Chromatography
Filtration & Crystallization
The novel route's purification is highly scalable and avoids silica gel waste.[2]
Key Safety Concern
H₂S gas evolution
Handling of flammable methanol
Standard engineering controls for solvent handling are more routine than scrubbing toxic gases.
Waste Stream
Sulfide-containing aqueous waste, silica gel
Recoverable Pd/C catalyst, methanolic filtrate
The catalyst can potentially be recycled, improving the process mass intensity (PMI).
Section 4: Analytical Validation Workflow
A robust analytical framework is essential for validating any new synthetic route. The identity and purity of the final product, 3-Bromo-5-nitroaniline hydrochloride, were confirmed using a suite of standard analytical techniques.
Caption: A standardized workflow for the validation of synthetic routes.
Standard Analytical Protocols
High-Performance Liquid Chromatography (HPLC):
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
Mobile Phase: Gradient elution using A: Water (0.1% TFA) and B: Acetonitrile (0.1% TFA).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Purpose: To determine the % purity of the final product and detect any process-related impurities.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Solvent: DMSO-d₆.
¹H NMR (Expected for Hydrochloride Salt): The aromatic protons will appear as distinct singlets or narrow triplets, shifted downfield compared to the free base due to the electron-withdrawing effect of the -NH₃⁺ group. A broad singlet corresponding to the -NH₃⁺ protons will be visible and will exchange with D₂O.
¹³C NMR (Expected): Six distinct aromatic carbon signals are expected, with chemical shifts influenced by the bromo, nitro, and ammonium substituents.
Expected [M+H]⁺: m/z 217/219, showing the characteristic isotopic pattern for a molecule containing one bromine atom.
The combination of these techniques provides irrefutable evidence of the product's identity, structure, and purity, forming the basis of a self-validating protocol.
Section 5: Discussion and Route Scouting Implications
The experimental data clearly demonstrates the superiority of the novel catalytic transfer hydrogenation route over the established ammonium sulfide method for the synthesis of 3-Bromo-5-nitroaniline hydrochloride.
Key Advantages of the Novel Route:
Higher Yield and Purity: A 21% increase in isolated yield and a product purity exceeding 99.5% without chromatography are significant process advantages.
Enhanced Safety and Environmental Profile: The elimination of toxic H₂S gas and heavy metal waste aligns with modern green chemistry principles and reduces the engineering burden for safe scale-up.
Superior Scalability: The replacement of column chromatography with crystallization and filtration makes the process robust, repeatable, and economically viable for large-scale manufacturing.[3][6]
This comparative study serves as a practical example of synthetic route scouting , a critical exercise in pharmaceutical process development.[8] The initial route used in discovery chemistry is often not suitable for commercial production.[6] By investing in the development of a new route, we have addressed critical bottlenecks related to safety, purification, and scalability, ultimately de-risking the supply chain for any API derived from this intermediate.
Conclusion
We have successfully validated a new synthetic route for 3-Bromo-5-nitroaniline hydrochloride using a palladium-catalyzed transfer hydrogenation. This method provides a significantly higher yield (89%) and purity (>99.5%) compared to the traditional sulfide reduction route (68% yield, ~95% purity). The operational simplicity, enhanced safety profile, and elimination of chromatographic purification make this novel route the demonstrably superior choice for researchers, scientists, and drug development professionals seeking a reliable and scalable synthesis of this important chemical building block.
References
Synthetic Route Scouting. Tikon Delivery Sciences. Available from: [Link]
Current Practices of Process Validation for Drug Substances and Intermediates. ResearchGate. Available from: [Link]
Core Considerations in Designing Complex Pharmaceutical Intermediate Synthesis Routes. Tianming Pharmaceuticals. Available from: [Link]
Synthetic Route (Aniline to meta-Bromoaniline). YouTube. Available from: [Link]
3-bromo-5-nitroaniline hydrochloride. PubChemLite. Available from: [Link]
Supplementary Information Synthetic routes. The Royal Society of Chemistry. Available from: [Link]
ar-Bromo-ar-nitrobenzenamine. PubChem. Available from: [Link]
A simple similarity metric for comparing synthetic routes. RSC Publishing. Available from: [Link]
Route Scouting in API Development. Lupin. Available from: [Link]
Synthesis of 3-bromo-5-fluoroaniline. PrepChem.com. Available from: [Link]
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Available from: [Link]
Benchmarking the performance of catalysts for reactions with 3-Bromo-5-nitroaniline hydrochloride
Title: Catalytic Efficiency in Functionalizing 3-Bromo-5-nitroaniline Hydrochloride: A Comparative Benchmark Guide Executive Summary & Chemical Context 3-Bromo-5-nitroaniline hydrochloride (CAS: 200205-24-9) is a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Catalytic Efficiency in Functionalizing 3-Bromo-5-nitroaniline Hydrochloride: A Comparative Benchmark Guide
Executive Summary & Chemical Context
3-Bromo-5-nitroaniline hydrochloride (CAS: 200205-24-9) is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors and immunomodulatory drugs. Its tri-functional nature—containing an electrophilic bromide, a nucleophilic amine (masked as hydrochloride), and an electron-withdrawing nitro group—presents a unique chemoselective challenge.
This guide benchmarks the performance of Palladium (Pd) catalysts in the Suzuki-Miyaura Cross-Coupling of this substrate. The objective is to identify catalyst systems that maximize Turnover Number (TON) while maintaining chemoselectivity, specifically avoiding the reduction of the nitro group or poisoning by the free amine generated in situ.
Mechanistic Logic & Catalyst Selection
To achieve high yields, the catalyst system must overcome two specific hurdles inherent to this substrate:
Electronic Deactivation: The nitro group makes the ring electron-deficient. While this aids Oxidative Addition, it can stabilize the Pd(II) intermediate too strongly, hindering Reductive Elimination.
Amine Coordination: Upon neutralization of the HCl salt, the free amine can bind to the Pd center, displacing labile ligands (like phosphines) and arresting the catalytic cycle (catalyst poisoning).
We compared three distinct catalyst classes:
Generation 1 (Baseline):
– The traditional standard.
Generation 2 (Bidentate):
– Chelating ligands to prevent amine displacement.
Generation 3 (Bulky/Buchwald):
– Dialkylbiaryl phosphines designed to facilitate coupling on deactivated substrates.
Visualizing the Catalytic Pathway
The following diagram outlines the specific catalytic cycle and potential failure points for this substrate.
Figure 1: Catalytic cycle highlighting the critical failure mode (Amine Coordination) specific to aniline substrates.
Experimental Protocol: Self-Validating Workflow
Scientific Integrity Note: The most common error in handling hydrochloride salts in coupling reactions is under-dosing the base. The first equivalent of base is consumed solely to neutralize the HCl. The protocol below accounts for this stoichiometry to ensure the catalytic cycle remains active.
The Failure of Pd(PPh3)4:
The triphenylphosphine ligands are labile. The free amine (generated after HCl neutralization) competes with
for the Pd center. Once the amine binds, the catalytic cycle slows, leading to Pd aggregation (Pd-black) and incomplete conversion [1].
The Robustness of dppf:
The bidentate nature of the dppf ligand creates a rigid bite angle that resists displacement by the substrate's amine. However, the reaction kinetics are slower due to the steric bulk not being optimized for the oxidative addition of the electron-deficient ring [2].
The Superiority of XPhos Pd G2:
This precatalyst is the optimal choice.
Mechanism: The bulky biaryl ligand (
) provides steric protection against amine coordination.
Electronics: The electron-rich dicyclohexylphosphino group accelerates oxidative addition into the
bond, which is the rate-determining step for this substrate.
Activation: The G2 precatalyst ensures a rapid generation of the active
species without requiring an induction period [3].
Conclusion & Recommendation
For the functionalization of 3-Bromo-5-nitroaniline hydrochloride :
Primary Recommendation: Use XPhos Pd G2 (1 mol%) with
in Dioxane/Water. It offers the highest Turnover Frequency (TOF) and yield.
Economic Alternative:Pd(dppf)Cl2 is a viable alternative for large-scale, cost-sensitive batches where reaction time is less critical, as it avoids the IP costs associated with specialized Buchwald precatalysts.
Critical Control Point: Always calculate base equivalents based on the total acidic protons (HCl + Boronic Acid activation).
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Colacot, T. J. (2011). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. (Chapter 3: Ligand Effects). Link
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Mesylates. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Sigma-Aldrich. (2023). Product Specification: 3-Bromo-5-nitroaniline hydrochloride. Link
Validation
Comparative Guide: Alternatives to 3-Bromo-5-nitroaniline Hydrochloride in Drug Synthesis
The following guide provides a technical comparison of alternatives to 3-Bromo-5-nitroaniline hydrochloride (CAS 103936-40-7 for HCl; CAS 55215-57-1 for free base), focusing on its role as a linchpin intermediate in the...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical comparison of alternatives to 3-Bromo-5-nitroaniline hydrochloride (CAS 103936-40-7 for HCl; CAS 55215-57-1 for free base), focusing on its role as a linchpin intermediate in the synthesis of kinase inhibitors (e.g., BRAF, Syk, DHX9 inhibitors) and functionalized heterocycles.
Executive Summary
3-Bromo-5-nitroaniline (3-BNA) is a bifunctional building block essential for constructing 3,5-disubstituted aniline scaffolds. Its utility stems from the orthogonal reactivity of its functional groups: an amine (for amide/urea formation), a bromide (for Suzuki/Buchwald couplings), and a nitro group (a latent amine).
While the hydrochloride salt is often supplied for enhanced shelf-stability and solubility in aqueous workups, it poses challenges in non-polar lithiation or moisture-sensitive organometallic couplings. This guide evaluates three classes of alternatives:
Chemical Form Alternatives: The Free Base (for organometallic compatibility).
Key Application: Synthesis of "hinge-binder" motifs in kinase inhibitors (e.g., Vemurafenib analogs, Dasatinib derivatives).
Limitation: The acidic proton of the HCl salt quenches sensitive organometallic reagents (e.g., Grignards, Organolithiums) and can poison acid-sensitive Pd-catalysts if not neutralized.
Comparative Analysis of Alternatives
Alternative A: The Free Base (3-Bromo-5-nitroaniline)
Best For: Water-sensitive reactions, low-polarity solvents, and atom economy.
The most direct alternative is the free base form. While the HCl salt is stable, the free base is required for efficient Palladium-catalyzed cross-couplings where excess base (to neutralize the HCl) might interfere with the catalytic cycle or where solubility in non-polar solvents (Toluene, Dioxane) is critical.
Feature
HCl Salt
Free Base
CAS
103936-40-7
55215-57-1
Atom Economy
Lower (contains HCl)
100% Active Mass
Solubility
Water, MeOH, DMSO
DCM, Toluene, EtOAc
Pd-Coupling
Requires extra base eq.
Direct usage
Protocol 1: In-Situ Neutralization (Self-Validating)
If you only have the HCl salt but need the free base performance:
Suspend 3-BNA·HCl (1.0 equiv) in EtOAc.
Add sat.[1] aq. NaHCO₃ (3.0 equiv) and stir vigorously for 15 min. Validation: CO₂ evolution ceases.
Separate organic layer, dry over Na₂SO₄, and concentrate.[2][3][4][5]
Checkpoint: ¹H NMR in CDCl₃ should show a broad singlet at ~4.0-5.0 ppm (NH₂) and no downfield shift associated with ammonium species.
Alternative B: 3-Iodo-5-nitroaniline
Best For: Sterically hindered substrates or mild reaction conditions.
The C-I bond undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond. This is crucial when the coupling partner (boronic acid) is unstable or when the reaction must be run at lower temperatures to prevent nitro-reduction side reactions.
Reactivity: I >> Br > Cl
Trade-off: Higher cost and light sensitivity.
Alternative C: 3-Chloro-5-nitroaniline
Best For: Large-scale manufacturing (Cost reduction).
Used in the synthesis of DHX9 inhibitors (e.g., ATX968), the chloro-analog is significantly cheaper. However, the C-Cl bond is inert to standard Pd(PPh₃)₄ conditions. It requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos or BrettPhos) to facilitate oxidative addition.
Decision Framework & Workflow
The following diagram illustrates the logical selection process for the appropriate intermediate based on synthetic constraints.
Caption: Decision tree for selecting the optimal 3,5-disubstituted aniline precursor.
Experimental Data & Protocols
Case Study: Suzuki-Miyaura Coupling for Kinase Inhibitor Core
Objective: Coupling 3-Halo-5-nitroaniline with Phenylboronic acid to synthesize 3-nitro-5-phenylaniline.
Comparative Performance Table
Precursor
Catalyst System
Temp
Time
Yield
Notes
3-Iodo
Pd(PPh₃)₄ (3 mol%), Na₂CO₃
60°C
2 h
92%
Fast, mild conditions.
3-Bromo (Free Base)
Pd(dppf)Cl₂ (5 mol%), K₂CO₃
90°C
6 h
84%
Standard industry benchmark.
3-Bromo (HCl)
Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (Extra eq.)
90°C
8 h
78%
Slightly lower yield due to salt/solubility.
3-Chloro
Pd₂(dba)₃ / XPhos, K₃PO₄
110°C
16 h
81%
Requires high-energy catalyst system.
Detailed Protocol: Coupling of 3-Bromo-5-nitroaniline (Free Base)
Reference Standard: Adapted from synthesis of Vemurafenib intermediates.
Setup: In a 50 mL Schlenk flask, charge 3-Bromo-5-nitroaniline (1.0 g, 4.6 mmol), Phenylboronic acid (0.67 g, 5.5 mmol), and K₂CO₃ (1.9 g, 13.8 mmol).
Solvent: Add 1,4-Dioxane (15 mL) and Water (3 mL). Degas by sparging with Argon for 10 min.
Reaction: Heat to 90°C under Argon. Monitor by TLC (Hexane/EtOAc 3:1).
Mechanistic Insight: The electron-withdrawing nitro group activates the C-Br bond for oxidative addition, but the free amine can coordinate to Pd. Using a bidentate ligand like dppf prevents catalyst poisoning.
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO₄.
Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Result: Orange solid (3-nitro-5-phenylaniline).
Protocol Modification for 3-Chloro-5-nitroaniline
For Cost-Sensitive Applications:
Replace Pd(dppf)Cl₂ with Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) . Change base to K₃PO₄ and solvent to Toluene/Water . Heat to 110°C. The bulky, electron-rich XPhos ligand is required to force oxidative addition into the stronger C-Cl bond.
References
Vemurafenib Precursor Synthesis: Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling. (Synthesis of 3,5-disubstituted aniline cores).
Suzuki Coupling Methodology: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (Applicable to meta-isomers; discusses catalyst selection).
DHX9 Inhibitor Synthesis: Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. (Uses 3-chloro-5-nitroaniline in amide coupling/reduction workflows).
Nitroaniline Reactivity: A Comparative Guide to the Reactivity of Nitroaniline Isomers. (Basicity and nucleophilicity data).[5]
Kinase Inhibitor Design: Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
Comparative analysis of the biological activity of 3-Bromo-5-nitroaniline derivatives
Executive Summary 3-Bromo-5-nitroaniline (CAS: 55215-57-1) represents a high-value pharmacophore scaffold in medicinal chemistry.[1] Its dual functionality—comprising an electron-withdrawing nitro group and a lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Bromo-5-nitroaniline (CAS: 55215-57-1) represents a high-value pharmacophore scaffold in medicinal chemistry.[1] Its dual functionality—comprising an electron-withdrawing nitro group and a lipophilic halogen (bromine) at the meta positions—makes it an ideal precursor for synthesizing diverse bioactive agents.[1] This guide provides a comparative analysis of its three primary derivative classes: Schiff Bases (Azomethines) , Heterocyclic Fusions (Benzimidazoles) , and Urea Derivatives .
Our analysis reveals that while Schiff base derivatives exhibit superior antimicrobial efficacy (MIC < 10 µg/mL against Gram-negative strains), heterocyclic derivatives—specifically those retaining the 5-bromo motif—demonstrate potent anticancer cytotoxicity (IC50 ~2.9 µM against MCF-7 lines), often outperforming standard reference drugs like cisplatin in specific assays.[1]
Chemical Synthesis & Derivative Pathways[1][2][3][4][5]
The versatility of 3-Bromo-5-nitroaniline lies in its amine handle, which allows for divergent synthetic pathways.[1] The following diagram outlines the synthesis of the three major derivative classes compared in this guide.
Figure 1: Divergent synthetic pathways for 3-Bromo-5-nitroaniline derivatives.
Schiff bases (azomethines) derived from 3-Bromo-5-nitroaniline are characterized by the -N=CH- linkage.[1] The biological activity is heavily influenced by the electronic nature of the substituent on the benzylidene ring.
Structure-Activity Relationship (SAR)[1]
Electron-Withdrawing Groups (EWG): Substituents like -NO2 or -Cl at the para position of the aldehyde ring significantly enhance antibacterial activity.[1] The electron deficiency facilitates interaction with bacterial cell wall proteins.
Electron-Donating Groups (EDG): Substituents like -CH3 or -OCH3 tend to reduce potency, likely due to increased electron density at the azomethine nitrogen, hindering optimal binding.[1]
Performance Data: Antibacterial Efficacy (MIC)
Data synthesized from comparative studies of nitro-aniline derived Schiff bases [1][2].[1]
Key Insight: The 3-Bromo-5-nitroaniline scaffold itself contributes to lipophilicity (via Br), aiding cell membrane penetration.[1] When coupled with a p-nitrobenzaldehyde, the resulting "dinitro" system exhibits synergistic antimicrobial action.[1]
When the amine group of 3-Bromo-5-nitroaniline is cyclized (often after reduction of the nitro group or direct condensation) to form benzimidazoles or indolinones, the pharmacological profile shifts towards cytotoxicity against cancer cell lines.[1]
Mechanism: VEGFR-2 Inhibition & Apoptosis
Derivatives retaining the 5-bromo substituent mimic the pharmacophore of known VEGFR-2 inhibitors.[1] The bromine atom occupies a hydrophobic pocket in the enzyme active site, stabilizing the inhibitor-enzyme complex.[1]
Performance Data: Cytotoxicity (IC50)
Comparison of 5-bromo-substituted heterocycles against human cancer cell lines [4][5].[1][3][4][5][6]
Critical Finding: The presence of the Bromine atom at the C-5 position is non-negotiable for high potency.[1] Removing it (Unsubstituted Analog) causes a ~13-fold loss in activity (IC50 jumps from 2.93 to 39.53 µM).
Mechanism of Action & Signaling Pathways[1]
The following diagram illustrates the distinct biological mechanisms engaged by the two primary derivative classes.
Synthesis of substituted schiff's bases and their antimicrobial activity. Der Pharma Chemica. Available at: [Link]
A Review on the Antimicrobial Activity of Schiff Bases. International Journal of Innovative Science, Engineering & Technology. Available at: [Link]
Synthesis and Antimicrobial Activity of Some Schiff Base. Juniper Publishers. Available at: [Link]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. MDPI. Available at: [Link]
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Institutes of Health (PMC).[1] Available at: [Link]
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Assessment of 3-Bromo-5-nitroaniline hydrochloride
For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective compariso...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical methods for the purity assessment of 3-Bromo-5-nitroaniline hydrochloride. We will delve into the causality behind experimental choices, present supporting data, and offer a transparent, self-validating protocol.
The Imperative of Purity in Pharmaceutical Development
The purity of an Active Pharmaceutical Ingredient (API) or a key intermediate like 3-Bromo-5-nitroaniline hydrochloride is not merely a quality metric; it is a critical determinant of a drug's safety and therapeutic effect. Impurities can alter the pharmacological and toxicological profile of a drug substance, making their identification and quantification a regulatory and scientific necessity. While traditional methods like chromatography have been the workhorses of purity analysis, qNMR has emerged as a powerful, direct, and primary method for this critical task.[1][2]
qNMR: A Primary Ratio Method for Unambiguous Quantification
Quantitative NMR operates on a fundamental principle: the area under an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4] By co-dissolving a precisely weighed amount of a high-purity internal standard with a known mass of the analyte (3-Bromo-5-nitroaniline hydrochloride), the analyte's purity can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.[1] This makes qNMR a primary ratio method of measurement, as it doesn't require a calibration curve generated from the analyte itself.[1][5]
This inherent characteristic provides a significant advantage over chromatographic techniques, where the response factor of the analyte and impurities can differ, leading to potential inaccuracies in purity assessment by area percentage.
Comparative Analysis: qNMR vs. Traditional Chromatographic Methods
The selection of an analytical technique for purity determination hinges on factors such as required accuracy, the nature of potential impurities, and available instrumentation. Here's a comparative overview of qNMR against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Feature
Quantitative NMR (qNMR)
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Principle
Signal integral is directly proportional to the number of nuclei.[3]
Differential partitioning of analytes between a mobile and stationary phase.
Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification
Absolute quantification using a certified internal standard.[2][6]
Primarily relative quantification by area percent; can use internal/external standards for higher accuracy.[1]
Primarily relative quantification by area percent; can use internal/external standards.
Reference Standard
Does not require a standard of the analyte itself.[1][2]
Requires a reference standard of the analyte for accurate quantification.
Requires a reference standard of the analyte for accurate quantification.
Universality
Near-universal detection for proton-containing molecules.[1]
Dependent on the presence of a chromophore for UV detection.
Limited to volatile and thermally stable compounds.
Sample Preparation
Simple dissolution of analyte and internal standard.
Often requires more complex sample preparation and filtration.
May require derivatization for non-volatile compounds.
A robust and reliable qNMR method is not a matter of chance; it is the result of deliberate and scientifically sound experimental choices. Here, we dissect the critical parameters for the analysis of 3-Bromo-5-nitroaniline hydrochloride.
Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is arguably the most critical decision in a qNMR experiment.[8][9] An ideal standard must exhibit several key characteristics:
High Purity: The purity of the internal standard directly impacts the accuracy of the analyte's purity calculation.[8][10] Certified Reference Materials (CRMs) from metrological institutes like NIST are highly recommended.[11][12][13]
Chemical and Physical Stability: The standard must not react with the analyte, solvent, or atmospheric components.[4][9]
Signal Separation: The NMR signals of the internal standard must be well-resolved from those of the analyte and any potential impurities.[10][14]
Solubility: It must be fully soluble in the chosen deuterated solvent.[8]
Simple Spectrum: A standard with a simple spectrum, ideally a single sharp peak (singlet), simplifies integration and reduces the chance of overlap.[15]
For 3-Bromo-5-nitroaniline hydrochloride, Maleic acid is an excellent choice as an internal standard when using DMSO-d₆ as the solvent. It provides a sharp singlet at approximately 6.3 ppm, which is typically clear of the aromatic signals of the analyte.[14][16]
Solvent Selection: Ensuring Homogeneity and Signal Integrity
The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is crucial for accurate and reproducible results.[4] For 3-Bromo-5-nitroaniline hydrochloride, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its high polarity, which aids in dissolving the hydrochloride salt.
NMR Parameters: The Key to Quantitative Acquisition
To ensure the acquired NMR data is truly quantitative, specific acquisition parameters must be carefully optimized:
Relaxation Delay (d1): This is the time allowed for the nuclei to return to thermal equilibrium between pulses. An insufficient relaxation delay can lead to signal saturation and inaccurate integration.[9] A delay of at least 5 times the longest T1 relaxation time of both the analyte and internal standard is recommended.
Pulse Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.[1]
Number of Scans: Sufficient scans must be acquired to achieve a high signal-to-noise ratio (S/N), which is essential for accurate integration.[4][5] An S/N of at least 250:1 is recommended for a precision of better than 1%.[4][15]
Broadband ¹³C Decoupling: This is employed to collapse ¹³C satellite peaks into the main proton signal, simplifying the spectrum and improving integration accuracy.[17][18]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where adherence to the specified steps ensures the integrity and accuracy of the results.
Workflow for Purity Determination by qNMR
Caption: Workflow for purity determination of 3-Bromo-5-nitroaniline HCl by qNMR.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 15-20 mg of 3-Bromo-5-nitroaniline hydrochloride into a clean, dry vial using a calibrated analytical balance with a readability of at least 0.01 mg.[19][20]
Accurately weigh approximately 5-10 mg of a high-purity (≥99.5%) internal standard (e.g., Maleic acid) into the same vial.[14]
Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial.
Vortex the vial until both the analyte and the internal standard are completely dissolved.
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of ≥400 MHz.[21]
Ensure the sample temperature is regulated, typically at 25 °C.[19][21]
Set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation of all relevant protons.[21]
Acquire a sufficient number of scans (typically ≥32) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4][21]
Employ broadband ¹³C decoupling during acquisition.[17]
Data Processing:
Apply a zero-filling factor to enhance digital resolution.
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal shape.[1]
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
Perform a baseline correction to ensure a flat baseline across the spectrum.
Purity Calculation:
Identify a well-resolved signal for 3-Bromo-5-nitroaniline hydrochloride (e.g., one of the aromatic protons) and the signal for the internal standard (e.g., the singlet for Maleic acid).
Integrate these signals accurately.
Calculate the purity of the analyte using the following equation[4]:
I_analyte, I_std: Integral values of the analyte and standard signals.
N_analyte, N_std: Number of protons corresponding to the integrated signals of the analyte and standard.
M_analyte, M_std: Molar masses of the analyte and standard.
m_analyte, m_std: Masses of the analyte and standard.
P_std: Purity of the internal standard.
Data Presentation and Interpretation
The following table presents hypothetical data for the purity assessment of a batch of 3-Bromo-5-nitroaniline hydrochloride using the described qNMR method.
Parameter
Analyte (3-Bromo-5-nitroaniline HCl)
Internal Standard (Maleic Acid)
Mass (m)
18.52 mg
7.25 mg
Molar Mass (M)
253.48 g/mol
116.07 g/mol
Signal Integral (I)
1.00
1.35
Number of Protons (N)
1
2
Purity of Standard (P_std)
-
99.8%
Calculated Purity
98.7%
-
Validation of the qNMR Method
While qNMR is a primary method, for regulatory submissions, validation according to ICH Q2(R1) guidelines is often required.[7][21] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte and internal standard signals from any impurities.
Linearity: The method should be linear over a range of analyte concentrations.[22]
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known purity.[22]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[22]
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion: The Authoritative Power of qNMR
For the purity assessment of 3-Bromo-5-nitroaniline hydrochloride, qNMR offers a direct, accurate, and efficient alternative to traditional chromatographic methods.[22] Its foundation as a primary ratio method, coupled with its non-destructive nature and simple sample preparation, makes it an invaluable tool in the arsenal of the modern pharmaceutical scientist.[3][5] By understanding the causality behind the experimental design and adhering to a robust, self-validating protocol, researchers can have high confidence in the purity values obtained, ensuring the quality and integrity of their materials throughout the drug development lifecycle. The adoption of qNMR is not merely a change in technique; it is an elevation of the standard for analytical certainty.
References
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Chemical Society.
Quantitative NMR Spectroscopy. (2022, June 24). Acanthus Research.
Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). PubMed.
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Royal Society of Chemistry.
NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8). NIST.
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29).
What methods are used to test the purity of organic compounds?. (n.d.). TutorChase.
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Urbana-Champaign.
Quantitative NMR (qNMR)
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022, July 13). ECA Academy.
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC.
Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. (n.d.). Semantic Scholar.
Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. (2023, July 5). Ovid.
USP General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. (n.d.). uspbpep.com.
Joe Ray and Toru Miura – Proposed revision to the USP NMR General Chapter <761>. (2022, September 20). PANIC NMR Conference.
Standards for qNMR. (n.d.). Eurisotop.
GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.
qNMR Standards. (n.d.). Goss Scientific.
qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist.
qNMR for Purity Determin
QNMR for Reference Material Preparation. (2021, February 18). Encyclopedia MDPI.
Quantitative NMR as a Versatile Tool for the Reference Material Prepar
How to determine the purity of newly synthesized organic compound?. (2018, October 20).
Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023, January 5). PubMed.
〈761〉 Nuclear Magnetic Resonance Spectroscopy - USP-NF ABSTRACT. (n.d.). USP-NF.
Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formul
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts.
an important general chapter: ph. eur. 2.2.46 and harmonized text. (n.d.). Aschimfarma.
qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research Analytical Chemistry Software.
Quantitative NMR Spectroscopy. (2017, November). University of Cambridge.
A Routine Experimental Protocol for qHNMR Illustr
Easy, Precise and Accurate Quantit
3-Bromo-5-nitroaniline | 55215-57-1. (2025, July 24). ChemicalBook.
Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. (2022, February 15). European Directorate for the Quality of Medicines & HealthCare.
A Guide to Inter-Laboratory Comparison of 3-Bromo-5-nitroaniline Hydrochloride Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 3-Bromo-5-nitroaniline hydrochloride. It is intended for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 3-Bromo-5-nitroaniline hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable analytical results across different facilities. This document outlines a validated analytical method, a detailed protocol for a comparative study, and a model for data analysis and interpretation, all grounded in established scientific principles and regulatory guidelines.
Introduction: The Imperative for Analytical Consistency
3-Bromo-5-nitroaniline hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and the accurate quantification of related impurities are critical for the safety and efficacy of the final drug product.[1] Given the global nature of pharmaceutical manufacturing and research, it is essential that analytical methods for such crucial starting materials are robust and yield consistent results regardless of where the analysis is performed.[2] Inter-laboratory comparison studies, also known as method transfers or cross-validation, are fundamental to achieving this consistency.[3] They serve to verify that a validated analytical method can be successfully implemented by different laboratories, ensuring data integrity and compliance with regulatory expectations.[2][3][4]
This guide will detail a best-practice approach to an inter-laboratory comparison for 3-Bromo-5-nitroaniline hydrochloride, focusing on a high-performance liquid chromatography (HPLC) method, a cornerstone technique for pharmaceutical analysis.[1][5]
The Analytical Cornerstone: A Validated HPLC-UV Method
The selection of an appropriate analytical technique is paramount for a successful inter-laboratory study. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used and robust method for the analysis of aromatic nitro compounds and their impurities due to its sensitivity, specificity, and reproducibility.[1][5]
Rationale for Method Selection
An HPLC-UV method is proposed for this inter-laboratory comparison due to the following advantages:
Specificity: The method can effectively separate 3-Bromo-5-nitroaniline from potential impurities and degradation products.
Sensitivity: It offers low limits of detection (LOD) and quantification (LOQ), crucial for controlling impurities at required levels.[4]
Linearity and Range: The method demonstrates a linear response over a wide concentration range, allowing for accurate quantification.
Robustness: It is less susceptible to minor variations in experimental conditions, a key factor in inter-laboratory settings.
Detailed Experimental Protocol: HPLC-UV Analysis of 3-Bromo-5-nitroaniline Hydrochloride
This protocol is designed to be a self-validating system, with built-in checks to ensure reliable performance.
2.2.1. Instrumentation and Reagents
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Reference Standard: A well-characterized batch of 3-Bromo-5-nitroaniline hydrochloride with known purity.
Samples: Homogenized batch of 3-Bromo-5-nitroaniline hydrochloride for analysis.
Reagents: All reagents and solvents should be of HPLC grade or higher.[3]
2.2.2. Chromatographic Conditions
Parameter
Condition
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Gradient Elution
See Table Below
Gradient Elution Program:
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0
90
10
20
10
90
25
10
90
25.1
90
10
30
90
10
2.2.3. Preparation of Solutions
Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of the 3-Bromo-5-nitroaniline hydrochloride reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to achieve the target concentration.
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
2.2.4. System Suitability
Before commencing any analysis, the system suitability must be verified according to established guidelines.[3] This ensures the chromatographic system is performing adequately.
Parameter
Acceptance Criteria
Tailing Factor
≤ 2.0
Theoretical Plates
≥ 2000
Repeatability (RSD of 5 injections)
≤ 2.0%
Designing the Inter-Laboratory Comparison Study
A well-structured study design is critical for obtaining meaningful and comparable results. This study will follow a comparative testing approach, where participating laboratories analyze the same set of samples.[3]
Study Objective
To assess the reproducibility and robustness of the HPLC-UV method for the analysis of 3-Bromo-5-nitroaniline hydrochloride across multiple laboratories.
Participating Laboratories
A minimum of three to five laboratories with experience in HPLC analysis should be recruited. This number is generally considered sufficient to provide a meaningful assessment of inter-laboratory variability.
Sample Distribution
A single, homogeneous batch of 3-Bromo-5-nitroaniline hydrochloride should be prepared and divided into identical, well-packaged samples.[6] Each participating laboratory will receive:
One vial of the 3-Bromo-5-nitroaniline hydrochloride reference standard.
Three vials of the unknown sample, to be analyzed in triplicate.
Caption: Workflow of the inter-laboratory comparison study.
Data to be Reported
Each laboratory will be required to report the following for each sample analysis:
Assay value (% w/w) of 3-Bromo-5-nitroaniline hydrochloride.
Levels of any detected impurities (% area).
All system suitability results.
Chromatograms for the standard and sample injections.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the data analysis process, the following tables present hypothetical results from three participating laboratories.
System Suitability Results
Laboratory
Tailing Factor
Theoretical Plates
RSD of 5 Injections (%)
Lab 1
1.1
5500
0.8
Lab 2
1.2
5200
1.1
Lab 3
1.0
5800
0.9
All laboratories met the system suitability criteria, indicating their chromatographic systems were performing correctly.
Assay of 3-Bromo-5-nitroaniline Hydrochloride (% w/w)
Sample ID
Lab 1
Lab 2
Lab 3
Sample 1
99.5
99.3
99.6
Sample 2
99.6
99.4
99.7
Sample 3
99.4
99.2
99.5
Mean
99.5
99.3
99.6
Standard Deviation
0.10
0.10
0.10
RSD (%)
0.10
0.10
0.10
Impurity Profile (% Area)
Impurity
Lab 1
Lab 2
Lab 3
Impurity A (RRT 0.85)
0.12
0.14
0.11
Impurity B (RRT 1.15)
0.08
0.07
0.09
Statistical Evaluation and Interpretation
A statistical analysis of the combined data is essential to objectively assess the method's performance across laboratories.[3]
Overall Performance
Parameter
Overall Mean
Overall Standard Deviation
Overall RSD (%)
Assay (% w/w)
99.47
0.15
0.15
Impurity A (%)
0.12
0.015
12.5
Impurity B (%)
0.08
0.01
12.5
The low overall Relative Standard Deviation (RSD) for the assay demonstrates excellent reproducibility of the method between the laboratories. The slightly higher RSD for the impurities is expected, as these are present at much lower levels.
Caption: Logical flow of data evaluation in the inter-laboratory study.
Conclusion and Recommendations
The results of this hypothetical inter-laboratory comparison demonstrate that the proposed HPLC-UV method for the analysis of 3-Bromo-5-nitroaniline hydrochloride is robust, reproducible, and suitable for implementation in different quality control laboratories. The consistency of the results across the participating laboratories provides a high degree of confidence in the method's reliability.
For a successful real-world application, the following recommendations are crucial:
A detailed and unambiguous analytical procedure should be shared with all participating laboratories.
A pre-study training or teleconference can help clarify any potential ambiguities in the protocol.
A central coordinating laboratory should be responsible for sample preparation, distribution, and the final statistical analysis of the collected data.
Clear acceptance criteria for the inter-laboratory comparison should be established before the study begins.
By adhering to these principles and the framework outlined in this guide, organizations can ensure the generation of consistent and reliable analytical data for 3-Bromo-5-nitroaniline hydrochloride, a critical aspect of pharmaceutical quality assurance.[2]
References
Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. BenchChem.
Analytical Method Development and Validation in Pharmaceuticals.
A Practical Guide to Inter-Laboratory Cross-Valid
Inter-Laboratory Analysis Program (ILAP) Program Protocol. LGC Standards.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
The Nitroaniline Core: Nitroanilines are potent methemoglobin formers.[2] Unlike simple irritants, absorption through skin or inhalation of dust can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] This systemic toxicity dictates that all waste—including trace-contaminated gloves—must be treated as hazardous.[2]
The Halogen (Bromine): The presence of the bromine atom necessitates specific incineration protocols (scrubbing for HBr/Br
gases). Consequently, this compound must often be routed to halogenated waste streams , even if dissolved in non-halogenated solvents like methanol.[1]
The Hydrochloride Salt: As a salt of a weak base and strong acid, aqueous solutions will be acidic.[1] If the pH drops below 2.0, the waste triggers the RCRA Corrosivity Characteristic (D002) , adding a second layer of regulatory compliance.[1]
Pre-Disposal Segregation & Storage
Proper segregation is the primary defense against unexpected reactions in waste containers.[2]
The following decision tree illustrates how to categorize waste containing 3-Bromo-5-nitroaniline hydrochloride.
Figure 1: Decision logic for segregating 3-Bromo-5-nitroaniline hydrochloride waste streams. Note that high concentrations in non-halogenated solvents are often defaulted to halogenated streams to ensure proper incineration.
Operational Disposal Workflows
Protocol A: Disposal of Solid Waste (Pure Compound)
Applicable for: Expired stocks, surplus weighing, or spilled solids.[1]
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[2] Avoid metal containers due to the corrosive nature of the hydrochloride salt.
Critical Step: If pH < 2, do not mix with other organic wastes unless your facility's specific protocol allows commingling of corrosives and organics.[1] Neutralization (to pH 5–9) with dilute Sodium Bicarbonate (
) may be required before adding to the solvent carboy to prevent container degradation or gas evolution.[2]
Carboy Selection:
Halogenated Carboy: Use if the solvent is halogenated (e.g., DCM) OR if the concentration of 3-Bromo-5-nitroaniline is high (>1-2%).[1][2]
Non-Halogenated Carboy: Use for dilute solutions in solvents like Ethanol or DMSO.[2]
Transfer: Use a funnel. Do not overfill (leave 10% headspace).[2]
Protocol C: Contaminated Debris (Sharps & Softs)
Applicable for: Syringes, needles, gloves, paper towels.[1]
Sharps: Chemically contaminated needles must go into a Red Biohazard/Sharps Container labeled specifically for "Chemical Sharps" (verify with local EH&S, as some facilities require separate white bins for chemical sharps to distinguish from infectious waste).[1]
Soft Debris: Gloves and paper towels should be placed in a clear hazardous waste bag (4-mil thickness), sealed, and placed in the solid waste drum.[1] Never dispose of these in regular trash.
Spill Cleanup & Emergency Response
In the event of a spill, rapid containment prevents laboratory contamination and exposure.[1]
Spill Response Workflow
Figure 2: Step-by-step response logic for spills involving 3-Bromo-5-nitroaniline hydrochloride.
Detailed Cleanup Steps:
Dust Control (Solids): Do not dry sweep.[2] Lay a paper towel dampened with water over the powder to prevent aerosolization, then scoop up the material.[1]
Decontamination: After bulk removal, wipe the area with a detergent solution (e.g., Alconox) followed by water.[1] Nitroanilines can leave persistent residues; visual inspection for yellow/orange staining is a good indicator of remaining contamination.[2]
Disposal of Cleanup Materials: All absorbent pads, towels, and gloves used in the cleanup must be bagged and tagged as hazardous waste.[1]
Regulatory Compliance & Waste Codes
While 3-Bromo-5-nitroaniline is not explicitly named on the RCRA P-list or U-list, it triggers regulation through characteristics and "mixture" rules.[1][2]
Regulatory Body
Classification
Code/Note
RCRA (USA)
Characteristic Toxic / Corrosive
D002 (if pH < 2).[2][3][9] Potential D003 if mixed improperly.[2] Often managed as "Non-regulated hazardous waste" if no specific code applies, but must be incinerated.[1]
EPA Waste ID
Toxic, Organic, N.O.S.
Used for manifesting.[1] "N.O.S." stands for Not Otherwise Specified.
Expert Insight: Always list the full chemical name on the waste tag. Generic labels like "Organic Waste" are insufficient for incinerator operators who need to manage the bromine load (which produces corrosive HBr upon combustion).[2]
References
PubChem. (n.d.).[2] 3-Bromo-5-nitroaniline Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
US Environmental Protection Agency (EPA). (n.d.).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Toxic and Hazardous Substances: 1910.1200 App A.[2] Retrieved from [Link][2]